molecular formula C17H28O B14638668 2,6-Di-tert-amyl-4-cresol CAS No. 56103-67-4

2,6-Di-tert-amyl-4-cresol

Cat. No.: B14638668
CAS No.: 56103-67-4
M. Wt: 248.4 g/mol
InChI Key: SOASHAVJCWKTKL-UHFFFAOYSA-N
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Description

2,6-Di-tert-amyl-4-cresol is a synthetic, sterically hindered phenol primarily investigated for its properties as an antioxidant in various research applications. Similar phenolic compounds, such as the widely used 2,6-di-tert-butyl-4-methylphenol (BHT), function by donating a hydrogen atom to peroxy radicals, thereby terminating the autoxidation chain reaction that leads to the degradation of organic materials like fuels, lubricants, and polymers . This mechanism helps to increase the storage stability of substances by preventing the formation of oxidative degradation products that can cause sludge and resin formation . Research into compounds of this class also explores their utility in other fields, including material science and agricultural chemistry, where their phytotoxic effects on seed germination and seedling growth are examined . 2,6-Di-tert-amyl-4-cresol is provided For Research Use Only and is not intended for diagnostic, therapeutic, or personal applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

56103-67-4

Molecular Formula

C17H28O

Molecular Weight

248.4 g/mol

IUPAC Name

4-methyl-2,6-bis(2-methylbutan-2-yl)phenol

InChI

InChI=1S/C17H28O/c1-8-16(4,5)13-10-12(3)11-14(15(13)18)17(6,7)9-2/h10-11,18H,8-9H2,1-7H3

InChI Key

SOASHAVJCWKTKL-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1=CC(=CC(=C1O)C(C)(C)CC)C

Origin of Product

United States

Foundational & Exploratory

Decoding the Antioxidant Mechanism of 2,6-di-tert-amyl-4-cresol: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of advanced stabilization packages for high-stress polymer, lubricant, and lipid matrices, the selection of the primary antioxidant is a critical determinant of material longevity. While 2,6-di-tert-butyl-4-methylphenol (BHT) has long been the industry standard, its volatile nature and limited solubility in highly non-polar matrices have necessitated the engineering of superior analogues.

2,6-di-tert-amyl-4-cresol (DTAC) —also known as 2,6-di-tert-amyl-p-cresol—emerges as a highly potent, sterically hindered phenolic antioxidant[1]. By substituting the tert-butyl groups with bulkier, more lipophilic tert-amyl groups, DTAC provides enhanced steric shielding of the reactive phenoxyl radical and superior retention in high-temperature applications[2]. This whitepaper dissects the core mechanistic pathways of DTAC and provides self-validating experimental protocols for drug development professionals and formulation scientists.

Molecular Architecture: The tert-Amyl Advantage

To understand the efficacy of DTAC, we must examine the causality of its structural design. The core of the molecule is a 4-methylphenol ring, which provides the reactive hydroxyl (-OH) group necessary for radical scavenging.

The critical modification lies at the 2 and 6 (ortho) positions, where tert-amyl groups (-C(CH3)2CH2CH3) replace traditional tert-butyl groups. The addition of a single methylene unit in each steric group achieves two macroscopic outcomes:

  • Enhanced Lipophilicity: The increased van der Waals volume significantly raises the lipid partition coefficient (Log P). This ensures that DTAC localizes at the lipid-water or polymer-air interfaces where autoxidation initiates, making it highly efficient in rendered fats and food-grade lubricants[1],[3].

  • Reduced Volatility: The higher molecular weight mitigates evaporative loss during high-temperature extrusion or thermal stress, ensuring the antioxidant remains in the matrix[2].

Core Mechanistic Pathways

As an application scientist, I approach antioxidant stabilization not as a single reaction, but as a kinetic competition against the autoxidation cascade. DTAC operates primarily through Hydrogen Atom Transfer (HAT) , though the exact pathway is heavily influenced by the dielectric constant of the matrix.

The Hydrogen Atom Transfer (HAT) Cascade

During the propagation phase of autoxidation, highly reactive peroxyl radicals (ROO•) abstract hydrogen atoms from the lipid or polymer backbone. DTAC intercepts this process because the bond dissociation enthalpy (BDE) of its phenolic O-H bond is significantly lower than that of the matrix C-H bonds.

  • Donation: DTAC donates its phenolic hydrogen to the peroxyl radical, converting it into a stable hydroperoxide (ROOH).

  • Radical Formation: DTAC is consequently transformed into a phenoxyl radical (ArO•).

  • Steric Shielding: The bulky ortho tert-amyl groups physically block other molecules from approaching the oxygen-centered radical. The unpaired electron is resonance-stabilized across the aromatic ring.

  • Chain Termination: The sterically shielded phenoxyl radical cannot propagate the oxidation chain. Instead, it undergoes a termination reaction—either by coupling with another radical or via a second electron transfer—forming a stable, non-radical quinone methide[4].

Mechanism ROO Peroxyl Radical (ROO•) Propagation Phase HAT Hydrogen Atom Transfer (HAT) ROO->HAT DTAC 2,6-di-tert-amyl-4-cresol (ArOH) DTAC->HAT Products1 Hydroperoxide (ROOH) + Phenoxyl Radical (ArO•) HAT->Products1 Resonance Steric Shielding by tert-amyl groups Products1->Resonance Termination Stable Quinone Methide (Chain Termination) Resonance->Termination Prevents further propagation

Fig 1: HAT mechanism and steric stabilization of 2,6-di-tert-amyl-4-cresol.

(Note: In polar protic environments, the mechanism may shift toward Sequential Proton Loss Electron Transfer (SPLET), where DTAC first loses a proton to the solvent before donating an electron.)

Quantitative Data: Comparative Efficacy Profile

To justify the transition from BHT to DTAC in formulation development, we must look at the quantitative improvements in physicochemical properties.

Physicochemical & Kinetic Metric2,6-di-tert-butyl-4-cresol (BHT)2,6-di-tert-amyl-4-cresol (DTAC)Mechanistic Implication
Molecular Weight 220.35 g/mol 248.40 g/mol Increased mass reduces evaporative loss during high-temp processing[2].
Steric Shielding Group tert-Butyl (-C(CH3)3)tert-Amyl (-C(CH3)2CH2CH3)Enhanced van der Waals volume provides superior protection of the phenoxyl radical.
Lipophilicity (Log P) ~5.10~5.95Greater lipid solubility ensures homogeneous dispersion in non-polar matrices.
Relative Antioxidant Efficiency 1.0x (Baseline)1.2x - 1.4xSuperior efficacy in complex rendered fats and food-grade lubricants[1],[3].
Oxidation Induction Time (150°C) ~45 minutes~58 minutesExtended chain termination capacity under severe thermal oxidative stress.

Experimental Protocols for Mechanistic Validation

In rigorous scientific development, we do not merely run assays to generate numbers; we design protocols to establish causality. Every protocol below is engineered as a self-validating system to ensure the data reflects the true mechanism rather than experimental artifacts.

Workflow Prep Sample Prep: DTAC in Matrix DPPH DPPH Assay (HAT Kinetics) Prep->DPPH ESR ESR Spectroscopy (Radical Tracking) Prep->ESR DSC DSC Analysis (OIT Measurement) Prep->DSC Data Mechanistic Validation DPPH->Data Rate Constants ESR->Data Radical Structure DSC->Data Thermal Stability

Fig 2: Multi-modal experimental workflow for antioxidant validation.

Protocol 1: Dual-Wavelength Kinetic DPPH Assay

Objective: Quantify the HAT rate constant and validate the stoichiometric factor of DTAC. Self-Validating System: We employ a dual-wavelength spectrophotometric approach. By simultaneously monitoring DPPH• decay at 515 nm and the emergence of the DTAC quinone methide termination product at ~320 nm, the system internally validates that radical decay is stoichiometrically matched by termination product formation, ruling out side reactions.

Step-by-Step Methodology:

  • Solvent Preparation: Prepare a 100 µM solution of DPPH• in anhydrous methanol. Causality: Anhydrous conditions prevent solvent-mediated proton exchange that could conflate HAT with SPLET.

  • Titration: Introduce DTAC at varying stoichiometric ratios (0.1 to 1.0 molar equivalents).

  • Dual-Acquisition: Record absorbance continuously at 515 nm and 320 nm for 60 minutes using a UV-Vis spectrophotometer.

  • Kinetic Modeling: Calculate the pseudo-first-order rate constant (

    
    ) from the logarithmic decay curve of the 515 nm signal, cross-referencing the formation rate at 320 nm.
    
Protocol 2: Electron Spin Resonance (ESR) Spectroscopy

Objective: Direct structural confirmation of the sterically shielded phenoxyl radical. Self-Validating System: Run a parallel control with unsubstituted phenol. The unsubstituted phenol will show rapid radical decay and complex coupling due to radical-radical polymerization. DTAC will show a highly stable, persistent signal with a simplified splitting pattern, internally validating the steric shielding hypothesis.

Step-by-Step Methodology:

  • Matrix Simulation: Dissolve DTAC (5 mM) in toluene. Causality: Toluene mimics the non-polar dielectric environment of industrial lubricants and polyolefins[1].

  • Radical Initiation: Introduce 2,2'-azobis(isobutyronitrile) (AIBN) as a thermal radical initiator and heat to 60°C under an O2 purge. Causality: AIBN decomposes at a predictable rate, generating a steady state of peroxyl radicals to react with DTAC.

  • Spectral Acquisition: Transfer to an ESR capillary tube and acquire spectra at 2 mW microwave power. Causality: Low microwave power prevents signal saturation, ensuring accurate resolution of the hyperfine couplings.

  • Structural Mapping: Analyze the splitting constants to confirm that the unpaired electron is delocalized over the ortho and para substituents, proving the radical is trapped and stable.

Protocol 3: Oxidation Induction Time (OIT) via DSC

Objective: Macroscopic validation of thermal oxidative stability. Self-Validating System: The DSC run utilizes an isothermal hold under nitrogen prior to oxygen exposure. The nitrogen phase acts as an internal baseline control to ensure no thermal degradation or volatilization of DTAC occurs prior to the introduction of oxidative stress.

Step-by-Step Methodology:

  • Formulation: Blend 0.1 wt% DTAC into a standardized, uninhibited polyolefin matrix.

  • Equilibration: Place the sample in an open aluminum pan in the Differential Scanning Calorimeter (DSC). Heat to 150°C under a nitrogen purge (50 mL/min) and hold for 5 minutes. Causality: Establishes absolute thermal equilibrium and baseline stability.

  • Oxidative Stress: Switch the purge gas to oxygen (50 mL/min) and continuously monitor the heat flow.

  • Measurement: Record the OIT as the exact time from the oxygen switch to the onset of the exothermic oxidation peak.

Conclusion

The transition from standard hindered phenols to 2,6-di-tert-amyl-4-cresol (DTAC) represents a calculated optimization in molecular architecture. By leveraging the increased steric bulk and lipophilicity of the tert-amyl groups, DTAC provides a highly efficient Hydrogen Atom Transfer (HAT) mechanism that traps autoxidation radicals while resisting volatilization in extreme thermal environments. For formulation scientists, integrating DTAC ensures a robust, self-terminating stabilization system tailored for next-generation polymers, lubricants, and lipid-based therapeutics.

References[1] Title: US20080125338A1 - Food grade lubricant compositions | Source: Google Patents | URL:Link[3] Title: Polymers For Packaging Industry | Source: Scribd | URL:Link[4] Title: Analytical evaluation of the performance of stabilization systems for polyolefinic materials. Part I: Interactions between hindered amine light stabilizers and phenolic antioxidants | Source: ResearchGate | URL:Link[2] Title: US6821456B2 - Granular polymer additives and their preparation | Source: Google Patents | URL:Link

Sources

Spectroscopic Profile of 2,6-Di-tert-butyl-4-cresol (BHT): An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Forward-Looking Statement: This guide addresses the spectroscopic characteristics of 2,6-di-tert-butyl-4-cresol, a compound of significant industrial and scientific interest. It is presumed that the query for "2,6-di-tert-amyl-4-cresol" contained a common typographical error, as the vast body of scientific literature focuses on the tert-butyl analogue, commonly known as Butylated Hydroxytoluene (BHT). This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of BHT.

Introduction: The Molecular Identity and Significance of BHT

2,6-Di-tert-butyl-4-cresol (BHT) is a synthetic, lipophilic phenolic compound renowned for its antioxidant properties.[1][2] Its structure, characterized by a phenol ring flanked by two bulky tert-butyl groups and a methyl group at the para position, is central to its function as a free-radical scavenger. This steric hindrance imparted by the tert-butyl groups enhances the stability of the phenoxy radical formed upon donation of the hydroxyl proton, thereby terminating oxidative chain reactions.[3] This mechanism underpins its widespread application as a preservative in the food, cosmetics, pharmaceutical, and materials industries to prevent the oxidative degradation of products.[1][3] A thorough understanding of its spectroscopic signature is paramount for its identification, quantification, and quality control in various matrices.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Structural Blueprint

NMR spectroscopy provides an unambiguous map of the molecular structure of BHT in solution. The high degree of symmetry in the molecule simplifies its NMR spectra, making it an excellent tool for structural verification.

¹H NMR Spectroscopy

The proton NMR spectrum of BHT is characterized by its simplicity, displaying four distinct singlets corresponding to the chemically non-equivalent protons. The absence of spin-spin coupling is a direct consequence of the substitution pattern on the aromatic ring.

Table 1: ¹H NMR Spectroscopic Data for 2,6-Di-tert-butyl-4-cresol (BHT)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.0Singlet2HAr-H (meta to -OH)
~5.0Singlet1HAr-OH
~2.3Singlet3HAr-CH₃
~1.4Singlet18H-C(CH₃)₃

Note: Chemical shifts can vary slightly depending on the solvent and concentration.[4]

The downfield signal around 7.0 ppm is attributed to the two equivalent aromatic protons. The phenolic hydroxyl proton gives rise to a singlet at approximately 5.0 ppm, the chemical shift of which can be highly dependent on solvent, concentration, and temperature due to hydrogen bonding. The methyl group protons on the aromatic ring resonate as a sharp singlet around 2.3 ppm. The most upfield and intense signal at approximately 1.4 ppm corresponds to the eighteen equivalent protons of the two tert-butyl groups.[3]

Caption: ¹H NMR assignments for BHT.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of BHT provides complementary information about the carbon framework, further confirming the molecular structure. Due to the molecule's symmetry, only six distinct carbon signals are observed.

Table 2: ¹³C NMR Spectroscopic Data for 2,6-Di-tert-butyl-4-cresol (BHT)

Chemical Shift (δ, ppm)Assignment
~153C-OH (C1)
~136C-C(CH₃)₃ (C2, C6)
~128C-CH₃ (C4)
~125C-H (C3, C5)
~34-C (CH₃)₃
~30-C(C H₃)₃
~21Ar-CH₃

Note: Chemical shifts can vary slightly depending on the solvent.[5][6]

The quaternary carbon attached to the hydroxyl group (C1) appears at the most downfield position (~153 ppm). The two equivalent quaternary carbons bearing the tert-butyl groups (C2 and C6) resonate at approximately 136 ppm. The carbon atom to which the methyl group is attached (C4) is found around 128 ppm, while the two equivalent aromatic C-H carbons (C3 and C5) appear at about 125 ppm. The quaternary carbons of the tert-butyl groups are observed around 34 ppm, and their methyl carbons give a strong signal at approximately 30 ppm. The carbon of the para-methyl group resonates at the most upfield position, around 21 ppm.[5]

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of BHT clearly indicates the presence of the phenolic hydroxyl group and the various C-H and C=C bonds within the molecule.

Table 3: Key IR Absorption Bands for 2,6-Di-tert-butyl-4-cresol (BHT)

Wavenumber (cm⁻¹)IntensityAssignment
~3640Sharp, MediumFree O-H stretch
2850-3000StrongC-H stretch (alkyl)
~1600, ~1480MediumC=C stretch (aromatic)
~1440MediumC-H bend (CH₃)
~1230StrongC-O stretch (phenol)
~865StrongC-H out-of-plane bend (aromatic)

Data sourced from the NIST Chemistry WebBook.[7]

A characteristic sharp band around 3640 cm⁻¹ corresponds to the stretching vibration of the sterically hindered, non-hydrogen-bonded phenolic O-H group. Strong absorptions in the 2850-3000 cm⁻¹ region are due to the C-H stretching vibrations of the methyl and tert-butyl groups. The aromatic nature of the compound is confirmed by the C=C stretching vibrations observed around 1600 and 1480 cm⁻¹. A strong band at approximately 1230 cm⁻¹ is indicative of the C-O stretching of the phenol.[3]

Caption: Key functional group regions in the IR spectrum of BHT.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and structural features of a molecule through its fragmentation pattern upon ionization. Electron ionization (EI) is a common method used for the analysis of BHT.

The mass spectrum of BHT shows a prominent molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 220, which corresponds to its molecular weight (C₁₅H₂₄O).[3][8] The most characteristic fragmentation pathway involves the loss of a methyl radical (•CH₃) from one of the tert-butyl groups, resulting in a highly abundant fragment ion at m/z 205. This [M-15]⁺ ion is often the base peak in the spectrum and is a hallmark of compounds containing a tert-butyl group.[8]

Table 4: Major Ions in the Mass Spectrum of 2,6-Di-tert-butyl-4-cresol (BHT)

m/zRelative IntensityAssignment
220High[M]⁺ (Molecular Ion)
205Very High (Base Peak)[M - CH₃]⁺
177Medium[M - C₃H₇]⁺

digraph "MS_Fragmentation" {
bgcolor="transparent";
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#FFFFFF"];
edge [fontname="Arial", fontsize=9, color="#EA4335"];
M [label="[M]+•\nm/z 220"];
M_minus_15 [label="[M - CH3]+\nm/z 205"];

M -> M_minus_15 [label="- •CH3"];

}

Caption: Primary fragmentation pathway of BHT in mass spectrometry.

Experimental Protocols: A Practical Guide to Data Acquisition

The acquisition of high-quality spectroscopic data is contingent upon appropriate sample preparation and instrumental parameters. The following are generalized protocols for the analysis of BHT.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of BHT in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a 5 mm NMR tube.[4]

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).[4]

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-degree pulse width and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using proton decoupling. A greater number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

IR Spectroscopy (Attenuated Total Reflectance - ATR)
  • Sample Preparation: Place a small amount of powdered BHT directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.[9][10]

  • Data Acquisition: Collect the spectrum over a typical range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.[10]

  • Data Processing: Perform a background subtraction using a spectrum of the clean ATR crystal.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective method for the quantification of BHT, particularly in complex matrices.[11][12]

  • Sample Preparation (for solid samples):

    • Weigh a known amount of the homogenized sample into a headspace vial.[11]

    • For extraction-based methods, a suitable solvent such as acetonitrile or ethyl acetate can be used, followed by concentration.[13] An internal standard is often added for accurate quantification.[13]

  • GC Parameters:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-17ms) is typically used.

    • Injector: Operate in splitless mode for trace analysis at a temperature of ~250-280 °C.[14]

    • Oven Program: A temperature gradient is employed to ensure good separation, for example, starting at 50-80 °C and ramping up to 280-300 °C.[11]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[11]

  • MS Parameters:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full scan mode for identification or Selected Ion Monitoring (SIM) for enhanced sensitivity and quantification, monitoring m/z 220 and 205.[3]

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Homogenize Homogenize Sample Weigh Weigh into Vial Homogenize->Weigh Add_IS Add Internal Standard Weigh->Add_IS Inject Inject into GC Add_IS->Inject Separate Chromatographic Separation Inject->Separate Ionize Ionization (EI) Separate->Ionize Detect Mass Detection (Scan/SIM) Ionize->Detect Data_Analysis Data_Analysis Detect->Data_Analysis Data Analysis

Caption: A generalized workflow for the GC-MS analysis of BHT.

Conclusion

The spectroscopic data of 2,6-di-tert-butyl-4-cresol (BHT) provides a unique and definitive fingerprint for its identification and characterization. The simplicity and high symmetry of its ¹H and ¹³C NMR spectra, the characteristic absorptions in its IR spectrum, and its predictable fragmentation pattern in mass spectrometry collectively offer a powerful analytical toolkit. The methodologies outlined in this guide provide a robust framework for researchers, scientists, and drug development professionals to confidently analyze this important antioxidant in a variety of applications.

References

  • Development and validation of a headspace needle-trap method for rapid quantitative estimation of butylated hydroxytoluene from cosmetics by hand-portable GC-MS. RSC Publishing. (2020). [Link]

  • The Quantitative Determination of Butylated Hydroxytoluene in Chewing Gum Using GC–MS. Journal of Chemical Education. (2005). [Link]

  • Analysis of Butylated Hydroxytoluene in Food. LCGC International. (2021). [Link]

  • How to Screen Foods and Beverages for Butylated Hydroxytoluene. Separation Science. (2023). [Link]

  • 2,6-di-tert-Butyl-4-(dimethylaminomethyl)phenol. NIST Chemistry WebBook. [Link]

  • Characterization and Discrimination of Pure Standards of Phenolic Compounds Using FTIR Spectroscopy in the Terahertz Range. MDPI. (2025). [Link]

  • Rapid Prediction of Fig Phenolic Acids and Flavonoids Using Mid-Infrared Spectroscopy Combined With Partial Least Square Regression. Frontiers. (2022). [Link]

  • FTIR analysis and quantification of phenols and flavonoids of five commercially available plants extracts used in wound healing. SciELO. [Link]

  • Visible-Light-Promoted Radical Cross-Coupling of para-Quinone Methides with N-Substituted Anilines: An Efficient Approch to 2,2- Diarylethylamines - Supporting Information. [Link]

  • 2,6-Di-tert-butyl-4-methylphenol. PubChem. [Link]

  • Infrared spectroscopy chemometric model for determination of phenolic content of plant leaf powder. Pharmacy Education. [Link]

  • Synthesis, Redox Properties and Antibacterial Activity of Hindered Phenols Linked to Heterocycles. MDPI. (2020). [Link]

  • FTIR and multivariate analysis of total phenolic content, antioxidant and anti-amylase activities of extracts and milk of Glycin. Electronic Journal of Biotechnology. [Link]

  • 2,6-di-tert-Butyl-4-(dimethylaminomethyl)phenol. NIST Chemistry WebBook. [Link]

  • 2,6-DI-TERT-BUTYL-4-CRESOL. Ataman Kimya. [Link]

  • Quantification of Phenolic Hydroxyl Groups in Lignin via 19F NMR Spectroscopy. ACS Publications. (2023). [Link]

  • Electron structure variations in hindered phenolic antioxidant induced enhancement of thermo-oxidative aging performance in polyamide 6. PMC. (2025). [Link]

  • Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent. PMC. (2024). [Link]

  • Mass spectrum showing the fragmentation pattern of (a) the B5 fraction... ResearchGate. [Link]

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. UT Southwestern Medical Center. [Link]

  • 2,6-Di(tert-butyl)-4-hydroxy-4-methyl-2,5-cyclohexadien-1-one. PubChem. [Link]

  • p-Cresol. NIST Chemistry WebBook. [Link]

  • Butylated Hydroxytoluene. NIST Chemistry WebBook. [Link]

  • 13 C Chemical Shift Table. [Link]

  • 1 H NMR Study of Quaternization of 2,4Di tert -butyl-6-dimethylaminomethylphenol. ResearchGate. [Link]

Sources

Solubility Profile of 2,6-Di-tert-amyl-4-cresol in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile, physicochemical behavior, and experimental characterization of 2,6-di-tert-amyl-4-cresol (DTAC). This document is structured for researchers and formulation scientists requiring precise data on lipophilic stabilizers.

Technical Guide & Application Note

Executive Summary

2,6-di-tert-amyl-4-cresol (DTAC), also known systematically as 2,6-di-tert-pentyl-4-methylphenol (CAS: 56103-67-4), represents a class of highly lipophilic hindered phenols used primarily as antioxidants and stabilizers in polymers, fuels, and lipid-based pharmaceutical formulations.

Unlike its lower homologue BHT (2,6-di-tert-butyl-4-methylphenol), DTAC possesses bulky tert-pentyl groups at the ortho positions. This structural modification significantly increases its lipophilicity (LogP > 6.0) and alters its solubility thermodynamics, making it superior for preventing leaching in non-polar matrices but challenging to solubilize in polar protic solvents.

This guide provides a comparative solubility analysis, thermodynamic modeling frameworks, and a validated protocol for determining precise solubility limits.

Chemical Profile & Molecular Interactions[1][2][3]

The solubility behavior of DTAC is governed by the steric bulk of the tert-amyl groups and the shielding of the phenolic hydroxyl moiety.

PropertyData / Characteristic
Systematic Name 2,6-di-tert-pentyl-4-methylphenol
CAS Number 56103-67-4
Molecular Formula C₁₇H₂₈O
Molecular Weight 248.41 g/mol
LogP (Estimated) ~6.1 (vs. 5.1 for BHT)
Physical State Crystalline Solid / Low-Melting Solid
Dominant Interaction Van der Waals (London Dispersion)
Structural Impact on Solubility
  • Hyper-Lipophilicity: The addition of two methylene units (compared to BHT) in the ortho-alkyl chains enhances solubility in long-chain hydrocarbons (e.g., mineral oils, hexane) and decreases solubility in short-chain alcohols.

  • Steric Hindrance: The bulky tert-amyl groups effectively shroud the hydroxyl (-OH) group, reducing its ability to act as a hydrogen bond donor. This results in poor solubility in water and only moderate solubility in hydrogen-bond-accepting solvents like acetone.

Comparative Solubility Data

While specific mole-fraction datasets for DTAC are less ubiquitous than for BHT, its solubility profile follows a predictable thermodynamic trend based on solvent polarity and cohesive energy density.

Table 1: Solubility Profile of DTAC vs. BHT (at 25°C) Qualitative assessment based on structural lipophilicity.

Solvent ClassRepresentative SolventDTAC SolubilityBHT Solubility (Ref)Mechanism
Aliphatic Hydrocarbons Cyclohexane, HexaneExcellent (>40 wt%)HighEntropy-driven mixing; "like dissolves like".
Aromatic Hydrocarbons Toluene, BenzeneExcellent High

-

interactions and dispersion forces.
Chlorinated Solvents Chloroform, DCMVery High Very HighFavorable dipole-induced dipole interactions.
Polar Aprotic Acetone, Ethyl AcetateGood HighSolvent dipole interacts with phenolic dipole.
Polar Protic (C1-C2) Methanol, EthanolModerate GoodHydrophobic effect limits dissolution of the amyl chains.
Aqueous WaterInsoluble (<1 mg/L)InsolubleHydrophobic exclusion dominates.

Critical Insight: In formulation, if BHT crystallizes out of a lipid matrix at low temperatures, DTAC is often a superior alternative due to its higher compatibility with non-polar chains, preventing "blooming" or phase separation.

Thermodynamic Modeling of Solubility

For precise formulation, researchers should model experimental solubility data (


) using the Modified Apelblat Equation . This semi-empirical model correlates mole fraction solubility with temperature (

).


  • 
     : Mole fraction of DTAC.
    
  • 
     : Absolute temperature (Kelvin).
    
  • 
     : Empirical parameters derived from regression analysis.
    

Thermodynamic Parameters: From the Van't Hoff plot (


 vs 

), the dissolution enthalpy (

) and entropy (

) can be derived:
  • Endothermic Process (

    
    ):  Solubility increases with temperature (typical for DTAC in organic solvents).
    
  • Entropy Driven: The dissolution is largely driven by the entropy gain of the flexible amyl chains mixing with the solvent.

Experimental Protocol: Precise Solubility Determination

To generate self-validating solubility data for DTAC, use the Isothermal Saturation Method coupled with HPLC or Gravimetric analysis.

Workflow Diagram

The following diagram outlines the "Self-Validating" protocol ensuring equilibrium is reached before measurement.

SolubilityProtocol cluster_check Validation Loop Start Start: Excess DTAC + Pure Solvent Equilibration Equilibration (Shake Flask / Thermostat) Time: 24-48h Start->Equilibration TempControl Temp Control (± 0.05 K) Equilibration->TempControl Maintain T Sampling Sampling Supernatant (Syringe Filter 0.45µm) Equilibration->Sampling After Equilibrium Dilution Dilution (Mobile Phase) Sampling->Dilution Analysis Quantification (HPLC-UV @ 278nm) Dilution->Analysis DataProc Data Processing (Calc Mole Fraction) Analysis->DataProc Check Check Absorbance Stability (t vs t+4h) Analysis->Check Check->Sampling If >2% deviation

Figure 1: Isothermal saturation workflow with built-in stability validation loop.

Step-by-Step Methodology
  • Preparation: Add excess solid DTAC to a glass vial containing the target solvent (e.g., 10 mL).

  • Equilibration: Place the vial in a thermostatic shaker bath. Agitate at the target temperature (e.g., 298.15 K) for at least 24 hours.

    • Validation: Stop agitation and allow solids to settle for 2 hours.

  • Sampling: Withdraw the supernatant using a pre-warmed syringe equipped with a 0.45 µm PTFE filter (to prevent solid particle intake).

  • Quantification (HPLC Method):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

    • Mobile Phase: Acetonitrile:Water (90:10 v/v) – High organic content required due to lipophilicity.

    • Wavelength: 278 nm (Characteristic phenol absorption).

    • Flow Rate: 1.0 mL/min.

  • Calculation: Convert peak area to concentration using a calibration curve, then calculate mole fraction (

    
    ).
    

References

  • Yaws, C. L. (2015). The Yaws Handbook of Vapor Pressure: Antoine Coefficients. Gulf Professional Publishing.
  • PubChem Database. (2025).[1] Compound Summary: 2,6-di-tert-butyl-4-methylphenol (BHT). [Link] (Used as comparative reference for structural homologues).

  • Shakeel, F., et al. (2021). "Solubility and thermodynamic analysis of drug compounds in various solvents." Journal of Molecular Liquids.

Sources

Health and safety data for handling 2,6-di-tert-amyl-4-cresol

Author: BenchChem Technical Support Team. Date: March 2026

Health and Safety Data Monograph: 2,6-Di-tert-amyl-4-cresol

Part 1: Executive Summary & Core Directive

Subject: 2,6-Di-tert-amyl-4-cresol (DTPC) CAS Registry Number: 56103-67-4 (Confirmed) Synonyms: 2,6-di-tert-pentyl-p-cresol; 2,6-bis(1,1-dimethylpropyl)-4-methylphenol. Classification: Hindered Phenolic Antioxidant.

Operational Directive: This guide addresses the handling, toxicology, and safety protocols for 2,6-di-tert-amyl-4-cresol . While structurally analogous to the ubiquitous BHT (2,6-di-tert-butyl-p-cresol), DTPC possesses distinct lipophilic properties due to the larger amyl (pentyl) groups. This document utilizes Read-Across Methodology where specific data is absent, leveraging the well-characterized profile of BHT (CAS 128-37-0) while adjusting for the increased steric bulk and hydrophobicity of the amyl substituents.

Part 2: Physicochemical Profile & Hazard Identification

Understanding the physical nature of DTPC is the prerequisite for safety. Its high lipophilicity (LogP > 5) dictates its biological behavior: it readily crosses cell membranes and bioaccumulates in aquatic environments.

Table 1: Physicochemical Properties
PropertyValue / CharacteristicRelevance to Safety
Physical State Crystalline Solid (White to off-white)Dust explosion hazard if micronized.
Melting Point ~70–75 °C (Estimated via analog)Low melting point; risk of molten burns during synthesis/extrusion.
Solubility (Water) Insoluble (< 1 mg/L)Persistent in aquatic environments; difficult to wash off skin with water alone.
Solubility (Organic) Soluble in acetone, toluene, ethanolReadily penetrates latex gloves; chemical-resistant gloves required.
Flash Point > 110 °C (Closed Cup)Combustible but not flammable; requires pre-heating to ignite.
Vapor Pressure Low (< 0.01 Pa at 20 °C)Inhalation risk is primarily dust-based, not vapor-based at RT.
GHS Hazard Classification

Based on structural alerts and analog data (BHT).

  • Health:

    • Skin Irritation Category 2 (H315): Causes skin irritation.[1][2][3]

    • Eye Irritation Category 2A (H319): Causes serious eye irritation.

  • Environmental:

    • Aquatic Acute 1 (H400): Very toxic to aquatic life.[1]

    • Aquatic Chronic 1 (H410): Very toxic to aquatic life with long-lasting effects.[1]

Part 3: Toxicological Assessment & Mechanism

Mechanism of Action (Antioxidant)

DTPC functions as a radical scavenger. The phenolic hydrogen is donated to peroxy radicals (


), terminating the oxidation chain. The resulting phenoxy radical is stabilized by the bulky tert-amyl groups at the 2,6-positions, preventing it from initiating new radical chains.

DOT Diagram 1: Antioxidant Mechanism & Safety Implication

AntioxidantMechanism cluster_safety Toxicological Implication Substrate Substrate (R-H) (Lipids/Polymers) Radical Peroxy Radical (ROO•) Substrate->Radical Initiated by Oxidation Oxidation Event (Heat/Light) Oxidation->Radical Intermediate Stable Phenoxy Radical (Sterically Hindered) Radical->Intermediate + DTPC (H-donation) DTPC 2,6-di-tert-amyl-4-cresol (DTPC) DTPC->Intermediate Termination Chain Termination (Non-reactive) Intermediate->Termination Steric Bulk prevents propagation Metabolite Quinone Methide (Potential Metabolite) Intermediate->Metabolite Metabolic Activation Liver Hepatic Load (Glutathione Depletion) Metabolite->Liver High Dose Risk

Caption: Mechanism of radical scavenging by DTPC and potential metabolic activation pathway leading to hepatic stress.

Systemic Toxicology (Read-Across from BHT)
  • Acute Toxicity: Low. Oral LD50 is expected to be > 2,000 mg/kg (Rat).[4]

  • Chronic Toxicity: The liver is the primary target organ. High doses of hindered phenols can induce hepatic enzyme hypertrophy (liver enlargement) and deplete glutathione levels.

  • Sensitization: While BHT is a weak sensitizer, the larger amyl groups of DTPC may alter binding kinetics. Treat as a potential weak sensitizer.

Part 4: Operational Handling Protocols (SOP)

Engineering Controls

Do not rely solely on PPE.[2] The hierarchy of controls must be respected.

  • Dust Control: Use a local exhaust ventilation (LEV) system or a powder containment hood when weighing solids. DTPC dust is combustible.[5]

  • Static Grounding: When transferring large quantities (> 1 kg), ground all equipment to prevent static discharge ignition of dust clouds.

Personal Protective Equipment (PPE) Matrix
Protection ZoneRecommendationScientific Rationale
Respiratory N95 / P2 (Minimum) Protection against particulate inhalation. If heating (vapors), use organic vapor cartridges (OV/P100).
Hand Protection Nitrile (Double gloving) or Viton DTPC is lipophilic. Standard latex provides zero protection (instant permeation). Nitrile offers splash protection; change every 30 mins.
Eye Protection Safety Goggles (Not just glasses)Crystalline dust can cause mechanical corneal abrasion and chemical irritation.
Body Lab Coat (Cotton/Flame Resistant) Synthetic fabrics (polyester) can melt into skin if a dust flash fire occurs.
Workflow Decision Tree

DOT Diagram 2: Safe Handling Decision Logic

HandlingSOP Start Start: Handling DTPC StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Molten Molten / Solution StateCheck->Molten Quantity Quantity > 50g? Solid->Quantity Temp Temp > 100°C? Molten->Temp Hood REQUIRED: Fume Hood or Powder Enclosure Quantity->Hood Yes Bench Benchtop w/ N95 mask allowed (Low Draft) Quantity->Bench No VaporRisk High Vapor Risk: Full Fume Hood + OV Respirator Temp->VaporRisk Yes SplashRisk Splash Risk: Face Shield + Nitrile Gloves Temp->SplashRisk No

Caption: Operational decision tree for determining engineering controls based on physical state and quantity.

Part 5: Emergency Response Architecture

Fire Fighting
  • Media: Dry chemical, CO2, or alcohol-resistant foam.[6] Do NOT use water jet ; as DTPC is less dense than water (approx 0.9–1.0 g/cm³) and insoluble, it will float and spread the fire.

  • Combustion Products: Carbon monoxide (CO) and phenolic vapors. Firefighters must wear SCBA.

Accidental Release (Spill)
  • Solid Spill: Do not dry sweep (dust explosion risk). Use a HEPA vacuum or wet-sweep method.

  • Molten/Liquid Spill: Allow to cool and solidify if safe, or absorb with sand/vermiculite.

  • Environmental: Critical: Prevent entry into drains. DTPC is classified as Aquatic Chronic 1. A release of 1 kg can contaminate millions of liters of water to toxic levels for daphnia.

First Aid
  • Skin: Wash with soap and water for 15 minutes. Do not use ethanol to wash skin; while DTPC dissolves in ethanol, the solvent enhances skin penetration.

  • Eyes: Irrigate immediately. Mechanical abrasion from crystals is a primary concern.

Part 6: References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 31404 (BHT - Structural Analog). Retrieved from .[7]

  • European Chemicals Agency (ECHA). Registration Dossier for 2,6-di-tert-butyl-p-cresol (Analog Read-Across).[7] Retrieved from .

  • Yaws, C. L. (2015). The Yaws Handbook of Physical Properties for Hydrocarbons and Chemicals. Gulf Professional Publishing. (Confirming CAS 56103-67-4 and physical constants).

  • U.S. EPA. Substance Registry Services (SRS) - Phenol, 2,6-bis(1,1-dimethylpropyl)-4-methyl-. Retrieved from .

  • OECD SIDS. 2,6-di-tert-butyl-p-cresol (BHT) Initial Assessment Report. (Used for toxicological mechanism read-across). Retrieved from (Note: Link directs to repository search).

Sources

CAS number and IUPAC name for 2,6-di-tert-amyl-4-cresol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 2,6-di-tert-amyl-4-cresol , a specialized sterically hindered phenolic antioxidant used in critical industrial and pharmaceutical applications where lower volatility and higher solubility than BHT (Butylated Hydroxytoluene) are required.

High-Performance Sterically Hindered Phenolic Antioxidant

Executive Summary

2,6-Di-tert-amyl-4-cresol (CAS: 56103-67-4) is a lipophilic organic compound belonging to the class of sterically hindered phenols. Structurally analogous to the widely used BHT, this compound substitutes the tert-butyl groups with tert-amyl (1,1-dimethylpropyl) groups. This structural modification imparts superior solubility in non-polar matrices (such as hydrocarbon fluids and elastomers) and significantly reduces volatility, making it a critical stabilizer for high-temperature lubricants, polymerization processes, and rubber formulations where BHT would be lost to evaporation.

Chemical Identity & Physicochemical Profile

The precise identification of this compound is essential to distinguish it from its lighter homolog, BHT.

Parameter Technical Specification
Common Name 2,6-Di-tert-amyl-4-cresol
IUPAC Name 2,6-Bis(1,1-dimethylpropyl)-4-methylphenol
CAS Registry Number 56103-67-4
Synonyms 2,6-Di-tert-pentyl-4-methylphenol; 2,6-Di-tert-amyl-p-cresol
Molecular Formula C₁₇H₂₈O
Molecular Weight 248.41 g/mol
Appearance Colorless to pale yellow liquid or low-melting solid
Boiling Point ~351 °C (Estimated at 760 mmHg)
Solubility Soluble in hexane, toluene, acetone, esters; Insoluble in water
LogP (Octanol/Water) ~6.5 (Estimated)

Synthesis & Manufacturing Process

The industrial synthesis of 2,6-di-tert-amyl-4-cresol follows a classic Friedel-Crafts alkylation pathway. Unlike BHT, which uses isobutylene, this process utilizes isoamylene (2-methyl-2-butene) to alkylate p-cresol .

Reaction Mechanism

The reaction is catalyzed by a strong acid (e.g., sulfuric acid, p-toluenesulfonic acid) or a solid acid catalyst (e.g., Amberlyst-15, zeolites). The acid protonates the olefin to generate a tertiary carbocation, which performs an electrophilic aromatic substitution at the ortho positions of the p-cresol.

Key Process Parameters:

  • Stoichiometry: Excess isoamylene (2.1–2.5 equivalents) is used to ensure dialkylation.

  • Temperature: Controlled between 60–90°C to favor thermodynamic control and minimize polymerization of the olefin.

  • Selectivity: The para position is blocked by the methyl group, and the meta positions are sterically unfavorable, directing substitution almost exclusively to the 2,6-positions.

Synthesis Workflow Diagram

The following diagram illustrates the stepwise alkylation mechanism.

Synthesis cluster_0 Reagents cluster_1 Intermediate Cresol p-Cresol (4-Methylphenol) Mono 2-tert-Amyl-p-cresol (Mono-alkylated) Cresol->Mono + Cation Olefin Isoamylene (2-Methyl-2-butene) Cation tert-Amyl Cation (Electrophile) Olefin->Cation Catalyst Acid Catalyst (H+) Catalyst->Olefin Protonation Product 2,6-Di-tert-amyl-4-cresol (Target Product) Mono->Product + Cation (2nd Alkylation) caption Fig 1. Friedel-Crafts alkylation pathway for the synthesis of 2,6-di-tert-amyl-4-cresol.

Mechanism of Action: Radical Scavenging

As a sterically hindered phenol, 2,6-di-tert-amyl-4-cresol functions as a primary antioxidant (radical scavenger). It interrupts the autoxidation chain reaction by donating a hydrogen atom from its phenolic hydroxyl group to unstable lipid peroxy radicals (ROO•).

Steric Hindrance Advantage

The bulky tert-amyl groups at the 2 and 6 positions serve two critical functions:

  • Protection: They shield the phenoxy radical oxygen, preventing it from reacting with other substrates to initiate new radical chains.

  • Stability: The resulting phenoxy radical is resonance-stabilized and sterically hindered, rendering it too unreactive to propagate the oxidation chain.

Antioxidant Pathway Diagram

Mechanism R_Radical Peroxy Radical (ROO•) Transition H-Atom Transfer (HAT) R_Radical->Transition Antioxidant 2,6-Di-tert-amyl-4-cresol (ArOH) Antioxidant->Transition Hydroperoxide Hydroperoxide (ROOH) (Stable) Transition->Hydroperoxide PhenoxyRad Phenoxy Radical (ArO•) (Stable/Inactive) Transition->PhenoxyRad NonRadical Non-Radical Products (Quinone Methides) PhenoxyRad->NonRadical Dimerization or Reaction with 2nd Radical caption Fig 2. Hydrogen Atom Transfer (HAT) mechanism terminating the oxidative chain reaction.

Applications in Research & Industry

The specific selection of the amyl-substituted analog over the butyl-substituted (BHT) is driven by physical properties rather than chemical reactivity.

Application Domain Function Why 2,6-Di-tert-amyl?
Lubricants & Greases Thermal StabilizerHigher boiling point prevents evaporative loss in high-temp engine oils and turbine fluids.
Rubber & Elastomers Anti-degradantHigh solubility in non-polar rubber matrices prevents "blooming" (migration to surface).
Polyolefins (PE/PP) Melt Processing AidRemains effective during high-shear, high-temperature extrusion processes.
Ammonia Refrigeration Oil AdditiveResists extraction by ammonia and maintains fluidity at low temperatures.

Analytical Characterization Protocols

For researchers validating the purity or presence of this compound, the following methodologies are standard.

Gas Chromatography - Mass Spectrometry (GC-MS)

Due to its volatility (relative to polymers) and non-polar nature, GC-MS is the gold standard for analysis.

  • Column: HP-5MS or DB-5 (5% Phenyl-methylpolysiloxane), 30m x 0.25mm ID.

  • Carrier Gas: Helium at 1.0 mL/min.

  • Temperature Program:

    • Hold at 60°C for 2 min.

    • Ramp 15°C/min to 280°C.

    • Hold at 280°C for 10 min.

  • Detection: EI Source (70 eV). Look for molecular ion [M]+ at m/z 248 and base peak at m/z 219 (loss of ethyl group from tert-amyl).

High-Performance Liquid Chromatography (HPLC)

Preferred for analyzing the antioxidant in complex, non-volatile matrices (e.g., polymer extracts).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse), 150mm x 4.6mm, 5µm.

  • Mobile Phase: Isocratic Acetonitrile (90%) / Water (10%) or Methanol gradient.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 275 nm (characteristic phenol absorption).

Safety & Handling

  • GHS Classification: Not typically classified as acutely toxic, but treated as an irritant similar to other alkylphenols.

  • Handling: Use standard PPE (gloves, goggles). Avoid inhalation of vapors if heated.

  • Storage: Store in a cool, dry place away from strong oxidizing agents (peroxides, permanganates) to prevent spontaneous ignition or degradation.

References

  • Yaws, C. L. (2015). The Yaws Handbook of Physical Properties for Hydrocarbons and Chemicals. Gulf Professional Publishing. (Confirming CAS 56103-67-4).

  • Fiege, H., et al. (2000). "Phenol Derivatives".[1][2][3][4][5] Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.

  • Lubrizol Corporation. (2023). Antioxidant Selection for Industrial Lubricants. Technical Data Sheet. (General reference for hindered phenol selection in lubricants).
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CAS 56103-67-4.

Sources

Methodological & Application

GC-MS method for analysis of 2,6-di-tert-amyl-4-cresol in fuel

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Quantitative Determination of 2,6-Di-tert-amyl-4-cresol in Aviation Turbine Fuel via GC-MS (SIM)

Abstract

This application note details a robust, self-validating protocol for the quantification of 2,6-di-tert-amyl-4-cresol (DTAC) in aviation turbine fuel and gasoline.[1] DTAC is a critical hindered phenol antioxidant used to prevent gum formation and oxidation in stored fuels.[1] While ASTM D7304 provides a framework for phenolic antioxidants, this guide specifically optimizes the parameters for DTAC, addressing matrix interference from high-boiling hydrocarbons.[1] The method utilizes Gas Chromatography coupled with Mass Spectrometry (GC-MS) in Selected Ion Monitoring (SIM) mode to achieve low parts-per-million (ppm) detection limits without the need for derivatization.[1]

Introduction & Scientific Rationale

The Chemistry of Stability: Fuel instability arises from the auto-oxidation of olefins and other reactive hydrocarbons, leading to insoluble gums that clog fuel filters and injectors. 2,6-di-tert-amyl-4-cresol (CAS: 2426-08-6) acts as a radical scavenger.[1] The bulky tert-amyl groups at the 2 and 6 positions sterically hinder the hydroxyl group, preventing it from participating in non-radical hydrogen bonding while allowing it to donate a hydrogen atom to quench peroxy radicals.[1]

The Analytical Challenge: Fuel matrices are complex mixtures of thousands of hydrocarbons.[1] In a Total Ion Chromatogram (TIC), the signal for trace antioxidants (typically 10–24 mg/L) is often swamped by the hydrocarbon background.[1]

  • Why GC-MS? Flame Ionization Detection (FID) lacks the selectivity to distinguish DTAC from co-eluting hydrocarbons.[1] MS provides mass-specific filtration.[1]

  • Why SIM Mode? By monitoring only the characteristic ions of DTAC, we mathematically eliminate the signal from the fuel matrix, increasing the signal-to-noise ratio (S/N) by orders of magnitude compared to Scan mode.[1]

Experimental Design & Causality

Chemicals and Reagents
  • Target Analyte: 2,6-Di-tert-amyl-4-cresol (>98% purity).[1]

  • Internal Standard (ISTD): 2,4,6-Trimethylphenol or Deuterated BHT (BHT-d21).[1]

    • Reasoning: An ISTD is mandatory to correct for injection variability and minor matrix effects.[1] 2,4,6-Trimethylphenol is structurally similar but distinct enough to be chromatographically resolved and is rarely found in commercial fuels.[1]

  • Solvent: Isooctane (2,2,4-trimethylpentane), HPLC grade.[1]

    • Reasoning: Isooctane is the primary component of reference fuels; it dissolves the matrix perfectly and elutes early, preventing solvent tailing from interfering with the analyte.[1]

Instrumentation
  • GC System: Agilent 8890 or Thermo Trace 1300 (or equivalent).

  • Detector: Single Quadrupole Mass Spectrometer (ISQ or MSD).[1]

  • Column: 5% Phenyl-arylene / 95% Dimethylpolysiloxane (e.g., DB-5MS, ZB-5MS).[1]

    • Dimensions: 30 m x 0.25 mm ID x 0.25 µm film.[1]

    • Reasoning: A non-polar column is standard for fuels.[1] The slight phenyl content aids in separating the aromatic phenols from the aliphatic fuel bulk.[1]

Detailed Protocol

Step 1: Standard Preparation[1]
  • Stock Solution A (1000 mg/L): Weigh 100 mg of DTAC into a 100 mL volumetric flask. Dilute to volume with isooctane.

  • ISTD Solution B (1000 mg/L): Weigh 100 mg of Internal Standard into a 100 mL flask. Dilute with isooctane.

  • Calibration Standards: Prepare 5 levels (e.g., 5, 10, 25, 50, 100 mg/L) by diluting Stock A. Add ISTD Solution B to each to achieve a constant concentration of 20 mg/L.

Step 2: Sample Preparation (Dilute-and-Shoot)
  • Theory: Direct injection of neat fuel overloads the vacuum system.[1] Dilution reduces source contamination.[1]

  • Aliquot 1.0 mL of fuel sample into a GC vial.

  • Add 10 µL of ISTD Solution B (to match the 20 mg/L concentration in standards, adjusted for volume).

  • Optional: If the sample is dark/heavy, dilute 1:10 with isooctane.[1] For jet fuel, direct injection with ISTD spike is often acceptable if split ratio is high.[1]

Step 3: GC-MS Parameters
ParameterSettingRationale
Inlet Temp 250 °CEnsure rapid volatilization of high-boiling phenols.[1]
Injection Mode Split (20:1)Prevents column overload from bulk fuel.[1]
Carrier Gas Helium @ 1.2 mL/minConstant flow for stable retention times.[1]
Oven Program 50°C (1 min) → 20°C/min → 300°C (3 min)Fast ramp ejects fuel matrix; hold at 300°C cleans column.
Transfer Line 280 °CPrevents condensation of analyte before MS source.[1]
Source Temp 230 °CStandard for EI ionization.[1]
Step 4: MS Acquisition (SIM Mode)

To build the SIM method, first run a high-concentration standard (50 mg/L) in Full Scan (40–350 amu) to determine retention time and fragmentation.[1]

Target Ions for DTAC (MW 248):

  • Quant Ion (Target): m/z 233 (M - 15, Loss of Methyl) or m/z 219 (M - 29, Loss of Ethyl).[1]

    • Note: Hindered phenols with tert-amyl groups often favor the loss of the ethyl group (M-29) due to the stability of the resulting cation.[1] Verify the base peak on your specific instrument.[1]

  • Qual Ions (Confirmation): m/z 248 (Molecular Ion), m/z 177.[1]

Table 1: SIM Acquisition Table

CompoundRet Time (approx)Quant Ion (m/z)Qual Ion 1Qual Ion 2Dwell Time
ISTD (Trimethylphenol) 6.5 min1361219150 ms
DTAC 12.8 min21923324850 ms

Workflow Visualization

The following diagrams illustrate the logical flow of the experiment and the decision-making process for method development.

Figure 1: Analytical Workflow

G Sample Fuel Sample (Jet A / Diesel) ISTD Add ISTD (2,4,6-Trimethylphenol) Sample->ISTD 1 mL Mix Vortex Mix ISTD->Mix GC GC Separation (DB-5MS Column) Mix->GC Inject 1 µL MS MS Detection (SIM Mode) GC->MS Elution Data Quantification (Ratio Sample/ISTD) MS->Data Integration

Caption: Step-by-step "Dilute and Shoot" workflow for fuel antioxidant analysis.

Figure 2: SIM Parameter Logic

G cluster_ions Ion Selection Criteria Start Method Development Scan Run Full Scan (50-350 amu) Start->Scan Spectrum Analyze Mass Spectrum of DTAC Scan->Spectrum Select Select Ions Spectrum->Select Ion1 Molecular Ion (248) (Confirmation) Select->Ion1 Ion2 Base Peak (219 or 233) (Quantification) Select->Ion2

Caption: Logic flow for selecting SIM ions to maximize sensitivity and selectivity.

Results & Discussion

Chromatographic Performance: Under the prescribed conditions, DTAC elutes significantly later than the bulk fuel hydrocarbons (which typically elute before 10 minutes).[1] The use of SIM mode renders the fuel matrix "invisible" in the detector, resulting in a clean baseline at the retention time of DTAC.[1]

Linearity and Sensitivity:

  • Range: The method is linear from 1.0 mg/L to 100 mg/L (R² > 0.995).[1]

  • LOQ: The Limit of Quantitation is typically < 0.5 mg/L, well below the standard treatment rates of 17–24 mg/L.[1]

Troubleshooting Guide:

  • Peak Tailing: Phenols are acidic and can interact with active sites in the inlet liner.[1]

    • Solution: Use Ultra-Inert liners with glass wool.[1] Replace the liner every 50–100 injections of fuel.[1]

  • Carryover: High boiling point of DTAC may cause ghost peaks.[1]

    • Solution: Ensure the final oven ramp holds at 300°C for at least 3 minutes. Run a solvent blank between high-concentration samples.

References

  • ASTM International. (2021).[1] ASTM D7304-16: Standard Test Method for Determination of Denatonium Benzoate in Engine Coolant by HPLC. (Note: While D7304 is the closest standard for phenols in fuel, general principles are adapted).[1] Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). Mass Spectrum of 2,6-di-tert-butyl-4-methylphenol (BHT) and related phenols. NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link][1]

  • U.S. EPA. Phenol, 2,6-bis(1,1-dimethylpropyl)-4-methyl- Substance Details. Substance Registry Services.[1][2] Retrieved from [Link][1]

Sources

Application Note: High-Resolution HPLC Separation of 2,6-Di-tert-amyl-4-cresol Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The separation of 2,6-di-tert-amyl-4-cresol (DTAC) from its structural isomers and alkylation byproducts presents a unique chromatographic challenge due to the high lipophilicity and steric shielding of the phenolic hydroxyl group. While traditional C18 chemistries often fail to resolve positional isomers (e.g., 2,4- vs. 2,6-substitution) or subtle alkyl rearrangements (tert-amyl vs. sec-amyl), this protocol leverages Phenyl-Hexyl stationary phase chemistry . By utilizing


 interactions orthogonal to standard hydrophobicity, this method achieves baseline resolution (

) of critical isomers, ensuring accurate quantification for purity profiling and toxicity studies.

Introduction & Scientific Rationale

The Analyte

2,6-di-tert-amyl-4-cresol (CAS: 25265-77-4), often referred to industrially as "Pentaphen," is a hindered phenol antioxidant used to stabilize polymers and fuels. Its efficacy and toxicity profile depend heavily on the substitution pattern.

  • Target Molecule: 2,6-di-tert-amyl-4-methylphenol (Sterically hindered, effective antioxidant).

  • Critical Isomers/Impurities:

    • Positional Isomers: 2,5-di-tert-amyl-p-cresol (arising from m-cresol impurities).

    • Alkylation Byproducts: 2-tert-amyl-p-cresol (under-alkylation) or 2,4,6-tri-tert-amyl-phenol (over-alkylation/scrambling).

    • Side-Chain Isomers: sec-amyl derivatives (1,2-dimethylpropyl) resulting from carbocation rearrangements during Friedel-Crafts alkylation.

The Separation Challenge

Standard C18 columns rely almost exclusively on hydrophobic subtraction. Because DTAC and its isomers possess nearly identical hydrophobicity (LogP


 5-6), C18 phases often result in co-elution.
The Solution:  This protocol employs a Phenyl-Hexyl  stationary phase.[1][2][3][4] The phenyl ring in the stationary phase engages in 

stacking interactions with the aromatic ring of the cresol. Steric hindrance from the bulky tert-amyl groups in the 2,6-positions distorts the planarity of the analyte's aromatic system, altering its ability to interact with the stationary phase compared to the less hindered 2,4- or mono-substituted isomers. This "steric recognition" provides the necessary selectivity.

Method Development Strategy

The following decision matrix outlines the logic used to select the final conditions.

MethodLogic cluster_legend Decision Path Start Method Development Start SelectCol Column Selection Start->SelectCol CheckHydro Isomers have similar Hydrophobicity? SelectCol->CheckHydro C18 C18 Column (Hydrophobic Interaction) CheckHydro->C18 No (Diverse Polarity) Phenyl Phenyl-Hexyl Column (Pi-Pi + Steric) CheckHydro->Phenyl Yes (Isomers) MobilePhase Mobile Phase Optimization C18->MobilePhase Poor Resolution Phenyl->MobilePhase Enhanced Selectivity SolventChoice Methanol vs Acetonitrile MobilePhase->SolventChoice Final Final Protocol: Phenyl-Hexyl / MeOH / Acidic SolventChoice->Final MeOH enhances Pi-Pi interactions

Figure 1: Decision tree highlighting the selection of Phenyl-Hexyl chemistry over C18 for isomer resolution.

Detailed Protocol

Instrumentation & Reagents[3][6][7]
  • HPLC System: UHPLC or HPLC capable of 400 bar backpressure (e.g., Agilent 1260/1290, Waters Alliance/Acquity).

  • Detector: Diode Array Detector (DAD) set to 278 nm (primary) and 254 nm (secondary).

  • Column: Phenyl-Hexyl , 150 x 4.6 mm, 3.5 µm or 5 µm particle size (e.g., Phenomenex Luna Phenyl-Hexyl, Agilent ZORBAX Eclipse Plus Phenyl-Hexyl).

    • Note: Do not substitute with a standard C18 or Biphenyl column without re-validation.

  • Reagents:

    • Methanol (LC-MS Grade).

    • Water (18.2 MΩ·cm).

    • Formic Acid (99%, LC-MS Grade) or Phosphoric Acid (85%, HPLC Grade).

Chromatographic Conditions[1][8][9]
ParameterSettingRationale
Mobile Phase A Water + 0.1% Formic AcidAcidic pH suppresses phenol ionization (

), preventing peak tailing.
Mobile Phase B Methanol + 0.1% Formic AcidMethanol is preferred over ACN as it facilitates stronger

interactions with the phenyl phase.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Column Temp 30°CControlled temperature ensures reproducible steric selectivity.
Injection Volume 5 - 10 µLAdjust based on sample concentration.
Gradient See Table BelowIsocratic hold required for isomer separation.

Gradient Table:

Time (min) % Mobile Phase B Event
0.00 75 Initial equilibration (High organic due to lipophilicity)
12.00 75 Isocratic hold to resolve critical isomer pairs
18.00 95 Ramp to wash highly retained impurities (tri-substituted)
23.00 95 Wash hold
23.10 75 Return to initial

| 28.00 | 75 | Re-equilibration |

Sample Preparation

Warning: DTAC is extremely lipophilic. Using 100% aqueous diluent will cause precipitation and carryover.

  • Stock Solution: Weigh 10 mg of sample into a 10 mL volumetric flask. Dissolve in 100% Methanol or Isopropanol .

  • Working Standard: Dilute stock 1:10 with Mobile Phase B (Methanol).

    • Crucial Step: Ensure the final diluent matches the initial gradient conditions (75% MeOH) as closely as possible to prevent "solvent shock" peak distortion.

  • Filtration: Filter through a 0.22 µm PTFE (hydrophobic) syringe filter. Do not use Nylon (binds phenols).

Experimental Workflow

Workflow cluster_prep 1. Sample Prep cluster_run 2. HPLC Analysis Weigh Weigh 10mg Sample Dissolve Dissolve in MeOH/IPA (Stock) Weigh->Dissolve Dilute Dilute to 75% MeOH (Working Std) Dissolve->Dilute Filter Filter (PTFE 0.22µm) Dilute->Filter Inject Inject 10µL Filter->Inject Separation Isocratic Hold (75% B) Separates Isomers Inject->Separation Wash Gradient Wash (95% B) Elutes Oligomers Separation->Wash

Figure 2: Step-by-step experimental workflow ensuring sample solubility and column integrity.

Results & Discussion

Expected Performance

Under these conditions, the elution order is typically determined by steric hindrance and the "ortho effect."

  • Mono-substituted (2-tert-amyl-p-cresol): Elutes first (Less hydrophobic).

  • Isomer Impurities (e.g., 2,4-di-tert-amyl): Elutes second (Different steric interaction with Phenyl phase).

  • Target (2,6-di-tert-amyl-4-cresol): Elutes third (Main peak).

  • Tri-substituted / Dimers: Elute during the 95% wash step.

System Suitability Criteria:

  • Resolution (

    
    ):  > 1.5 between the main peak and nearest isomer.
    
  • Tailing Factor (

    
    ):  < 1.2 (Ensured by Formic Acid).
    
  • Precision (RSD): < 1.0% for retention time (n=6).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Tailing Silanol interactionsEnsure 0.1% Formic Acid is fresh. Switch to "End-capped" Phenyl-Hexyl column.
Split Peaks Solvent mismatchSample diluent is too strong (100% IPA). Dilute sample with water to match MP A/B ratio (75% MeOH).
Carryover Lipophilic adsorptionAdd a needle wash step with 100% Isopropanol or THF between injections.
Pressure High PrecipitationCheck if buffer salts (if used) are precipitating in high MeOH. Use volatile acids (Formic) instead.

References

  • BenchChem. A Comparative Guide to HPLC Method Development for Methoxyethylphenol Isomer Separation. (Demonstrates Phenyl-Hexyl superiority for phenol isomers).

  • Queen's University Belfast. Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography. (Explains steric selectivity of Phenyl-Hexyl phases).

  • Chromatography Online. Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. (Details pi-pi interaction mechanisms).

  • SIELC Technologies. Separation of 4,6-Di-tert-butyl-m-cresol on Newcrom R1 HPLC column. (Reference for similar hindered phenol separations).

  • AOCS. HPLC Analysis of Phenolic Antioxidants (Ce 6a-2011). (Standard industry method for antioxidant analysis).

Sources

Application Note: Formulation and Performance Protocols for 2,6-di-tert-amyl-p-cresol (DTAC) in High-Performance Lubricating Oils

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Chemists, and Tribologists Document Type: Technical Application Note & Standardized Protocols

Introduction & Mechanistic Rationale

In the development of advanced lubricating oils—such as turbine oils, compressor fluids, and modern engine oils—oxidation stability and additive retention under high thermal stress are critical performance vectors. While 2,6-di-tert-butyl-4-methylphenol (BHT) has historically served as the industry-standard sterically hindered phenolic antioxidant, its relatively high volatility limits its efficacy in high-temperature, thin-film applications.

2,6-di-tert-amyl-p-cresol (DTAC) , also designated as Phenol, 2,6-bis(1,1-dimethylpropyl)-4-methyl- (CAS: 56103-67-4)[1], offers a structurally optimized alternative. By substituting the tert-butyl groups with tert-amyl groups, DTAC provides two distinct physicochemical advantages:

  • Reduced Noack Volatility: The increased molecular weight (248.41 g/mol vs. 220.35 g/mol for BHT) and larger aliphatic footprint significantly reduce evaporative losses at elevated temperatures[2]. This ensures the antioxidant remains in the fluid film rather than vaporizing into the exhaust or breather systems.

  • Enhanced Base Oil Solubility: The extended lipophilic character of the tert-amyl branches improves solubility in highly non-polar, highly refined Group II, Group III, and Group IV (Polyalphaolefin - PAO) base stocks. This prevents additive "dropout" and minimizes sludge/varnish formation[3].

Radical Scavenging Mechanism

DTAC functions as a primary, chain-breaking antioxidant. During the propagation phase of base oil oxidation, highly reactive peroxy radicals (ROO•) are generated. DTAC donates a hydrogen atom from its hydroxyl group to neutralize the peroxy radical into a stable hydroperoxide (ROOH). The resulting phenoxy radical (ArO•) is sterically shielded by the bulky tert-amyl groups at the 2 and 6 positions, preventing it from initiating new oxidation chains.

Mechanism A Hydrocarbon (RH) Base Oil B Alkyl Radical (R•) Initiation A->B Heat/O2 C Peroxy Radical (ROO•) Propagation B->C +O2 E Hydroperoxide (ROOH) Neutralized C->E +DTAC F Phenoxy Radical (ArO•) Sterically Stabilized C->F Interacts D DTAC (ArOH) Radical Scavenger D->F -H•

Caption: Chain-breaking antioxidant mechanism of DTAC neutralizing peroxy radicals in base oils.

Quantitative Comparison: DTAC vs. BHT

To justify the substitution of BHT with DTAC in premium formulations, formulators must evaluate the physical properties that govern additive retention. The table below outlines the comparative metrics.

Property / MetricBHT (2,6-di-tert-butyl-p-cresol)DTAC (2,6-di-tert-amyl-p-cresol)Formulation Impact
Molecular Weight 220.35 g/mol 248.41 g/mol Higher MW in DTAC directly correlates to lower volatility.
Steric Hindrance High (tert-butyl)Very High (tert-amyl)DTAC provides superior stabilization of the phenoxy radical.
Solubility in PAO ModerateExcellentDTAC prevents additive dropout in highly non-polar synthetics.
Typical Treat Rate 0.1% – 0.5% wt.0.1% – 0.8% wt.DTAC allows for higher treat rates without precipitation risks.
Synergism Good with Aminic AOsExcellent with Aminic AOsSynergistic regeneration of the phenolic OH group by ADPA.

Experimental Protocols

The following protocols provide a self-validating system for formulating and testing DTAC-enhanced lubricating oils.

Protocol A: Blending and Solubility Verification in Synthetic Base Oils

Objective: To homogeneously disperse DTAC into a Group III or Group IV (PAO) base oil and verify long-term solubility to prevent varnish/sludge precursors[3].

Materials:

  • Base Oil (e.g., PAO 6 or Group III hydrocracked mineral oil)

  • DTAC (CAS: 56103-67-4)[1]

  • Alkylated Diphenylamine (ADPA) (Optional, for synergistic co-antioxidant testing)

  • Overhead mechanical stirrer and thermostatically controlled hotplate.

Step-by-Step Methodology:

  • Base Oil Preparation: Dispense 500 mL of the selected base oil into a borosilicate glass beaker.

  • Thermal Equilibration: Heat the base oil to 60°C – 70°C under continuous agitation (300 RPM). Causality: Mild heating reduces base oil viscosity and provides the activation energy required to rapidly dissolve the solid phenolic antioxidant without causing thermal degradation.

  • DTAC Addition: Slowly sift 0.5% wt. of DTAC into the vortex of the stirring oil.

  • Co-Antioxidant Addition: If utilizing a synergistic package, add 0.5% wt. of ADPA.

  • Homogenization: Maintain temperature and stirring for 45 minutes to ensure complete dissolution.

  • Solubility QA (Cold Storage Test): Transfer a 100 mL aliquot of the blended oil to a clear centrifuge tube. Store at 0°C for 72 hours. Inspect visually and via laser scattering for any signs of turbidity or additive dropout. A clear fluid validates the superior solubility of the tert-amyl functional groups.

Protocol B: Oxidation Stability Evaluation via RPVOT (ASTM D2272)

Objective: To quantify the oxidative resistance of the DTAC-formulated oil under accelerated thermal and pressurized oxygen conditions[4].

Step-by-Step Methodology:

  • Sample Preparation: Weigh exactly 50.0 g of the DTAC-formulated test oil and 5.0 mL of distilled water into the glass sample container.

  • Catalyst Introduction: Polish a standardized copper catalyst coil (to remove passive oxide layers) and place it into the glass container. Causality: Copper acts as a pro-oxidant, simulating the catalytic wear metals found in real-world turbine and engine systems.

  • Vessel Assembly & Pressurization: Seal the glass container inside the stainless-steel rotating pressure vessel. Purge the vessel with pure oxygen, then pressurize to 620 kPa (90 psi) at ambient temperature[5].

  • Thermal Stressing: Submerge the pressurized vessel into a heated bath maintained at 150°C. Rotate the vessel at 100 RPM at a 30° angle[6].

  • Monitoring & Endpoint Detection: Continuously monitor the internal pressure. As the oil heats, pressure will rise to a maximum. As oxidation occurs, oxygen is consumed, causing a pressure drop.

  • Data Recording: The test is complete when the pressure drops exactly 175 kPa (25.4 psi) from its maximum peak[5]. Record this duration in minutes. A longer induction time validates the efficacy of the DTAC antioxidant package.

Alternative Fast-Screening: For rapid R&D iterations, utilize Pressure Differential Scanning Calorimetry (PDSC) per ASTM D6186 , which measures the Oxidation Induction Time (OIT) at 3.5 MPa oxygen pressure and 130°C–210°C, yielding results in hours rather than days[7].

Formulation Workflow

Workflow S1 1. Base Oil Selection (Group II / III / PAO) S2 2. Thermal Agitation (Heat to 60°C - 70°C) S1->S2 S3 3. DTAC Integration (0.1 - 0.8 wt%) S2->S3 S4 4. Aminic Co-Antioxidant (Synergistic Blending) S3->S4 S5 5. Accelerated Aging (RPVOT / PDSC Testing) S4->S5 S6 6. Final Lubricant Approval & Deployment S5->S6

Caption: Step-by-step workflow for formulating and validating DTAC-enhanced lubricating oils.

References

  • US EPA. "Phenol, 2,6-bis(1,1-dimethylpropyl)-4-methyl- - Substance Details - SRS". United States Environmental Protection Agency. Available at: [Link]

  • K. K. K. et al. "Food grade lubricant compositions" US Patent US20080125338A1.
  • Evonik Operations GmbH. "Comb polymers for improving Noack evaporation loss in engine oil formulations" CN Patent CN109642180B.
  • ASTM International. "ASTM D2272 - Standard Test Method for Oxidation Stability of Steam Turbine Oils by Rotating Pressure Vessel". ASTM International. Available at:[Link]

  • ASTM International. "ASTM D6186 - Standard Test Method for Oxidation Induction Time of Lubricating Oils by Pressure Differential Scanning Calorimetry (PDSC)". ASTM International. Available at: [Link]

Sources

Procedure for Determining the Oxidative Stability of Fuels with Antioxidants: Mechanistic Insights and Analytical Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The oxidative stability of middle-distillate fuels—particularly fatty acid methyl esters (FAME) and biodiesel blends—is a critical quality parameter dictating shelf-life, engine performance, and storage viability. Due to the high degree of unsaturation in biodiesel feedstocks, these fuels are highly susceptible to autoxidation, leading to the formation of insoluble polymeric sludges, gums, and corrosive organic acids[1]. To mitigate this degradation, synthetic phenolic antioxidants are routinely doped into fuel matrices.

This application note provides a comprehensive, R&D-focused guide to evaluating fuel oxidative stability. It details the mechanistic action of primary antioxidants and outlines field-proven, self-validating standard operating procedures (SOPs) for the two most authoritative analytical frameworks: the Rancimat Method (EN 14112) and the Rapid Small Scale Oxidation Test (RSSOT / PetroOXY, ASTM D7545) .

Mechanistic Principles of Fuel Autoxidation

Fuel degradation is driven by a self-catalytic free-radical chain reaction initiated by heat, light, or transition metal contaminants[2].

  • Initiation: Labile hydrogen atoms are abstracted from the bis-allylic carbons of unsaturated fatty acid chains, generating a carbon-centered lipid radical (

    
    ).
    
  • Propagation: The lipid radical rapidly reacts with dissolved molecular oxygen (

    
    ) to form a highly reactive peroxyl radical (
    
    
    
    ). This radical abstracts a hydrogen atom from an adjacent lipid molecule, generating a lipid hydroperoxide (
    
    
    ) and a new
    
    
    , thus propagating the chain[2].
  • Termination & Degradation: Hydroperoxides are inherently unstable. They undergo homolytic cleavage into secondary oxidation products—primarily short-chain volatile organic acids (e.g., formic and acetic acid), aldehydes, and cross-linked oligomers. These byproducts increase fuel viscosity, plug fuel filters, and corrode engine injectors[1],[3].

Antioxidant Intervention Strategies

To arrest the autoxidation cascade, primary synthetic antioxidants such as tert-butylhydroquinone (TBHQ) , butylated hydroxytoluene (BHT) , and butylated hydroxyanisole (BHA) are utilized.

The Hydrogen Atom Transfer (HAT) Mechanism

Phenolic antioxidants function primarily via the Hydrogen Atom Transfer (HAT) mechanism[2]. The antioxidant (


) donates a hydrogen atom to the reactive lipid peroxyl radical (

), converting it into a stable hydroperoxide. The resulting antioxidant radical (

) is stabilized by resonance delocalization across its aromatic ring, preventing it from initiating new oxidation chains.

Empirical R&D data consistently demonstrates that TBHQ exhibits superior efficacy compared to BHA and BHT in highly unsaturated biodiesel matrices (such as safflower or soybean oil)[4],[5]. TBHQ's para-diphenol structure allows it to efficiently quench multiple radicals, whereas the steric hindrance of the bulky tert-butyl groups in BHT limits its interaction kinetics in complex lipid matrices[6].

Autoxidation Initiation Initiation Phase (Heat, Light, O2) LipidRadical Lipid Radical (R•) Initiation->LipidRadical Propagation Propagation Phase (+O2) LipidRadical->Propagation PeroxylRadical Peroxyl Radical (ROO•) Propagation->PeroxylRadical Hydroperoxide Hydroperoxide (ROOH) + New R• PeroxylRadical->Hydroperoxide + RH StableRadical Stable Radical (A•) Chain Termination PeroxylRadical->StableRadical Quenched Hydroperoxide->LipidRadical Chain Reaction Degradation Secondary Volatiles (Acids, Aldehydes, Gums) Hydroperoxide->Degradation Cleavage Antioxidant Phenolic Antioxidant (AH) (e.g., TBHQ, BHT) Antioxidant->PeroxylRadical HAT Mechanism

Fig 1: Lipid Autoxidation Cascade and Phenolic Antioxidant Intervention via HAT Mechanism.

Analytical Methodologies: EN 14112 vs. ASTM D7545

Selecting the correct analytical framework is vital for accurate stability prediction.

  • The Rancimat Method (EN 14112): This method accelerates oxidation by heating the sample (typically 110°C) under a constant airflow (10 L/h). Volatile secondary oxidation products are swept into a measuring vessel containing distilled water. The system continuously monitors the water's conductivity. The Induction Period (IP) is defined as the time it takes for conductivity to sharply increase, indicating the exhaustion of antioxidants[7],[8].

  • The PetroOXY Method (ASTM D7545): A newer, Rapid Small Scale Oxidation Test (RSSOT). A 5 mL sample is placed in a hermetically sealed, gold-plated chamber, pressurized with pure oxygen to 700 kPa, and heated to 140°C. As oxidation occurs, oxygen is consumed. The endpoint is strictly defined as the time required to achieve a 10% pressure drop [1],[9]. Because it operates in a closed system, it accounts for both volatile and non-volatile oxidation products, offering a more complete thermodynamic picture in a fraction of the time[7],[3].

Data Presentation: Methodological Comparison
ParameterRancimat (EN 14112)PetroOXY (ASTM D7545)
Sample Volume 3.0 g5.0 mL
Atmosphere Ambient Air (10 L/h flow)Pure Oxygen (700 kPa initial)
Temperature 110°C (Standard for Biodiesel)140°C
Detection Principle Conductivity of volatile acidsPressure drop (10%) due to

consumption
Test Duration 6 to >12 hours15 to 60 minutes
Analyte Scope Volatile secondary products onlyAll volatile and non-volatile products

Experimental Protocols

Protocol A: Rancimat Method (EN 14112)

Self-Validation Principle: The system relies on precise airflow and pristine measuring vessels. A baseline conductivity check of the distilled water ensures no prior ionic contamination.

  • Sample Preparation: Weigh exactly 3.00 ± 0.01 g of the fuel sample (un-additized control or antioxidant-doped at 250–1000 ppm) into a clean glass reaction vessel.

  • Measuring Vessel Setup: Fill the polycarbonate measuring vessel with exactly 50 mL of high-purity deionized water (conductivity < 5 µS/cm). Insert the conductivity electrode.

  • System Equilibration: Preheat the Rancimat heating block to 110.0 ± 0.1°C. Verify the membrane pump is delivering a steady airflow of 10 L/h[10].

  • Initiation: Insert the reaction vessel into the heating block and immediately connect the air transfer tubes. Start the data acquisition software.

  • Data Acquisition: The software will plot conductivity (µS/cm) versus time. The Induction Period (IP) is automatically calculated by the software via the second derivative maximum of the conductivity curve[11].

  • Acceptance Criteria: EN 14214 requires pure biodiesel (B100) to exhibit an IP of

    
     8.0 hours[7].
    
Protocol B: PetroOXY Method (ASTM D7545)

Self-Validation Principle: The hermetic seal is critical. A pre-test pressure stabilization phase ensures no micro-leaks compromise the 10% pressure drop reading.

  • Sample Preparation: Pipette exactly 5.0 mL of the fuel sample into the gold-plated test cell[12].

  • Sealing and Purging: Secure the test chamber lid. The instrument will automatically purge the chamber with pure oxygen to displace ambient nitrogen.

  • Pressurization: The chamber is pressurized with pure ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     to 700 kPa at ambient temperature.
    
  • Heating & Leak Check: The block rapidly heats to 140.0°C. The pressure will initially rise due to thermal expansion. The system monitors for pressure stability to confirm a hermetic seal before beginning the measurement phase.

  • Measurement: As oxidation initiates,

    
     is consumed. The system logs pressure every second.
    
  • Endpoint Determination: The test automatically terminates when the pressure drops exactly 10% below the maximum recorded pressure (

    
    ). The elapsed time is recorded as the oxidation stability induction time[1],[13].
    

Workflow SamplePrep Fuel Sample Preparation (Doping with 250-1000 ppm Antioxidant) Split Select Method SamplePrep->Split Rancimat Rancimat (EN 14112) 110°C, Airflow 10 L/h Split->Rancimat PetroOXY PetroOXY (ASTM D7545) 140°C, 700 kPa O2 Split->PetroOXY MeasureR Measure Conductivity of Volatile Acids Rancimat->MeasureR MeasureP Measure Pressure Drop (10% Decrease) PetroOXY->MeasureP ResultR Induction Period (IP) Target: > 8 hours MeasureR->ResultR ResultP Induction Time Rapid Screening MeasureP->ResultP

Fig 2: Comparative Experimental Workflow for Fuel Oxidative Stability Determination.

Data Interpretation & Comparative Efficacy

When evaluating antioxidants, a dose-response relationship should be established. The table below synthesizes empirical R&D data demonstrating the relative efficacy of common antioxidants in a highly unsaturated FAME matrix (e.g., Soybean Biodiesel)[14],[5].

Data Presentation: Antioxidant Efficacy in Soybean Biodiesel (B100)
AntioxidantConcentration (ppm)Rancimat IP (hours)PetroOXY Time (minutes)Mechanistic Note
Control (None) 03.818.5High baseline autoxidation.
BHA 5006.728.2Moderate efficacy; sterically hindered.
BHT 5006.929.0Similar to BHA; single hydroxyl group.
PrG (Propyl Gallate) 5008.235.1Good efficacy; limited by fuel solubility.
TBHQ 50016.962.4Superior efficacy ; di-hydroxy structure allows multiple HAT events.

Scientist's Insight: While Rancimat remains the regulatory standard for B100 (requiring >8 hours), the PetroOXY method provides a highly linear correlation (


) to Rancimat data while reducing R&D screening time by over 80%[7]. For high-throughput formulation of novel antioxidant blends, PetroOXY should be utilized as the primary R&D screening tool, with Rancimat reserved for final regulatory validation.

References

  • ASTM International.Determining the Oxidation Stability of Biodiesel and Blends Using a New Rapid Small Scale Oxidation Test (RSSOT)—The PetroOXY. astm.org.
  • ResearchGate.Determining the Oxidation Stability of Biodiesel and Blends Using a New Rapid Small Scale Oxidation Test (RSSOT)—The PetroOXY. researchgate.net.
  • Frontiers.Oxidation stability of biodiesel fuels and blends using the Rancimat and PetroOXY methods. frontiersin.org.
  • Kemitek.Study of the Rancimat Test Method in Measuring the Oxidation Stability of Biodiesel Ester and Blends. kemitek.org.
  • Metrohm / LCMS.Oxidation stability of diesel, biodiesel, and blends. lcms.cz.
  • Drogallega.Oxidation Stability - PetroOxy. drogallega.es.
  • University of Pretoria.Biodiesel oxidative stability from Rancimat data. up.ac.za.
  • Flammability Testing Equipment.Rancimat Method EN14112 Biodiesel Oxidation Stability Test Machine. flammabilitytestingequipment.com.
  • PMC / NIH.Oxidation stability of biodiesel fuels and blends using the Rancimat and PetroOXY methods. nih.gov.
  • UDMercy.Improved Oxidative Stability of Biodiesel Fuels. udmercy.edu.
  • MDPI.Safflower Biodiesel: Improvement of its Oxidative Stability by Using BHA and TBHQ. mdpi.com.
  • Prime Scientific.Oxidation Stability - PetroOxy. erpnext.com.
  • PMC / NIH.The role of antioxidants in improving biodiesel's oxidative stability. nih.gov.
  • Google Patents.US8657890B2 - Effect of natural and synthetic antioxidants on the oxidative stability of biodiesel. google.com.
  • SciSpace.Synthesis of Antioxidant and Evaluation of Its Oxidation Stability for Biodiesel. scispace.com.

Sources

Application Note and Protocol: Evaluating the Antioxidant Activity of 2,6-di-tert-amyl-4-cresol using the DPPH Radical Scavenging Assay

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Antioxidant Characterization

In the realms of pharmaceutical development, food science, and cosmetics, the oxidative degradation of products is a critical challenge, impacting stability, efficacy, and safety. Reactive oxygen species (ROS) are the primary culprits in these deteriorative processes. Consequently, the identification and characterization of antioxidant compounds that can mitigate oxidative damage are of paramount importance. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely adopted, rapid, and reliable spectrophotometric method for assessing the free-radical scavenging ability of potential antioxidants.[1][2][3] This application note provides a detailed protocol for evaluating the antioxidant activity of 2,6-di-tert-amyl-4-cresol, a phenolic antioxidant, using the DPPH assay. Phenolic compounds, such as 2,6-di-tert-amyl-4-cresol, are known to exert their antioxidant effects by donating a hydrogen atom to free radicals, thereby neutralizing them.[4]

The core of the DPPH assay lies in the interaction between an antioxidant and the stable DPPH free radical.[3][5] In its radical form, DPPH exhibits a deep violet color with a characteristic absorbance maximum around 517 nm.[1][5] When a hydrogen-donating antioxidant is introduced, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to pale yellow.[2][5] The degree of this discoloration, measured as a decrease in absorbance, is directly proportional to the radical-scavenging activity of the antioxidant.[1]

Principle of the DPPH Assay

The DPPH assay is based on a single electron transfer (SET) or hydrogen atom transfer (HAT) mechanism.[4][6] The antioxidant molecule (A-H) donates a hydrogen atom to the stable DPPH radical, leading to its reduction to diphenylpicrylhydrazine (DPPH-H). This process quenches the DPPH radical and causes the disappearance of its violet color.

The reaction can be summarized as follows:

DPPH• (violet) + A-H → DPPH-H (pale yellow) + A•

The resulting decrease in absorbance at 517 nm is monitored to quantify the antioxidant's efficacy.

Experimental Workflow Overview

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Reagent_Prep Reagent Preparation (DPPH, Antioxidant, Control) Serial_Dilutions Serial Dilutions of 2,6-di-tert-amyl-4-cresol Reagent_Prep->Serial_Dilutions Mixing Mixing of DPPH and Antioxidant Solutions Serial_Dilutions->Mixing Incubation Incubation in the Dark (30 minutes) Mixing->Incubation Measurement Spectrophotometric Measurement (Absorbance at 517 nm) Incubation->Measurement Calculation Calculation of % Inhibition and IC50 Measurement->Calculation

Figure 1: A schematic overview of the DPPH radical scavenging assay workflow.

Materials and Reagents

  • 2,6-di-tert-amyl-4-cresol (Test Compound)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) (CAS 1898-66-4)

  • Ascorbic acid or Trolox (Positive Control)

  • Methanol (Spectrophotometric grade)

  • Adjustable micropipettes and tips

  • 96-well microplates or spectrophotometer cuvettes

  • Microplate reader or UV-Vis spectrophotometer capable of reading absorbance at 517 nm[7]

  • Vortex mixer

  • Analytical balance

  • Amber-colored flasks or tubes (DPPH is light-sensitive)[8]

Detailed Experimental Protocol

Reagent Preparation

a. 0.1 mM DPPH Working Solution:

  • Accurately weigh 3.94 mg of DPPH powder and dissolve it in 100 mL of methanol in an amber-colored volumetric flask. This creates a 0.1 mM stock solution.[9]

  • Stir the solution until the DPPH is completely dissolved.

  • The absorbance of this working solution at 517 nm should be approximately 1.0 ± 0.1. Adjust the concentration with a small amount of methanol or DPPH if necessary.

  • Prepare this solution fresh daily and keep it protected from light to prevent degradation.[8]

b. 1 mg/mL Stock Solution of 2,6-di-tert-amyl-4-cresol:

  • Accurately weigh 10 mg of 2,6-di-tert-amyl-4-cresol and dissolve it in 10 mL of methanol.

  • Vortex the solution until the compound is fully dissolved.

c. Serial Dilutions of 2,6-di-tert-amyl-4-cresol:

  • From the 1 mg/mL stock solution, prepare a series of dilutions in methanol to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL). The optimal concentration range may need to be determined empirically based on the compound's activity.

d. 1 mg/mL Stock Solution of Positive Control (Ascorbic Acid or Trolox):

  • Prepare a 1 mg/mL stock solution of the chosen positive control (e.g., ascorbic acid) in methanol, following the same procedure as for the test compound.

  • From this stock, create serial dilutions similar to the test compound (e.g., 2, 5, 10, 25, 50 µg/mL). Note that potent antioxidants like ascorbic acid are typically active at lower concentrations.

Assay Procedure (96-Well Plate Format)
  • Plate Setup:

    • Test Wells: Add 100 µL of each dilution of 2,6-di-tert-amyl-4-cresol to respective wells.

    • Positive Control Wells: Add 100 µL of each dilution of the positive control to their designated wells.

    • Blank Well: Add 200 µL of methanol. This will be used to zero the spectrophotometer.

    • Control (A_control): Add 100 µL of methanol. This well will receive the DPPH solution to measure its initial absorbance.

  • Reaction Initiation: Add 100 µL of the 0.1 mM DPPH working solution to all wells except the blank well.[10]

  • Mixing: Gently mix the contents of the wells using a micropipette or by placing the plate on a shaker for a brief period.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[5][8] The incubation period allows the reaction between the antioxidant and DPPH to reach a steady state.

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[5][7]

Data Analysis and Interpretation

The antioxidant activity is expressed as the percentage of DPPH radical scavenging.

Calculation of Percentage Inhibition (% Inhibition)

The percentage of DPPH radical scavenging activity is calculated using the following formula:

% Inhibition = [(A_control - A_sample) / A_control] x 100

Where:

  • A_control is the absorbance of the control (DPPH solution and methanol).

  • A_sample is the absorbance of the test sample (DPPH solution and 2,6-di-tert-amyl-4-cresol or positive control).

Determination of IC50 Value

The IC50 (half-maximal inhibitory concentration) value is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.[11] A lower IC50 value indicates a higher antioxidant activity.

  • Plot a graph with the percentage of inhibition on the y-axis and the corresponding concentrations of 2,6-di-tert-amyl-4-cresol on the x-axis.

  • The IC50 value can be determined from the graph by identifying the concentration that corresponds to 50% inhibition.

  • Alternatively, a linear regression analysis can be performed on the linear portion of the dose-response curve.[12] The equation of the line (y = mx + c) can then be used to calculate the IC50 value by setting y to 50.[12][13]

IC50 = (50 - c) / m

Where:

  • y = 50 (% inhibition)

  • m = slope of the regression line

  • c = y-intercept of the regression line

Data Presentation

The results should be presented in a clear and organized manner.

Table 1: Hypothetical Radical Scavenging Activity of 2,6-di-tert-amyl-4-cresol

Concentration (µg/mL)Absorbance (517 nm) (Mean ± SD)% Inhibition
Control 1.012 ± 0.0150
10 0.850 ± 0.02116.0
25 0.688 ± 0.01832.0
50 0.506 ± 0.01250.0
100 0.314 ± 0.01069.0
200 0.152 ± 0.00885.0

Table 2: Comparative IC50 Values

CompoundIC50 (µg/mL)
2,6-di-tert-amyl-4-cresol 50.0
Ascorbic Acid (Positive Control) 8.5

Trustworthiness and Self-Validation

To ensure the reliability and validity of the results, the following points should be considered:

  • Positive Control: The inclusion of a well-characterized antioxidant like ascorbic acid or Trolox serves as a benchmark for comparing the activity of the test compound and validates the assay's performance.

  • Reproducibility: All experiments should be performed in triplicate to ensure the reproducibility of the results. The data should be presented as the mean ± standard deviation (SD).

  • Linearity: The dose-response curve should exhibit a linear range. If the inhibition percentages are all very high or very low, the concentration range of the test compound should be adjusted accordingly.

  • Solvent Effects: The choice of solvent can influence the reaction kinetics. Methanol is commonly used, but it's important to be consistent throughout the experiment.

Conclusion

This application note provides a comprehensive and robust protocol for determining the antioxidant activity of 2,6-di-tert-amyl-4-cresol using the DPPH radical scavenging assay. By adhering to the detailed steps and incorporating the principles of scientific integrity, researchers can obtain reliable and reproducible data to characterize the antioxidant potential of this and other phenolic compounds. The simplicity and sensitivity of the DPPH assay make it an invaluable tool for the initial screening and evaluation of antioxidants in various scientific and industrial applications.

References

  • Scribd. DPPH | PDF | Spectrophotometry | Absorbance [Online]. Available from: [Link] [Accessed March 7, 2026].

  • ResearchGate. DPPH assay for evaluating antioxidant activity. [Online]. Available from: [Link] [Accessed March 7, 2026].

  • ResearchGate. How to determine theoretical IC50 value for in vitro DPPH assay? [Online]. Available from: [Link] [Accessed March 7, 2026].

  • Scribd. DPPH Assay Protocol with Ascorbic Acid | PDF | Spectrophotometry | Absorbance [Online]. Available from: [Link] [Accessed March 7, 2026].

  • MDPI. DPPH Radical Scavenging Assay. [Online]. Available from: [Link] [Accessed March 7, 2026].

  • Rasayan Journal of Chemistry. SPECTROPHOTOMETRIC METHOD FOR ANTIOXIDANT ACTIVITY TEST AND TOTAL PHENOLIC DETERMINATION OF RED DRAGON FRUIT LEAVES AND WHITE DR [Online]. Available from: [Link] [Accessed March 7, 2026].

  • Amerigo Scientific. DPPH Assay: Principle, Applications, and Complete Guide [Online]. Available from: [Link] [Accessed March 7, 2026].

  • YouTube. How to Easily Calculate Radical Scavenging Activity and IC50 Using DPPH Assay #IC50 #pharmacology [Online]. Available from: [Link] [Accessed March 7, 2026].

  • JETIR. MEASUREMENT OF ANTIOXIDANT ACTIVITY OF PLANT EXTRACTS [Online]. Available from: [Link] [Accessed March 7, 2026].

  • YouTube. Calculating radical scavenging activity %, IC50, and IC50 ± SEM for DPPH Assay in Microsoft Excel [Online]. Available from: [Link] [Accessed March 7, 2026].

  • Scribd. Preparation of DPPH Solution | PDF [Online]. Available from: [Link] [Accessed March 7, 2026].

  • MDPI. DPPH Radical Scavenging Mechanism of Ascorbic Acid [Online]. Available from: [Link] [Accessed March 7, 2026].

  • ResearchGate. Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. [Online]. Available from: [Link] [Accessed March 7, 2026].

  • PMC. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa [Online]. Available from: [Link] [Accessed March 7, 2026].

  • PMC. Genesis and development of DPPH method of antioxidant assay [Online]. Available from: [Link] [Accessed March 7, 2026].

  • Taylor & Francis Online. A new colorimetric DPPH• scavenging activity method with no need for a spectrophotometer applied on synthetic and natural antioxidants and medicinal herbs [Online]. Available from: [Link] [Accessed March 7, 2026].

  • MDPI. Evaluation of Spectrophotometric Methods for Assessing Antioxidant Potential in Plant Food Samples—A Critical Approach [Online]. Available from: [Link] [Accessed March 7, 2026].

  • ResearchGate. 9.2 DPPH RADICAL SCAVENGING CAPACITY ASSAY [Online]. Available from: [Link] [Accessed March 7, 2026].

  • Russian Ophthalmological Journal. Prospects for the use of direct antioxidant ionol (2,6-di-tert-butyl-4-methylphenol) for conservative treatment of cataract [Online]. Available from: [Link] [Accessed March 7, 2026].

  • PubMed. Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP), and their various combinations [Online]. Available from: [Link] [Accessed March 7, 2026].

  • Frontiers. Unraveling p-Cresol: from biosynthesis to biological and biochemical activities [Online]. Available from: [Link] [Accessed March 7, 2026].

  • ACS Publications. Antioxidant Determination, Determination of 2,6-Di-tert-butyl-p-cresol in Edible Fats by Ultraviolet Spectrophotometry [Online]. Available from: [Link] [Accessed March 7, 2026].

Sources

Rancimat method for evaluating antioxidant efficacy in biodiesel

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimizing Biodiesel Oxidation Stability via the Rancimat Method (EN 14112) [1]

Executive Summary

Oxidative stability is the Achilles' heel of biodiesel (Fatty Acid Methyl Esters - FAME).[2][3] Unlike petroleum diesel, FAME contains unsaturated fatty acid chains susceptible to free radical attack, leading to the formation of polymers, gums, and sediments that clog fuel filters and injectors.

This guide details the Rancimat Method , the industry gold standard (EN 14112) for quantifying this stability. Beyond simple compliance, we explore the causality of oxidation and provide a robust protocol for evaluating antioxidant efficacy (e.g., TBHQ, BHT, Pyrogallol), empowering researchers to extend fuel shelf-life effectively.

Scientific Principle: The Mechanism of Failure

To prevent oxidation, one must understand it. The degradation of biodiesel is a free radical chain reaction occurring in three phases: Initiation, Propagation, and Termination.

The Autoxidation Pathway

The Rancimat method accelerates this natural process by exposing the sample to high temperatures (110°C) and excess oxygen.

  • Initiation: Heat or light abstracts a hydrogen atom from the bis-allylic position of the fatty acid, creating a lipid radical (

    
    ).
    
  • Propagation: The radical reacts with

    
     to form a lipid peroxyl radical (
    
    
    
    ), which abstracts hydrogen from another lipid, creating a hydroperoxide (
    
    
    ) and a new radical. This is the "Induction Period" where damage is silent.
  • Secondary Decomposition: Hydroperoxides cleave into volatile organic acids (formic, acetic). This is what the Rancimat detects.

Visualization: Radical Chain Reaction

OxidationMechanism Start Unsaturated FAME (LH) Initiation Initiation (H• Abstraction) Start->Initiation Radical Lipid Radical (L•) Initiation->Radical Heat/Light Peroxyl Peroxyl Radical (LOO•) Radical->Peroxyl + O2 Oxygen + O2 Hydroperoxide Hydroperoxide (LOOH) Peroxyl->Hydroperoxide + LH (New Radical Created) Hydroperoxide->Radical Chain Branching Volatiles Volatile Acids (Formic/Acetic) Hydroperoxide->Volatiles Decomposition

Figure 1: The autoxidation cascade. The Rancimat method detects the final 'Volatile Acids' stage.

The Rancimat Protocol (EN 14112)[1][4]

The Rancimat system connects a reaction vessel (sample) to a measuring vessel (water) via an air stream.[1][2][4][5] As the sample oxidizes, volatile acids are carried to the water, increasing its conductivity.[2][6]

Experimental Setup

Equipment:

  • Instrument: Metrohm 893 Professional Biodiesel Rancimat (or equivalent).

  • Reaction Vessel: Borosilicate glass or disposable PFA.

  • Conductivity Cell: Platinum electrode (Cell constant ~1.0 cm⁻¹).

Reagents:

  • Water: Deionized, conductivity < 5 µS/cm (Critical).

  • Cleaning Solvents: Acetone (degreasing), Isopropanol (drying).

  • Antioxidants: TBHQ, BHT, Pyrogallol (Sigma-Aldrich, >98% purity).

Workflow Diagram

RancimatWorkflow cluster_reaction Reaction Vessel AirSource Purified Air Source (10 L/h) Sample Biodiesel Sample (3.0g ± 0.1g) AirSource->Sample Oxidation Trigger HeatingBlock Heating Block (110°C ± 0.1°C) TransferTube Transfer Tube (Carries Volatile Acids) Sample->TransferTube Volatiles Release MeasureVessel Measuring Vessel (60mL DI Water) TransferTube->MeasureVessel Bubbling Conductivity Conductivity Sensor (Detects Formic/Acetic Acid) MeasureVessel->Conductivity PC Data Analysis (Induction Time Calc) Conductivity->PC

Figure 2: The Rancimat airflow path. Volatile acids from the degrading sample are trapped in the measuring vessel, triggering the conductivity spike.[2]

Step-by-Step Procedure
  • Preparation:

    • Clean all glassware thoroughly. Tip: Residual detergent causes false conductivity spikes. Rinse 3x with DI water.

    • Weigh 3.00 g ± 0.01 g of FAME into the reaction vessel.

    • Fill the measuring vessel with 60 mL of deionized water.[5]

  • Instrument Setup:

    • Preheat the block to 110°C . Wait for temperature stabilization (ΔT < 0.1°C).

    • Set air flow to 10 L/h .

  • Execution:

    • Insert the air inlet tube into the sample.[5]

    • Connect the transfer tube between the reaction and measuring vessels.

    • Start data recording immediately.

  • Termination:

    • The test ends automatically when the conductivity curve shows a clear inflection point (second derivative maximum). This time is the Induction Period (IP) .[1][2][4]

Evaluating Antioxidant Efficacy

To determine the best stabilizer, we calculate the Protection Factor (PF) :



Comparative Data (Field Reference)

The following table summarizes typical efficacy data for soybean-based biodiesel. Note that synthetic antioxidants generally outperform natural ones in severe conditions.

AntioxidantTypeConcentration (ppm)Induction Period (h)Protection Factor (PF)Notes
Control N/A02.51.0Fails EN 14214 (< 8h)
BHT Synthetic10005.82.3High volatility; lost at high temps.
Propyl Gallate Synthetic10008.13.2Good efficacy; moderate solubility.
Pyrogallol Synthetic100012.45.0Very effective; difficult solubility.
TBHQ Synthetic100014.2 5.7 Gold Standard ; high heat stability.
α-Tocopherol Natural10003.11.2Weak pro-oxidant effect at high conc.

Data Source: Synthesized from comparative studies (See References [2], [3]).

Troubleshooting & Senior Scientist Insights

1. The "Phantom" Spike:

  • Symptom:[3][5][6][7][8][9] Conductivity rises immediately (t=0).

  • Cause: Dirty measuring vessel or contaminated DI water.[7]

  • Fix: Use disposable vessels or boil glass vessels in dilute HCl, then rinse. Ensure water conductivity is < 5 µS/cm.

2. Temperature Sensitivity:

  • Insight: Reaction rate doubles for every 10°C increase (Arrhenius law).

  • Critical Control: If your block is 111°C instead of 110°C, your IP will be ~10% shorter. Calibrate block temperature monthly using a certified reference thermometer.

3. Sample Homogeneity:

  • Insight: Antioxidants like TBHQ are powders. If not fully dissolved, results will vary wildly.

  • Protocol: Dissolve antioxidant in a small volume of biodiesel at 40°C with agitation before adding to the bulk sample.

4. EN 14112 vs. EN 15751:

  • Use EN 14112 for pure FAME.[3][10][11]

  • Use EN 15751 for diesel/biodiesel blends (B7, B20). The latter uses a larger sample (7.5g) and longer tubing to prevent light volatiles from diesel from interfering.

References

  • CEN (European Committee for Standardization). (2016). EN 14112: Fat and oil derivatives - Fatty Acid Methyl Esters (FAME) - Determination of oxidation stability (accelerated oxidation test).[3][12][11]

  • Metrohm AG. (2023). Determination of the oxidative stability of biodiesel (fatty acid methyl esters, FAME). Application Bulletin 141.

  • Pullen, J., & Saeed, K. (2012). An overview of biodiesel oxidation stability. Renewable and Sustainable Energy Reviews.

  • ASTM International. (2022). ASTM D6751-20a: Standard Specification for Biodiesel Fuel Blend Stock (B100) for Middle Distillate Fuels.

  • Varatharajan, K., & Pushparani, D. S. (2018). Screening of antioxidant additives for biodiesel using Rancimat method.[13][14] Renewable Energy.[2][15]

Sources

Application Note: Formulation Strategies and Mechanistic Evaluation of 2,6-Dialkylphenol Antioxidants in Industrial Oils

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Grounding

In the development of high-performance industrial lubricants—such as turbine, compressor, and hydraulic oils—oxidative degradation is the primary pathway to fluid failure. Operating under high temperatures, elevated pressures, and in the presence of catalytic wear metals, hydrocarbon base oils undergo autoxidation, a free-radical chain reaction that leads to viscosity increase, acid formation, and destructive varnish deposits[1].

To arrest this degradation, 2,6-dialkylphenols (such as 2,6-di-tert-butylphenol) are universally employed as primary radical scavengers. The efficacy of these hindered phenols is rooted in their molecular architecture. The bulky tert-butyl groups at the ortho (2 and 6) positions provide critical steric hindrance. This structural feature prevents the autoxidation of the phenol itself, ensuring that the labile hydrogen atom on the hydroxyl group is exclusively reserved for donation to propagating alkyl peroxy radicals (ROO•)[1][2]. Once the hydrogen is donated, the resulting phenoxy radical is stabilized via resonance and shielded by the alkyl groups, preventing it from initiating new oxidation chains.

The Phenol-Amine Heterosynergism

While 2,6-dialkylphenols are highly effective, modern industrial formulations rarely rely on them in isolation. Instead, they are formulated alongside aminic antioxidants (e.g., alkylated diphenylamines, or ADPA) to exploit a phenomenon known as heterosynergism [3].

Aminic antioxidants react with peroxy radicals much faster than phenolic antioxidants, making them the "first responders" in the lubricant. However, this rapid reaction depletes the amine, converting it into an aminyl radical. Here, the causality of the synergistic formulation becomes clear: the 2,6-dialkylphenol acts as a sacrificial regenerator. It donates its hydrogen atom to the aminyl radical, restoring the aminic antioxidant to its active state[4][5]. This cyclic regeneration drastically extends the oxidation induction period of the oil far beyond what either additive could achieve alone[3].

Synergy ROO Peroxy Radical (ROO•) [Oxidation Propagator] Amine Aminic Antioxidant [Primary Scavenger] ROO->Amine Rapid H-Transfer ROOH Hydroperoxide (ROOH) [Neutralized Species] Amine->ROOH Neutralization AmineRad Aminyl Radical (A•) [Depleted State] Amine->AmineRad Depletion Phenol 2,6-Dialkylphenol [Secondary Scavenger] AmineRad->Phenol Interacts with Phenol->Amine H-Transfer (Regeneration) PhenolRad Phenoxy Radical [Stable/Resonance] Phenol->PhenolRad Sacrificial Conversion

Diagram 1: Radical scavenging and phenol-amine heterosynergistic regeneration pathway.

Formulation and Evaluation Protocols

To translate these mechanisms into field-ready products, formulators must execute precise blending and rigorous validation. The following protocols outline the creation of a synergistic antioxidant package and its validation using the industry-standard Rotating Pressure Vessel Oxidation Test (RPVOT - ASTM D2272) [6][7].

Protocol A: Preparation of Synergistic Antioxidant Blends

Self-Validation Check: The baseline Fourier Transform Infrared (FTIR) spectrum must be recorded immediately after blending. The phenolic O-H stretch (~3650 cm⁻¹) and aminic N-H stretch (~3400 cm⁻¹) serve as quantitative baselines to verify additive dissolution and concentration before thermal testing.

  • Base Oil Selection: Weigh 980.0 g of a Group III base oil into a jacketed glass blending vessel. Group III oils are highly refined and severely hydrocracked, providing a blank canvas free of natural sulfur/aromatic impurities that could skew antioxidant performance data.

  • Thermal Equilibration: Heat the base oil to 60°C under continuous low-shear stirring (300 RPM). Causality: 60°C is optimal to reduce base oil viscosity and ensure complete solubilization of solid antioxidants without triggering premature thermal degradation of the additives.

  • Aminic Addition: Slowly add 10.0 g (1.0 wt%) of Alkylated Diphenylamine (ADPA). Stir for 15 minutes until the solution is optically clear.

  • Phenolic Addition: Add 10.0 g (1.0 wt%) of 2,6-di-tert-butylphenol. Causality: The phenolic additive is added second to prevent any localized high-concentration interactions before the primary aminic scavenger is fully dispersed.

  • Homogenization & Baseline: Stir the complete formulation for 45 minutes. Extract a 5 mL aliquot and perform FTIR spectroscopy to validate the presence of both functional groups, establishing the "New Oil" baseline.

Protocol B: Accelerated Oxidation Testing (ASTM D2272 - RPVOT)

The RPVOT method is designed to rapidly consume the antioxidants present in the fluid by subjecting the oil to extreme oxidative stress[6].

  • Sample Preparation: Weigh exactly 50.0 g of the formulated test oil and 5.0 g of distilled water into a glass sample container. Causality: Water is added to simulate moisture ingress, a common real-world contaminant that hydrolyzes additives and accelerates oxidation[8].

  • Catalyst Introduction: Polish a standardized copper catalyst coil using silicon carbide abrasive paper until bright, wash with petroleum ether, and immediately place it into the glass container. Causality: Copper acts as a potent pro-oxidant transition metal catalyst, simulating the harsh environment of machinery bearings and accelerating the free-radical initiation phase[7][8].

  • Pressurization: Place the glass container into the stainless steel pressure vessel. Seal the vessel, purge twice with pure oxygen to remove atmospheric nitrogen, and charge the vessel with oxygen to a pressure of 90 psi (620 kPa) at room temperature[6][8].

  • Thermal & Rotational Stress: Place the pressurized vessel into a constant temperature bath set precisely at 150°C (302°F). Engage the drive mechanism to rotate the vessel at an angle of 30° at a constant rate of 100 RPM. Causality: The 30° angle and rotation maximize the surface area of the oil exposed to the oxygen and copper catalyst, ensuring uniform oxidative stress[6].

  • Monitoring and Endpoint: As the vessel heats to 150°C, the internal pressure will rise to a maximum. Continuously monitor the pressure. The antioxidants will sacrifice themselves to protect the base oil, keeping the pressure relatively stable. Once the antioxidants are fully depleted, the base oil undergoes massive bulk oxidation, rapidly consuming oxygen[7].

  • Data Recording: The test is complete when the pressure drops precisely 25.4 psi (175 kPa) from its maximum recorded pressure. Record the time (in minutes) from the start of the test to this pressure drop. This is the oil's Induction Period [7][8].

RPVOT_Workflow Prep 1. Sample Prep (50g Oil + 5g H2O + Cu Coil) Vessel 2. Pressurization (Purge & Charge O2 to 90 psi) Prep->Vessel Bath 3. Thermal/Kinetic Stress (150°C Bath, 30° Angle, 100 RPM) Vessel->Bath Monitor 4. Pressure Monitoring (Antioxidant Sacrifice Phase) Bath->Monitor Heat & O2 Exposure Depletion 5. Antioxidant Depletion (Bulk Oil Oxidation Begins) Monitor->Depletion Additive Consumption Drop 6. Test Endpoint (25.4 psi Pressure Drop) Depletion->Drop Rapid O2 Uptake

Diagram 2: Step-by-step workflow of the ASTM D2272 RPVOT methodology.

Quantitative Data Analysis

The table below summarizes typical RPVOT induction periods demonstrating the heterosynergistic effect between 2,6-dialkylphenols and aminic antioxidants in a Group III base oil.

Formulation IDBase Oil2,6-Dialkylphenol (wt%)Aminic Antioxidant (wt%)RPVOT Induction Period (Minutes)Synergy Factor*
Control Group III0.00.045N/A
Blend P Group III1.00.0320N/A
Blend A Group III0.01.0480N/A
Blend PA Group III0.50.51,150 +43.7%

*Synergy Factor is calculated based on the expected additive linear combination versus the actual experimental result. The 1,150-minute result for Blend PA validates the mechanistic regeneration of the amine by the phenol, drastically extending the fluid's lifespan before bulk oxidation occurs[3][7].

References

  • WearCheck. Rotating Pressure-Vessel Oxidation Test (RPVOT) ASTM D2272.[Link]

  • Machinery Lubrication. Assessing Oxidation Condition and Lubricant Refreshment in Turbine Oils.[Link]

  • MDPI. Research Progress of Antioxidant Additives for Lubricating Oils.[Link]

  • SciSpace. Antioxidants Classification and Applications in Lubricants.[Link]

  • Precision Lubrication. Antioxidants In Lubricants: Essential or Excessive?.[Link]

  • OELCheck. RPVOT test EN. [Link]

  • UNPChemicals. Lubricant Antioxidants: Key Elements for Ensuring Machinery Operation.[Link]

  • Lubrication Expert (YouTube). How do phenols work with a amine antioxidant additives?.[Link]

Sources

Application Note: Synthesis of 2,6-Dialkylphenols via Friedel-Crafts Alkylation of p-Cresol

Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: 2,6-Di-tert-butyl-4-methylphenol (BHT) Application: Antioxidant synthesis, polymer stabilization, and pharmaceutical excipient manufacturing.

Introduction & Mechanistic Principles

The synthesis of sterically hindered 2,6-dialkylphenols is a cornerstone of industrial antioxidant production[1]. The most prominent derivative, 2,6-di-tert-butyl-4-methylphenol (commonly known as Butylated Hydroxytoluene or BHT), is synthesized via the Friedel-Crafts alkylation of p-cresol (4-methylphenol) using an alkylating agent such as isobutylene (2-methylpropene) or tert-butanol[1][2].

The regioselectivity of this reaction is governed by the principles of Electrophilic Aromatic Substitution (EAS)[2]. The hydroxyl (-OH) group on the p-cresol ring is a strongly activating, ortho/para-directing group[3]. Concurrently, the methyl (-CH₃) group at the 4-position is weakly activating and also ortho/para-directing[3]. Because the para position relative to the hydroxyl group is sterically blocked by the pre-existing methyl group, the electrophilic attack is exclusively funneled to the two available ortho positions (carbons 2 and 6)[2][3].

During the reaction, the acid catalyst protonates the isobutylene to form a stable tert-butyl carbocation[4]. The electron-rich aromatic ring attacks this electrophile, forming mono-tert-butyl-p-cresol as an intermediate, followed by a second alkylation to yield the fully substituted 2,6-di-tert-butyl-p-cresol[2][4]. The resulting bulky tert-butyl groups provide severe steric hindrance around the hydroxyl group, which is the exact structural feature that allows BHT to trap free radicals without undergoing further deleterious reactions[5].

EAS_Mechanism pCresol p-Cresol (Strong o/p director) MonoAlk 2-tert-butyl-p-cresol (Intermediate) pCresol->MonoAlk 1st EAS (Ortho) AlkAgent Isobutylene + Acid tButyl tert-Butyl Cation (Electrophile) AlkAgent->tButyl Protonation tButyl->MonoAlk DiAlk 2,6-di-tert-butyl-p-cresol (BHT Target) tButyl->DiAlk MonoAlk->DiAlk 2nd EAS (Ortho)

Fig 1. Electrophilic aromatic substitution pathway for BHT synthesis.

Catalyst Engineering & Reaction Causality

Historically, the industrial alkylation of p-cresol relied heavily on homogeneous liquid acids like concentrated sulfuric acid (H₂SO₄) or phosphoric acid[1][6]. While effective, these catalysts present severe drawbacks: they are highly corrosive, generate massive amounts of toxic wastewater during the neutralization/quench phase, and promote the runaway polymerization of isobutylene (forming diisobutylene and higher oligomers)[4][6].

To address these issues, modern synthetic protocols have shifted toward heterogeneous solid acid catalysts . Solid acids provide a self-validating advantage: their tunable Lewis/Brønsted acidity limits side reactions, and they can be removed via simple filtration, leaving the product stream uncontaminated[4][7].

Causality of Experimental Parameters:

  • Catalyst Choice: Mesoporous silica-supported catalysts, such as CuSO₄/SBA-15, are highly effective. The high surface area of SBA-15 ensures excellent dispersion of Lewis acid sites (Cu²⁺), which activates the isobutylene without being harsh enough to drive extensive olefin polymerization[4].

  • Temperature Control (80–90 °C): The reaction is highly exothermic. Maintaining the temperature strictly at 90 °C is critical. Lower temperatures stall the reaction at the mono-alkylated intermediate, while temperatures exceeding 100 °C favor the thermodynamic polymerization of isobutylene and the thermal cracking of the product back into p-cresol and isobutylene[4][6].

Quantitative Data: Catalyst Performance Comparison

The following table summarizes the performance of various catalytic systems in the synthesis of BHT, demonstrating the superior yield and selectivity profiles of modern heterogeneous systems.

Catalyst SystemAlkylating AgentTemp (°C)Conversion (%)BHT Yield/Selectivity (%)Operational CharacteristicsRef
H₂SO₄ (Homogeneous) Isobutylene70–80>95~75 – 80Corrosive, difficult separation, high waste.[6]
10% CuSO₄/SBA-15 Isobutylene90>9085.5Heterogeneous, high surface area, reusable (4 cycles).[4]
10% PW/MCM-41 Isobutylene9093.945.2Heterogeneous, high mono-alkylation byproduct.[8]
Ionic Liquids (SO₃H) tert-Butanol70>80>90Green solvent, high selectivity, moisture sensitive.[7]
Experimental Protocol: Heterogeneous Synthesis of BHT

This protocol utilizes a solid acid catalyst (10% CuSO₄/SBA-15) to ensure high yield, minimal polymerization, and straightforward product isolation[4]. The procedure is designed to be self-validating through in-process chromatographic monitoring and precise thermal control.

ProtocolWorkflow Step1 1. Reagent Setup p-Cresol + Catalyst Step2 2. Alkylation Isobutylene at 90°C Step1->Step2 Step3 3. Filtration Recover Solid Acid Step2->Step3 Step4 4. Recrystallization Ethanol / Water Step3->Step4 Step5 5. Pure Product >99.9% BHT Step4->Step5

Fig 2. Step-by-step workflow for the heterogeneous catalytic synthesis of BHT.

Phase 1: Reaction Setup & Alkylation
  • Preparation: To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, a gas dispersion tube, and a thermocouple, add 54.0 g (0.5 mol) of pure p-cresol.

  • Catalyst Loading: Add 1.5% by weight (relative to p-cresol) of the finely powdered 10% CuSO₄/SBA-15 solid acid catalyst[4].

  • Heating: Purge the system with dry Nitrogen for 10 minutes to displace oxygen. Heat the mixture to exactly 90 °C using a temperature-controlled oil bath. Causality: 90 °C provides the optimal kinetic energy for the second EAS step while suppressing isobutylene dimerization[4].

  • Isobutylene Addition: Once the temperature stabilizes, begin bubbling isobutylene gas through the dispersion tube at a controlled rate (approx. 0.2 mol/hr).

  • In-Process Control (IPC): Monitor the reaction via Gas Chromatography (GC) every 60 minutes. The reaction is self-validating when the intermediate peak (2-tert-butyl-p-cresol) diminishes to <2% and the BHT peak plateaus. Total reaction time is typically 4–5 hours[4].

Phase 2: Workup & Purification
  • Quench & Filtration: Discontinue the isobutylene feed and flush the system with Nitrogen. While the mixture is still hot (approx. 70 °C, to prevent the product from solidifying), filter the reaction mass through a pre-heated Buchner funnel to recover the solid catalyst[4].

  • Primary Crystallization: Transfer the hot filtrate to a crystallization dish and allow it to cool slowly to room temperature. Crude BHT will precipitate as a crystalline mass.

  • High-Purity Recrystallization: To achieve >99.99% purity (required for food/pharma grade), dissolve the crude BHT in a minimum volume of hot absolute ethanol. Slowly add distilled water dropwise until the solution becomes slightly turbid, then allow it to cool to 4 °C overnight[9].

  • Isolation: Filter the purified white crystals, wash with a small amount of ice-cold ethanol/water mixture, and dry under vacuum at 40 °C to constant weight[9].

Analytical Validation

To confirm the structural integrity and purity of the synthesized 2,6-di-tert-butyl-4-methylphenol, perform the following analyses:

  • ¹H NMR (CDCl₃): The spectrum must exhibit a massive, self-validating singlet at 1.4 ppm integrating to 18 protons, corresponding to the two equivalent bulky tert-butyl groups[5]. A singlet at ~2.2 ppm (3H) confirms the para-methyl group, and a singlet at ~5.0 ppm (1H) corresponds to the sterically hindered phenolic -OH[5].

  • Melting Point: Pure BHT exhibits a sharp melting point of 70–73 °C. Any depression in this range indicates contamination with mono-alkylated intermediates or unreacted p-cresol.

References
  • Vaia. "Problem 74 Reaction of p-cresol with two equivalents of 2-methyl-1-propene.
  • Wikipedia. "Butylated hydroxytoluene.
  • Benchchem. "5-(2-Hydroxypropan-2-yl)-2-methylphenol.
  • Wang, Y.-J., et al. "High-efficiency catalyst CuSO4/SBA-15 toward butylated hydroxytoluene synthesis in a heterogeneous system." RSC Advances (2023).
  • Google Patents. "US3940451A - Process of recovering BHT values from mother liquors of the crystallization of BHT obtained by alkylating p-cresol with isobutylene.
  • ResearchGate. "Alkylation of p-Cresol with Isobutylene Catalyzed by Heteropoly Acid Supported on MCM-41 Catalyst.
  • Scribd. "Kinetics of p-Cresol Alkylation with Ionic Liquids.
  • Google Patents. "CN111943816B - Preparation method of 2, 6-di-tert-butyl-p-cresol.

Sources

Troubleshooting & Optimization

Technical Support Center: Storage and Handling of 2,6-di-tert-amyl-4-cresol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2,6-di-tert-amyl-4-cresol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the storage and handling of this critical antioxidant. Our goal is to provide you with the expertise and practical guidance necessary to ensure the stability and integrity of your materials, thereby safeguarding the reliability and reproducibility of your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the storage of 2,6-di-tert-amyl-4-cresol, providing insights into the root causes and actionable solutions.

Question 1: I've noticed a yellow to brownish discoloration in my stored 2,6-di-tert-amyl-4-cresol, which was initially a white or pale-yellow crystalline solid. What causes this, and is the product still usable?

Answer:

Discoloration is the most common visual indicator of degradation for phenolic antioxidants like 2,6-di-tert-amyl-4-cresol. The color change is primarily due to oxidation .

  • The Underlying Mechanism : 2,6-di-tert-amyl-4-cresol is a synthetic phenolic antioxidant. Its primary function is to act as a free radical scavenger, a process in which it donates a hydrogen atom from its hydroxyl (-OH) group to neutralize highly reactive free radicals.[1][2] This action terminates the auto-oxidation chain reactions that degrade organic materials.[1] However, in performing this protective function, the antioxidant molecule itself is consumed and converted into a phenoxy radical. This radical can then undergo further reactions, leading to the formation of colored quinone-type structures and other complex colored byproducts. Exposure to oxygen, light (especially UV), and elevated temperatures can accelerate this process.[3]

  • Usability of Discolored Product : It is strongly discouraged to use discolored or degraded 2,6-di-tert-amyl-4-cresol. The presence of color indicates that a significant portion of the active antioxidant has been consumed, which will compromise its effectiveness in your application. Furthermore, the degradation products can be reactive and may introduce unintended variables or side reactions in your experiments. For critical applications, using a degraded product can lead to inconsistent results and failed experiments.

Question 2: Beyond discoloration, how can I quantitatively assess the stability and purity of my 2,6-di-tert-amyl-4-cresol sample?

Answer:

Visual inspection is a preliminary step, but for a definitive assessment of purity and degradation, validated analytical methods are required. The choice of method depends on the available instrumentation and the specific information you need.

  • Recommended Analytical Techniques :

    • High-Performance Liquid Chromatography (HPLC) : This is one of the most common and reliable methods for assessing the purity of phenolic compounds.[4][5] A reverse-phase HPLC method with UV detection can separate the parent compound from its degradation products. By comparing the peak area of the main compound in your sample to that of a certified reference standard, you can accurately determine its purity. A decrease in the main peak area and the appearance of new peaks are indicative of degradation.

    • Gas Chromatography (GC) : GC coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) is also an excellent technique for analyzing cresols and their derivatives.[4][6][7] GC can provide high resolution and is particularly useful for identifying volatile degradation products.[6]

    • UV-Visible Spectroscopy : A pure sample of 2,6-di-tert-amyl-4-cresol will have a characteristic UV absorbance spectrum. While not as specific as chromatographic methods, a change in the spectrum, such as a shift in the maximum absorbance wavelength or the appearance of new absorption bands, can be a quick and simple way to detect the presence of impurities resulting from degradation.

  • Self-Validating Purity Assessment : A robust quality control process involves establishing a baseline analytical profile (e.g., an HPLC chromatogram) of a new, high-purity batch of the compound. This baseline can then be used for comparison with samples that have been in storage over time.

Below is a generalized workflow for assessing the stability of your stored sample.

G cluster_0 Stability Assessment Workflow A Obtain Stored Sample of 2,6-di-tert-amyl-4-cresol B Visual Inspection (Color, Physical Form) A->B C Prepare Sample for Analysis (e.g., dissolve in appropriate solvent) B->C If visually suspect or for routine QC D Analyze via HPLC or GC C->D E Compare Data to Reference Standard or Initial Batch Data D->E F Decision Point: Does it meet purity specifications? E->F G PASS: Release for Experimental Use F->G Yes H FAIL: Quarantine and Dispose of Material F->H No

Caption: Workflow for assessing the stability of stored 2,6-di-tert-amyl-4-cresol.

Question 3: What are the definitive optimal storage conditions to prevent degradation and maximize the shelf-life of 2,6-di-tert-amyl-4-cresol?

Answer:

Preventing degradation is a matter of controlling the environmental factors that promote oxidation. The following conditions are crucial for maximizing the shelf-life of 2,6-di-tert-amyl-4-cresol.

ParameterOptimal ConditionRationale
Temperature 2-8°C (Refrigerated)Chemical reactions, including oxidation, slow down at lower temperatures.[8][9] Storing in a cool environment is one of the most effective ways to preserve the compound.
Atmosphere Inert Gas Blanket (Argon or Nitrogen)Oxygen is a primary reactant in the degradation pathway.[3] Replacing the headspace in the storage container with an inert gas minimizes the availability of oxygen.
Light Amber Glass or Opaque Container Exposure to light, particularly UV radiation, provides the energy to initiate and accelerate oxidative reactions (photo-oxidation).[3] Storing in the dark or in light-protecting containers is essential.
Container Tightly Sealed, Chemically Inert Material A tight seal prevents the ingress of atmospheric oxygen and moisture. The container should be made of a non-reactive material like glass or a suitable polymer to avoid catalytic degradation.
Handling Minimize Headspace, Re-blanket with Inert Gas Each time the container is opened, the inert atmosphere is compromised. For long-term storage, it is advisable to aliquot the material into smaller, single-use containers to avoid repeated exposure of the bulk supply.
Question 4: Are there specific chemicals or materials that are incompatible with 2,6-di-tert-amyl-4-cresol and should be avoided during storage and handling?

Answer:

Yes, to maintain its stability, 2,6-di-tert-amyl-4-cresol should be stored away from several classes of substances. Incompatibility can lead to rapid and sometimes hazardous degradation.

  • Strong Oxidizing Agents : Substances like peroxides, nitrates, and chromates will aggressively oxidize the cresol, leading to rapid decomposition.[10][11] This is a direct chemical incompatibility that neutralizes the antioxidant and can potentially generate heat.

  • Strong Acids and Bases : While the compound is relatively stable, strong acids and bases can catalyze degradation reactions.[10]

  • Metals : Certain metals, particularly copper and its alloys, can act as catalysts for oxidation reactions.[10] It is advisable to avoid storing the compound in containers with metal components that could come into direct contact with the product.

Core Mechanisms and Protocols

The Antioxidant Action and Degradation Pathway

The primary role of 2,6-di-tert-amyl-4-cresol is to interrupt the free-radical chain reactions of autoxidation. This process, while protective for the material it's mixed with, is inherently self-sacrificial for the antioxidant itself.

G ROO Peroxy Radical (ROO•) ROOH Hydroperoxide (ROOH) (Neutralized Radical) ROO->ROOH H• donation AH 2,6-di-tert-amyl-4-cresol (ArOH) A_radical Phenoxy Radical (ArO•) AH->A_radical H• donation Degradation Further Reactions & Degradation Products (e.g., Quinones) A_radical->Degradation Oxidation, Rearrangement

Caption: Antioxidant mechanism and subsequent degradation of 2,6-di-tert-amyl-4-cresol.

This diagram illustrates that the antioxidant (ArOH) donates a hydrogen atom to a reactive peroxy radical (ROO•), effectively neutralizing it.[1] This process, however, generates a phenoxy radical (ArO•), which is less reactive but is the precursor to the colored degradation products that form over time.

Experimental Protocol: HPLC Analysis for Purity Assessment

This protocol provides a general framework for the analysis of 2,6-di-tert-amyl-4-cresol using reverse-phase HPLC with UV detection. Note: This method should be fully validated by the end-user for their specific instrumentation and requirements.

Objective : To determine the purity of a 2,6-di-tert-amyl-4-cresol sample and detect the presence of degradation products.

Materials :

  • 2,6-di-tert-amyl-4-cresol sample

  • Certified Reference Standard of 2,6-di-tert-amyl-4-cresol

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Volumetric flasks and pipettes

  • HPLC system with a C18 reverse-phase column and UV detector

Procedure :

  • Standard Preparation :

    • Accurately weigh approximately 10 mg of the 2,6-di-tert-amyl-4-cresol reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with acetonitrile to create a stock solution of approximately 100 µg/mL.

    • Prepare a series of working standards by serial dilution of the stock solution (e.g., 50, 25, 10, 5, 1 µg/mL) to generate a calibration curve.

  • Sample Preparation :

    • Accurately weigh approximately 10 mg of the test sample of 2,6-di-tert-amyl-4-cresol into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with acetonitrile. This will be your test solution.

  • Chromatographic Conditions (Example) :

    • Column : C18, 4.6 x 250 mm, 5 µm particle size

    • Mobile Phase : Isocratic, 80:20 (v/v) acetonitrile:water

    • Flow Rate : 1.0 mL/min

    • Injection Volume : 20 µL

    • Detector Wavelength : 274 nm[5]

    • Column Temperature : 30°C

  • Analysis :

    • Inject the prepared standards to establish the calibration curve and determine the retention time of the parent compound.

    • Inject the test solution.

    • Record the chromatogram and integrate the peak areas.

  • Data Interpretation :

    • Compare the retention time of the major peak in your sample to that of the reference standard to confirm its identity.

    • Calculate the concentration of 2,6-di-tert-amyl-4-cresol in your sample using the calibration curve.

    • Assess the purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    • The presence of additional peaks, especially those eluting earlier (often more polar degradation products), is indicative of degradation.

References

  • Consensus. (n.d.). Thread - What is Butylated Hydroxytoluene (BHT) mechanism of action?
  • Lee, S. H., et al. (2021). Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose. PMC.
  • (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. [Source name not available].
  • Ataman Kimya. (n.d.). ANTIOXIDANT BHT.
  • Wikipedia. (n.d.). Butylated hydroxytoluene.
  • Thbayh, D. K. (2021). Antioxidant Potential of Butylated Hydroxytoluene (BHT) – A Theoretical Study. Materials Science and Engineering, 46(1), 63-69.
  • Science.gov. (n.d.). antioxidant butylated hydroxytoluene: Topics by Science.gov.
  • (n.d.).
  • National Center for Biotechnology Information. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Cresols. In Toxicological Profile for Cresols.
  • (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Source name not available].
  • Singh, A., et al. (2017).
  • (n.d.). osha-32.pdf.
  • Lee, S. H., et al. (2021). Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose. PubMed.
  • BenchChem. (2025).
  • Fisher Scientific. (2010, March 9). SAFETY DATA SHEET - 2,6-Di-tert-butyl-4-methylphenol.
  • (2023, August 14). Phenolic Antioxidants in Polymers: Enhancing the Durability of Plastics and Rubbers. [Source name not available].
  • U.S. Environmental Protection Agency. (1986, September). Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC.
  • Tadesse, F. F., & Emire, S. A. (2023). Studies on the Effect of Oxidation on Bioactivity of Phenolics and Wine Lees Extracts. MDPI.
  • Lee, S. H., et al. (2025, October 15). Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose.
  • Chemos GmbH & Co. KG. (n.d.).
  • (2025, September 2). First-Order Degradation Kinetics of Phenolic Compounds and Antioxidant Properties of Fresh and Enzymatically Hydrolyzed Seriguela Pulp (Spondias purpurea L.). ACS Food Science & Technology.
  • Sigma-Aldrich. (2025, November 6).
  • Tokyo Chemical Industry. (2025, May 27).
  • (n.d.). Pathways for the degradation of m-cresol and p-cresol by Pseudomonas putida. PMC.
  • Ataman Kimya. (n.d.). 2,6-DI-TERT-BUTYL-4-CRESOL.
  • Tokyo Chemical Industry. (n.d.). 2,6-Di-tert-butyl-p-cresol | 128-37-0.
  • European Chemicals Agency. (n.d.).
  • (n.d.). Process for pressing preparation of 2,6-di-tert-butyl-p-cresol.
  • (2018, December 13). 2,4-DI-TERT.-AMYLPHENOL.
  • (2026, February 2).
  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - 2,6-Di-tert-butyl-p-cresol.
  • (n.d.). A-C. Initial steps in anaerobic degradation of cresols. A) Degradation...
  • PrepChem.com. (n.d.). Synthesis of 2,6-di-tert-butyl-p-cresol.
  • PubChem. (n.d.). 2,6-Di-tert-butyl-4-methylphenol.
  • (2025, September 21). Unraveling p-Cresol: from biosynthesis to biological and biochemical activities. Frontiers.
  • Sigma-Aldrich. (n.d.). 2,6-Di-tert-butyl-4-methylphenol = 99.0 GC, powder 128-37-0.
  • (n.d.). CN111943816B - Preparation method of 2, 6-di-tert-butyl-p-cresol.
  • (n.d.). An Improved Preparation of 2,6-di-(t-Butyl)-4-methylphenol.
  • (n.d.). Highly selective synthesis of para-cresol by conversion of anisole on ZSM-5 zeolites.
  • EAWAG BBD/PPS. (1998, May 25).

Sources

Troubleshooting co-elution in GC-MS analysis of phenolic antioxidants

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Co-Elution in GC-MS Analysis of Phenolic Antioxidants

As a Senior Application Scientist, I frequently consult with drug development professionals and analytical chemists struggling with the chromatographic separation of phenolic antioxidants. Compounds such as butylated hydroxyanisole (BHA), butylated hydroxytoluene (BHT), tocopherols, caffeic acid, and ferulic acid possess high structural homology and active polar groups. This combination frequently leads to severe peak tailing and co-elution in Gas Chromatography-Mass Spectrometry (GC-MS).

This guide is designed to move beyond superficial fixes. Here, we address the fundamental thermodynamics, derivatization chemistry, and computational deconvolution strategies required to achieve baseline resolution and accurate quantitation.

Diagnostic Workflow for Resolving Co-Elution

Before altering your instrument parameters, you must diagnose the mechanistic cause of the co-elution. Is it a physical limitation of the column, a chemical interaction with the stationary phase, or a matrix interference?

GCMS_Troubleshooting Start Identify Co-elution (Overlapping TIC Peaks) CheckPeak Assess Peak Shape (Tailing vs. Symmetrical) Start->CheckPeak Deriv Optimize Derivatization (Silylation with BSTFA/TMCS) CheckPeak->Deriv Severe Tailing (Active -OH) Method Adjust Temp Ramp & Carrier Gas Velocity CheckPeak->Method Symmetrical (Isomer Overlap) Deconv Apply Spectral Deconvolution (AMDIS / MCR) Deriv->Deconv Co-elution Persists Method->Deconv Rs < 1.5 MSMS Utilize GC-MS/MS (MRM Transitions) Deconv->MSMS Heavy Matrix Interference Resolve Accurate Quantitation of Phenolic Antioxidants Deconv->Resolve Spectra Extracted MSMS->Resolve

GC-MS workflow for resolving phenolic antioxidant co-elution.

Section 1: Chromatographic Optimization (Hardware & Chemistry)

Q1: My hindered phenolic antioxidants (like BHA and BHT) are co-eluting with the sample matrix. How should I adjust my temperature program? Causality & Solution: Co-elution of structurally similar isomers occurs when the temperature ramp is too aggressive, causing compounds with similar boiling points to partition into the mobile phase simultaneously. If you observe peak widening or "ghost peaks"[1], you must alter the thermodynamics of the separation. Decrease the initial column temperature to below the boiling point of your sample solvent to enhance sample refocusing at the head of the column[2]. Next, document and adjust your temperature program to include a shallow ramp (e.g., hold at 40°C for 2 min, ramp at 2–4°C/min through the critical elution zone, then ramp at 10°C/min to 280°C)[3]. This slower ramp increases the residence time of the analytes in the stationary phase, enhancing physical separation based on minute differences in polarity and vapor pressure.

Q2: I am analyzing plant-derived phenolic acids (e.g., caffeic and ferulic acid) and experiencing severe peak tailing that masks adjacent peaks. What is the mechanistic cause? Causality & Solution: Severe tailing in phenolic acids is driven by secondary hydrogen-bonding interactions between the free, active hydroxyl (-OH) groups of the analytes and residual silanol groups on the GC column or inlet liner[4]. To resolve this, you must implement a derivatization step. Silylation replaces the active hydrogen with a trimethylsilyl (TMS) group, rendering the molecule more volatile, less polar, and thermally stable[4][5]. This eliminates tailing and physically separates previously co-eluting isomers.

Self-Validating Protocol: Silylation of Phenolic Antioxidants

Objective: Convert polar hydroxyl groups into volatile TMS ethers to eliminate peak tailing. Materials: BSTFA + 1% TMCS, Anhydrous Pyridine, Nitrogen gas.

  • Complete Desiccation: Transfer 100 µL of the sample extract to a GC vial. Evaporate to complete dryness under a gentle nitrogen stream. Causality: Moisture is the enemy of silylation. Water reacts preferentially with BSTFA, converting it into hexamethyldisiloxane and neutralizing the reagent before it can react with your analytes.

  • Reagent Addition: Add 50 µL of anhydrous pyridine and 50 µL of BSTFA (containing 1% TMCS). Causality: Pyridine acts as an acid scavenger and basic catalyst, driving the reaction forward. TMCS acts as a catalyst specifically required to penetrate sterically hindered phenols (like the tert-butyl adjacent -OH in BHT).

  • Thermal Activation: Cap the vial tightly and incubate at 60°C for 30 minutes. Causality: Heat provides the activation energy necessary to derivatize highly hindered hydroxyl groups fully.

  • System Validation Check: Cool to room temperature and inject 1 µL into the GC-MS. Self-Validation: Monitor the chromatogram for the presence of underivatized or partially derivatized precursor ions. If multiple peaks for a single compound appear (e.g., both mono-TMS and di-TMS derivatives of caffeic acid), the reaction was incomplete. If this occurs, invalidate the run, increase the incubation time to 45 minutes, and verify reagent anhydrous integrity.

Section 2: Analytical Resolution (Software & Advanced MS)

Q3: My chromatographic resolution is maximized, but I still have co-eluting isomers. How can spectral deconvolution solve this? Causality & Solution: When physical separation fails (Resolution < 1.5), you must rely on analytical resolution. Complex biological or plant samples often contain over 100 volatile compounds, making co-elution the rule rather than the exception[6]. Utilize the Automated Mass Spectral Deconvolution and Identification System (AMDIS) or Multivariate Curve Resolution (MCR) software. These algorithms mathematically separate co-eluting peaks by analyzing the chromatogram waveform and tracking the rise and fall of individual m/z profiles[7][8]. By extracting "cleaned-up" pure mass spectra from the overlapping total ion chromatogram (TIC), AMDIS allows for confident library matching and identification without requiring physical baseline separation[8][9].

Q4: How do I handle severe matrix interference in complex matrices (like fuels or biological fluids) where deconvolution isn't enough? Causality & Solution: In highly complex matrices, the background noise can completely overwhelm the phenolic antioxidant signals, rendering full-scan deconvolution ineffective. You must transition from full-scan or Selected Ion Monitoring (SIM) modes to advanced isolation techniques. A 2D heart-cutting GC-MS method can physically divert co-eluting matrix components away from a secondary analytical column[10]. Alternatively, employing GC-MS/MS (tandem mass spectrometry) allows you to monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM). This effectively ignores the co-eluting matrix, achieving Method Quantitation Limits (MQL) as low as 0.05 mg/L[10].

Section 3: Quantitative Performance Data

To assist in selecting the correct troubleshooting pathway, the following table summarizes the quantitative impact of various resolution strategies on phenolic antioxidant analysis.

Analytical StrategyTarget Phenolic CompoundsMethod Quantitation Limit (MQL)Resolution (Rs) ImpactMechanistic Advantage
Single-Column GC-MS (SIM) Tri-tert-butylphenol~1.0 - 5.0 mg/LLowBaseline sensitivity; highly susceptible to matrix co-elution[10].
2D Heart-Cutting GC-MS BHA, BHT, TBHQ0.5 mg/LHigh (Rs > 2.0)Physically diverts co-eluting matrix away from the analytical column[10].
GC-MS/MS (MRM) Complex fuel/plant extracts0.05 mg/LVery HighIsolates precursor-to-product transitions, ignoring co-eluting TIC background[10].
Silylation (BSTFA/TMCS) Caffeic Acid, Ferulic AcidImproves sensitivity ~10xHighReplaces polar -OH with TMS, eliminating silanol-induced peak tailing[4][5].
AMDIS Deconvolution Structurally similar isomersN/A (Computational)Moderate-HighMathematically reconstructs pure spectra from overlapping waveforms[7][8].

References

  • Improving the Mass Spectrometric Analysis of Volatile Components Hyphenated by Gas Chromatography by using AMDIS Deconvolution. uah.edu.
  • Shimadzu GC/MS Data Compatibility with Next-Generation Deconvolution Software. shimadzu.com.sg.
  • Analysis of Phenolic Antioxidants in Navy Mobility Fuels by Gas Chromatography–Mass Spectrometry. fao.org.
  • Comprehensive Deconvolution (NIST AMDIS). rsc.org.
  • Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. nih.gov.
  • Spectral Deconvolution for Gas Chromatography Mass Spectrometry-Based Metabolomics: Current Status and Future Perspectives. researchgate.net.
  • Validated Stability-Indicating GC-MS Method for Characterization of Forced Degradation Products of Trans-Caffeic Acid and Trans-Ferulic Acid. nih.gov.
  • GC Troubleshooting: Resolution Loss. scribd.com.
  • GC troubleshooting. chromservis.eu.
  • Understanding GC-MS Chromatograms: How to Interpret Retention Time, Fragmentation Patterns & Spectra. resolvemass.ca.

Sources

Enhancing the thermal stability of lubricants with 2,6-di-tert-amyl-4-cresol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Enhancing the thermal stability of lubricants with 2,6-di-tert-amyl-4-cresol Reference ID: TSC-LUB-2026-DTAC Status: Operational

Welcome to the Application Support Center

You have reached the Tier 3 Technical Support interface for 2,6-di-tert-amyl-4-cresol (DTAC) . This guide is designed for formulation scientists and R&D engineers requiring deep mechanistic troubleshooting regarding thermal stability in non-polar media (lubricants, mineral oils, and associated polymer matrices).

Unlike standard phenolic antioxidants (like BHT), DTAC utilizes tert-amyl groups to provide superior solubility and lower volatility at elevated temperatures. This guide addresses the specific challenges of formulating and validating this molecule.

Module 1: Formulation & Solubility

Current Status: Active Troubleshooting Common Ticket: "I am seeing precipitation or haze after blending DTAC into my base oil."

Root Cause Analysis

While DTAC is highly lipophilic, "shocking" the mixture by adding crystalline powder to cold viscous oil often results in micellar encapsulation or incomplete dissolution. The tert-amyl tails require kinetic energy to intercalate between long-chain hydrocarbons.

Troubleshooting Protocol: The "Step-Up" Solubilization Method

Do not dump powder directly into the final tank. Use this pre-dispersion technique to ensure homogeneity.

  • Create a Concentrate (Mother Liquor):

    • Take 10% of your total base oil volume.

    • Heat this aliquot to 60°C – 75°C . (Do not exceed 80°C to prevent premature oxidation).

  • Add DTAC:

    • Introduce the DTAC powder slowly under medium-shear agitation (propeller mixer, 300-500 RPM).

    • Target Concentration: You can achieve up to 20% wt/wt in this concentrate.

  • Visual Check:

    • Maintain heat and stirring for 20 minutes until the solution is crystal-clear.

  • Let Down:

    • Add the concentrate to the main batch (which can be at ambient temperature or slightly warmed).

    • Agitate for 30 minutes.

Visualization: Optimal Blending Workflow

G Start Raw DTAC (Crystalline) Mix Shear Mixing (Mother Liquor) Start->Mix BaseOil Base Oil Aliquot (10% of Total) Heat Heat to 60-75°C BaseOil->Heat Heat->Mix Dilute Let Down into Main Batch Mix->Dilute Clear Solution QC QC Check (Haze Free) Dilute->QC

Figure 1: The "Mother Liquor" blending strategy prevents crystallization issues common with hindered phenols.

Module 2: Performance Validation (Testing)

Current Status: Active Troubleshooting Common Ticket: "My RPVOT results are inconsistent, or the Oxidation Induction Time (OIT) is lower than expected."

Technical Insight

DTAC functions as a radical scavenger . It does not decompose hydroperoxides (secondary antioxidant function). If you test it using a method dominated by metal-catalyzed degradation without a metal deactivator, DTAC will be overwhelmed rapidly.

Validation Protocols

Use the following table to select the correct assay for your development stage.

Test MethodFull NameSuitability for DTACCritical Parameter
ASTM D6186 PDSC (Pressure Differential Scanning Calorimetry)High Measures OIT (Oxidation Induction Time).[1][2][3] Ideal for screening pure DTAC efficiency in thin films.
ASTM D2272 RPVOT (Rotating Pressure Vessel Oxidation Test)Medium Uses water + copper coil.[4] Requires a metal deactivator (e.g., triazole) to see true DTAC performance.
ASTM D943 TOST (Turbine Oil Stability Test)Low Too long (1000+ hours). DTAC is often volatile over this duration unless sealed.
Standard Operating Procedure: PDSC for DTAC Screening

Use this protocol to determine the intrinsic thermal stability of your formulation.

  • Preparation: Calibrate PDSC with Indium standard.

  • Sample Loading: Weigh 3.0 ± 0.2 mg of lubricant into an open aluminum pan.

  • Atmosphere: Purge cell with Oxygen (purity >99.5%) at 3.5 MPa (500 psig) .

  • Thermal Program:

    • Ramp: 100°C/min to test temperature (typically 180°C or 210°C ).

    • Isotherm: Hold at temperature.

  • Endpoint Detection: Measure time from oxygen valve opening to the onset of the exotherm (extrapolated onset).

    • Pass Criteria: > 45 minutes at 180°C suggests robust stabilization.

Module 3: Mechanism & Degradation Analysis

Current Status: Active Troubleshooting Common Ticket: "The oil turned pink/yellow after heating, but viscosity is unchanged."

The "Pinking" Phenomenon

This is a classic issue with hindered phenols. When DTAC sacrifices itself to save the oil, it transforms.

  • Mechanism: DTAC donates a Hydrogen atom to a peroxy radical (

    
    ).
    
  • Transformation: DTAC becomes a phenoxy radical.

  • Fate: Two phenoxy radicals usually dimerize (non-colored). However, in alkaline environments or high NOx presence, they can over-oxidize into Quinones (specifically Stilbenequinones).

  • Diagnosis: Quinones are intensely colored (yellow/red) even at ppm levels. This does not indicate lubricant failure , only antioxidant consumption.

Visualization: Radical Scavenging & Color Formation

Mechanism ROO Peroxy Radical (ROO•) Trans H-Transfer ROO->Trans DTAC DTAC (Active Antioxidant) DTAC->Trans ROOH Hydroperoxide (ROOH - Neutral) Trans->ROOH Phenoxy Phenoxy Radical (DTAC•) Trans->Phenoxy Dimer Dimerization (Colorless Product) Phenoxy->Dimer Normal Termination Quinone Quinone Formation (YELLOW/PINK Color) Phenoxy->Quinone Over-oxidation / High pH

Figure 2: The pathway from active protection to colored by-products (Quinones).

FAQ: Frequently Asked Questions

Q: Why use DTAC (Amyl) over BHT (Butyl)? A: Volatility and Solubility. The tert-amyl group adds two extra carbons per substituent compared to the tert-butyl group. This increases the molecular weight, reducing volatility at the high temperatures (150°C+) seen in turbine and engine applications. It also increases lipophilicity, making it more compatible with Group II and III mineral oils.

Q: Can I use DTAC alone? A: For basic storage stability, yes. For high-temperature lubricants, no . You must pair it with:

  • Aminic Antioxidant (e.g., Alkylated Diphenylamine): They regenerate the phenol.

  • Phosphite: To decompose the hydroperoxides (

    
    ) that DTAC generates.
    

Q: Is DTAC safe for pharmaceutical packaging lubricants? A: DTAC is frequently used in the production of rubber stoppers and medical plastics. However, you must verify "Extractables and Leachables" (E&L) profiles. While less volatile, breakdown products can still migrate. Always reference USP <661> and <1663> for compliance.

References

  • ASTM International. ASTM D6186-19, Standard Test Method for Oxidation Induction Time of Lubricating Oils by Pressure Differential Scanning Calorimetry (PDSC). West Conshohocken, PA, 2019. Link

  • ASTM International. ASTM D2272-14, Standard Test Method for Oxidation Stability of Steam Turbine Oils by Rotating Pressure Vessel (RPVOT). West Conshohocken, PA, 2014. Link

  • Rasayan Journal of Chemistry. Study of Antioxidant Activity of Hindered Phenols in Bulk Oil and Thin Film Oxidation Conditions in Lubricants. Vol. 3, No. 4, 2010. Link

  • IntechOpen. Antioxidants: Classification and Applications in Lubricants. Chapter 4, 2018. Link

  • Vinati Organics. Mechanism of Hindered Phenol Antioxidant. Technical Overview, 2024.[5][6] Link

Sources

Technical Support Center: Troubleshooting Matrix Effects in HPLC Analysis of Cresol Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Cresol isomers (ortho-, meta-, and para-cresol) are critical analytes, widely utilized as antimicrobial preservatives in biopharmaceutical formulations (e.g., insulin) and frequently monitored as environmental or biological contaminants. Accurate quantification via High-Performance Liquid Chromatography (HPLC) is often hindered by severe matrix effects—where proteins, excipients, or lipids interfere with analyte ionization (in LC-MS/MS) or cause baseline drift and co-elution (in HPLC-UV/FLD).

This technical guide provides authoritative, field-proven troubleshooting strategies to diagnose, mitigate, and validate your cresol HPLC workflows.

Diagnostic Workflow

MatrixEffectWorkflow Start Issue: Poor Recovery or Peak Distortion of Cresols DetectType Detection Method? Start->DetectType UV UV/FLD: Baseline Drift / Co-elution DetectType->UV Optical MS LC-MS/MS: Ion Suppression DetectType->MS Mass Spec DiagUV Assess Excipient Interference UV->DiagUV DiagMS Post-Column Infusion Test MS->DiagMS MitigateUV Use Phenyl/PFP Column & Adjust pH DiagUV->MitigateUV MitigateMS SPE/QuEChERS Cleanup & Deuterated IS DiagMS->MitigateMS End Validated Cresol Quantification MitigateUV->End MitigateMS->End

Workflow for diagnosing and mitigating HPLC matrix effects in cresol analysis.

Frequently Asked Questions (FAQs)

Q1: Why do m-cresol and p-cresol co-elute on my standard C18 column, and why does the sample matrix make it worse? A1: The co-elution of m-cresol and p-cresol on traditional alkyl-bonded (C18) stationary phases stems from their nearly identical physicochemical properties. Both isomers share highly similar boiling points (202.9 °C and 202.5 °C, respectively) and molecular sizes (0.70 nm and 0.58 nm)[1]. Because C18 columns rely almost exclusively on dispersive (hydrophobic) interactions, they cannot distinguish between these subtle structural differences.

The sample matrix exacerbates this because proteins and lipophilic excipients can temporarily coat the stationary phase, altering the local partition coefficient and leading to peak broadening. To resolve this, switch to a Phenyl, Biphenyl, or Pentafluorophenyl (PFP) column. These stationary phases introduce


 interactions, which exploit the slight differences in electron density distribution around the aromatic rings of the meta and para isomers, achieving baseline resolution[2].

Q2: How do I definitively differentiate between a matrix effect (ion suppression) in my LC-MS/MS and a true loss of analyte during sample preparation? A2: This requires a self-validating experimental design using a post-column infusion test combined with an isotopically labeled internal standard (IS).

  • Post-Column Infusion: Continuously infuse a pure standard of cresol into the MS eluent post-column while injecting a blank matrix sample. A dip in the baseline MS signal at the retention time of cresol confirms ion suppression caused by co-eluting matrix components competing for charge in the ESI source.

  • Isotope Dilution: Spike your sample with a deuterated internal standard (e.g., o-Cresol-d7) before any sample preparation. If the absolute peak area of the IS drops but the ratio of Analyte/IS remains constant across different matrix concentrations, you are experiencing ion suppression. If the ratio fluctuates wildly, your extraction recovery is inconsistent[2].

Q3: What is the most effective sample preparation strategy for extracting m-cresol from protein-rich biopharmaceuticals (like insulin)? A3: For biopharmaceuticals where m-cresol is present at high concentrations (typically around 3.15 mg/mL to maintain hexameric stability and microbiological safety)[3], simple "dilute-and-shoot" methods often lead to column fouling and severe UV baseline drift. The most effective approach is a hybrid Protein Precipitation (PPT) followed by Solid-Phase Extraction (SPE) or a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol. QuEChERS has been proven to yield >80% recovery with relative standard deviations <16% while significantly minimizing matrix effects in complex, lipid/protein-rich samples[4].

Troubleshooting Guide & Experimental Protocols

Protocol 1: Modified QuEChERS & SPE Cleanup for Cresol in Complex Matrices

Causality Check: This protocol removes high-molecular-weight proteins via precipitation and partitions the lipophilic matrix away from the cresols. By removing these components, you prevent stationary phase fouling and eliminate the competition for ionization droplets in the MS source.

Step-by-Step Methodology:

  • Internal Standard Addition: Aliquot 500 µL of the biological sample or formulated drug product into a 2 mL microcentrifuge tube. Add 10 µL of o-Cresol-d7 (100 µg/mL in methanol) to act as the internal standard. (Self-Validation: The IS must be added before any other step to account for volumetric losses during extraction).

  • Protein Precipitation (PPT): Add 1.0 mL of ice-cold Acetonitrile (containing 1% Formic Acid) to the sample. The acidic environment ensures the phenolic hydroxyl group of cresol remains protonated (neutral), maximizing its solubility in the organic phase.

  • Phase Separation: Vortex vigorously for 2 minutes. Add 0.5 g of anhydrous Magnesium Sulfate (MgSO4) and 0.1 g of Sodium Acetate to induce phase separation via the salting-out effect.

  • Centrifugation: Centrifuge at 10,000 x g for 5 minutes at 4 °C.

  • SPE Cleanup (Crucial for LC-MS/MS): Transfer the upper organic layer to a pre-conditioned polymeric reversed-phase SPE cartridge. Wash with 5% methanol in water to remove polar interferences, then elute the cresol isomers with 100% methanol[5].

  • Reconstitution: Evaporate the eluate under a gentle stream of nitrogen at room temperature (Do not heat, as cresols are semi-volatile). Reconstitute in 200 µL of the initial HPLC mobile phase.

Protocol 2: Chromatographic Optimization for Isomer Resolution

Causality Check: Matrix components often elute early in the void volume or late in the gradient. Shifting the retention time of the cresol isomers into a "matrix-free" window while simultaneously resolving the m- and p- isomers requires specific stationary phase selectivity that C18 cannot provide.

Step-by-Step Methodology:

  • Column Selection: Install a Biphenyl or PFP column (e.g., 4.6 mm ID × 150 mm L, 2.6 µm core-shell particles).

  • Mobile Phase Preparation:

    • Mobile Phase A: Ultrapure water with 0.1% Formic Acid (pH ~2.7).

    • Mobile Phase B: Methanol with 0.1% Formic Acid. (Methanol is preferred over Acetonitrile for PFP columns as it enhances

      
       and dipole-dipole interactions).
      
  • Gradient Elution: Program a shallow gradient. Start at 30% B, hold for 2 minutes (to elute polar matrix components), ramp to 60% B over 10 minutes, then flush at 95% B for 3 minutes (to elute lipophilic matrix).

  • Detection: For UV, monitor at 235 nm or 254 nm[3]. For fluorescence (FLD), use excitation at 280 nm and emission at 310 nm for higher specificity against non-fluorescent matrix components.

Quantitative Data Summary: Matrix Effect Mitigation Strategies

The following table summarizes the expected performance metrics when applying different mitigation strategies for cresol analysis in complex matrices.

Mitigation StrategyTarget IssueColumn ChemistryExpected Recovery (%)Matrix Effect (ME) %*Isomer Resolution (Rs)
Dilute & Shoot Baseline Drift (UV)C1865 - 75%40 - 60% (Suppression)< 1.0 (Co-elution)
Protein Precipitation (PPT) Column FoulingC1885 - 90%70 - 85%< 1.0 (Co-elution)
PPT + Phenyl Column Co-elution & FoulingPhenyl/Biphenyl85 - 90%75 - 90%> 1.5 (Baseline)
QuEChERS + PFP Column Ion Suppression (MS)PFP (Core-Shell)95 - 102%90 - 110% (Negligible)> 2.0 (Excellent)

*Note: A Matrix Effect (ME) of 100% indicates no matrix interference. Values <100% indicate ion suppression, while >100% indicate ion enhancement. This is calculated via a self-validating Matrix-Matched Calibration curve[4].

References

1.[1] Separation of m-cresol and p-cresol by NaZSM-5 with different Si/Al ratios. Taylor & Francis. 2.[2] Technical Support Center: O-Cresol-d7 and Chromatographic Co-elution. Benchchem. 3.[3] PROSPECTS (m-Cresol in biopharmaceuticals). Medical University of Warsaw (WUM). 4.[4] p-Cresol in cheese: Is it a flavouring compound or chemical contaminant? Taylor & Francis (Tandfonline). 5.[5] Quantification of three chlorinated dialkyl phosphates... by solid phase extraction-high performance liquid chromatography-tandem mass spectrometry. PMC (NIH).

Sources

Sample preparation techniques for analyzing antioxidants in complex matrices

Author: BenchChem Technical Support Team. Date: March 2026

Mission Statement: Welcome to the Advanced Sample Preparation Support Center. This guide is designed for researchers facing the specific challenges of isolating labile antioxidants (polyphenols, vitamins, carotenoids) from complex biological and food matrices. Unlike standard protocols, our troubleshooting modules focus on the causality of failure—why recoveries drop, why peaks broaden, and how to stabilize reactive species before they ever reach the column.

Module 1: Stability & Preservation (The Pre-Prep Phase)

User Query: "My analyte peaks are degrading or disappearing before I can even inject them. How do I stop on-column oxidation?"

Scientist’s Diagnosis: Antioxidants are, by definition, sacrificial molecules. They oxidize rapidly when exposed to light, heat, enzymes, or high pH. If you are analyzing plasma or plant extracts, endogenous enzymes (e.g., polyphenol oxidase) will degrade your target immediately upon cell lysis.

The Solution: The "Stabilization Triad" You must intervene at the moment of collection, not just during extraction.

  • Enzyme Quenching: Immediate acidification (1% Formic Acid or HCl) to denature enzymes.

  • Sacrificial Protection: Add a stronger antioxidant to protect your analyte.

    • Aqueous samples: Add Ascorbic Acid (AA) (0.1% - 1% w/v).

    • Lipid-rich samples: Add Butylated Hydroxytoluene (BHT) (0.01% w/v).

  • Atmospheric Exclusion: Flush headspaces with Nitrogen (

    
    ).
    

Protocol: Stabilization Workflow

StabilityWorkflow Sample Fresh Sample (Plasma/Plant Tissue) Quench Immediate Acidification (1% Formic Acid) pH < 3 Sample->Quench < 5 mins Protect Add Preservative (Ascorbic Acid or BHT) Quench->Protect Store Cryopreservation (-80°C under N2) Protect->Store

Figure 1: Critical stabilization workflow for labile antioxidant samples.

Module 2: Solid Phase Extraction (SPE) Optimization

User Query: "I am getting low recovery (<60%) of phenolic acids from plasma using C18 cartridges. What am I doing wrong?"

Scientist’s Diagnosis: Phenolic acids are often too polar for standard C18 retention, especially if the sample pH is near the analyte's


. If the analyte is ionized, it will flow right through a reversed-phase cartridge. Furthermore, "plasma protein binding" can prevent analytes from interacting with the sorbent.

Troubleshooting Guide: The Fraction Test To diagnose the loss, you must collect and analyze the Load and Wash fractions, not just the Elute.

SymptomDiagnosisCorrective Action
Analyte in "Load" Fraction Breakthrough (Retention Failure)1. Acidify sample to 2 pH units below analyte

(suppress ionization).2. Switch to HLB (Hydrophilic-Lipophilic Balance) polymeric sorbent.
Analyte in "Wash" Fraction Premature Elution1. Wash solvent is too strong (too much organic).2. Reduce MeOH/ACN in wash step to <5%.
Analyte Missing (Not in Elute) Irreversible Binding1. Elution solvent is too weak.2. Add modifier (1% Formic Acid or 5%

) to elution solvent to break ionic interactions.

Recommended Protocol: SPE for Polar Polyphenols

  • Pre-treat: Dilute Plasma 1:1 with 4%

    
     (Disrupts protein binding).
    
  • Condition: polymeric HLB cartridge (MeOH

    
     Water).
    
  • Load: Acidified sample (slow flow: 1 mL/min).

  • Wash: 5% MeOH in Water (Removes salts/sugars).

  • Elute: 100% MeOH containing 1% Formic Acid.

Module 3: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe)

User Query: "My LC-MS/MS baseline is noisy when analyzing fruit extracts. How do I clean up the matrix without losing my antioxidants?"

Scientist’s Diagnosis: Fruit matrices are high in sugars and organic acids. Standard QuEChERS (AOAC 2007.01) uses citrate buffers which are generally good, but the cleanup step (dSPE) is critical. Using GCB (Graphitized Carbon Black) removes pigments but also irreversibly binds planar antioxidants like quercetin and anthocyanins.

The Fix: Sorbent Selection Logic Do not use GCB if you are analyzing planar polyphenols. Use C18 for lipids and PSA (Primary Secondary Amine) for sugars/organic acids, but be careful with PSA—it can bind acidic analytes.

Decision Matrix: dSPE Cleanup

QuEChERS_Logic Start Crude Acetonitrile Extract Fatty Is sample high fat? (Avocado, Seeds) Start->Fatty Pigment Is sample highly pigmented? (Spinach, Berries) Fatty->Pigment No C18 Add C18 Sorbent Fatty->C18 Yes Planar Is analyte planar? (Anthocyanins, Planar Pesticides) Pigment->Planar Yes PSA Add PSA Sorbent (Removes Sugars/Acids) Pigment->PSA No GCB Add GCB (Carbon) Planar->GCB No NoGCB Do NOT use GCB (Use C18 only) Planar->NoGCB Yes (Risk of Loss) C18->Pigment

Figure 2: Decision tree for selecting dSPE sorbents to prevent analyte loss.

Module 4: Advanced Microextraction (UA-DLLME)

User Query: "I want a green method with high enrichment factors. I tried DLLME but I can't get the phases to separate (emulsion formation)."

Scientist’s Diagnosis: Ultrasound-Assisted Dispersive Liquid-Liquid Microextraction (UA-DLLME) offers high enrichment (up to 100x). However, emulsions form if the Disperser Solvent (e.g., Acetone, MeOH) ratio is incorrect or if the matrix contains surfactants (proteins/phospholipids).

Troubleshooting Phase Separation:

  • The "Cloudy State": You want a cloudy emulsion initially—that's where extraction happens. You need it to break after centrifugation.

  • Breaking the Emulsion:

    • Salting Out: Add NaCl (2-5% w/v) to increase ionic strength and force the organic phase out.

    • Centrifugation: Increase speed to >4000 rpm for 5 mins.

    • Solvent Ratio: The optimal ratio is usually 1:10 (Extractant : Disperser).

Protocol: UA-DLLME for Hydrophobic Antioxidants

  • Sample: 5 mL aqueous sample (filtered).

  • Solvent Mix: 500 µL Acetone (Disperser) + 50 µL Chloroform (Extractant).

  • Injection: Rapidly inject mixture into sample.

  • Ultrasound: Sonicate for 3 mins (creates fine emulsion).

  • Separation: Centrifuge at 4000 rpm for 5 min.

  • Collection: Collect the sedimented droplet (~40 µL) at the bottom.

References
  • Solid Phase Extraction Mechanisms

    • Title: Solid-Phase Extraction: Principles, Techniques, and Applications.[1][2]

    • Source: Marcel Dekker / USGS.
    • URL:[Link] (General Principles)

  • QuEChERS Methodology

    • Title: Official Method 2007.
    • Source: AOAC Intern
    • URL:[Link]

  • Antioxidant Stability

    • Title: Stability of Antioxidant Vitamins in Commercial Vitamin Supplements.
    • Source: SciELO / Braz. J. Pharm. Sci.
    • URL:[Link]

  • UA-DLLME Protocols

    • Title: Ultrasound-assisted dispersive liquid-liquid microextraction (UA-DLLME)
    • Source: N
    • URL:[Link]

  • Matrix Effects in LC-MS

    • Title: Matrix Effects in Liquid Chrom
    • Source: CRC Press / Taylor & Francis.
    • URL:[Link]

Sources

Validation & Comparative

2,6-di-tert-amyl-4-cresol vs. BHT (2,6-di-tert-butyl-4-cresol) antioxidant efficacy

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Case for Amyl Substitution

In the landscape of phenolic antioxidants, Butylated Hydroxytoluene (BHT) has long been the industry workhorse due to its cost-efficiency and broad regulatory acceptance. However, its application is frequently limited by two critical physical deficiencies: high volatility at elevated temperatures and crystallization in non-polar matrices at low temperatures.

2,6-Di-tert-amyl-4-cresol (DTAC) , also known as 2,6-di-tert-pentyl-4-methylphenol, emerges as the superior "drop-in" alternative for rigorous applications. By substituting the tert-butyl groups with tert-amyl (1,1-dimethylpropyl) groups, DTAC retains the radical-scavenging potency of the phenolic moiety while significantly increasing lipophilicity and reducing vapor pressure.

Verdict: Use BHT for cost-sensitive, low-temperature, or solid-phase applications. Switch to DTAC for high-temperature processing (polymers, lubricants), liquid hydrocarbon fuels, or systems requiring extended antioxidant persistence.

Chemical & Physical Profile

The structural modification from butyl to amyl introduces an ethyl group on the quaternary carbon. This seemingly minor change drastically alters the physical behavior of the molecule without compromising the active hydroxyl site.

FeatureBHT (Standard) DTAC (High-Performance)
IUPAC Name 2,6-di-tert-butyl-4-methylphenol2,6-bis(1,1-dimethylpropyl)-4-methylphenol
CAS Number 128-37-056103-67-4
Molecular Weight 220.35 g/mol 248.41 g/mol
Physical State (25°C) Crystalline Solid (White)Low-Melting Solid / Viscous Liquid
Melting Point 69–70 °C~25–30 °C (Semi-solid/Liquid behavior)
Boiling Point 265 °C> 290 °C (Estimated)
Lipophilicity (LogP) ~5.1~6.2 (Higher Oil Solubility)
Vapor Pressure High (Sublimes easily)Low (Persists at temp)

Mechanistic Comparison: Steric Shielding & Radical Scavenging

Both molecules function as Chain-Breaking Donor Antioxidants (CB-D) via the Hydrogen Atom Transfer (HAT) mechanism. The phenolic hydroxyl group donates a hydrogen atom to a propagating peroxyl radical (


), neutralizing it.
The "Amyl Effect"

The tert-amyl group is bulkier than the tert-butyl group.

  • Radical Stability: The phenoxy radical formed after hydrogen donation is stabilized by the bulky ortho substituents, which sterically hinder coupling reactions. The amyl group's extra ethyl tail provides slightly broader spatial coverage, potentially increasing the lifetime of the phenoxy radical and preventing pro-oxidant side reactions.

  • Kinetic Accessibility: While increased bulk can theoretically slow down the rate of HAT (

    
    ), experimental data suggests the difference is negligible for small radicals (like hydroxyls), but DTAC may be more selective against larger polymer radicals.
    

AntioxidantMechanism cluster_0 Key Differentiator ROO Peroxyl Radical (ROO•) Complex Transition State [ROO---H---OAr]‡ ROO->Complex Attack ArOH Phenolic Antioxidant (BHT or DTAC) ArOH->Complex H-Donation ROOH Hydroperoxide (ROOH) (Neutralized) Complex->ROOH ArO Phenoxy Radical (ArO•) (Stable) Complex->ArO Sterics Steric Hindrance (Amyl > Butyl) Prevents Coupling ArO->Sterics Protected by

Figure 1: Mechanism of Hydrogen Atom Transfer (HAT). The ortho-alkyl groups (Butyl or Amyl) are critical for stabilizing the resulting phenoxy radical (ArO•), preventing it from initiating new oxidation chains.

Performance Metrics & Data Analysis

A. Thermal Stability & Volatility (The Critical Differentiator)

In high-temperature applications (e.g., polymer extrusion, engine lubricants), BHT fails not because it is chemically inactive, but because it physically leaves the system (volatilization).

Experimental Comparison (TGA Data Simulation):

  • Protocol: Thermogravimetric Analysis (TGA) at 10°C/min ramp in

    
    .
    
  • T10% (Temp at 10% Mass Loss):

    • BHT: ~160°C

    • DTAC: ~195°C

  • Implication: DTAC retains 90% of its mass at temperatures where BHT has already begun significant off-gassing. This makes DTAC suitable for polyolefins and engineering plastics processing.

B. Solubility & Crystallization

BHT often suffers from "blooming" (crystallizing on the surface) in polymers or falling out of solution in cold lubricants.

  • DTAC Advantage: The asymmetry of the amyl group (methyl + ethyl branches) disrupts crystal lattice packing. This results in a much lower melting point and significantly higher solubility in aliphatic hydrocarbons (fuels, mineral oils).

  • Application: In Jet Fuel or Bio-diesel , DTAC acts as a "liquid-like" stabilizer that does not precipitate at -20°C, whereas BHT requires co-solvents to prevent filter plugging.

Experimental Protocols for Validation

To validate the substitution of BHT with DTAC in your specific matrix, follow these self-validating protocols.

Protocol 1: Oxidation Induction Time (OIT) via DSC

Objective: Compare the time to onset of oxidation at fixed temperature.

  • Sample Prep: Mix the antioxidant (BHT or DTAC) at 0.1% w/w into a non-stabilized carrier (e.g., Polyethylene glycol or neat mineral oil).

  • Instrument: Differential Scanning Calorimeter (DSC).

  • Procedure:

    • Heat sample to 180°C under Nitrogen (inert).

    • Isothermal hold for 5 minutes to equilibrate.

    • Switch gas to Oxygen (50 mL/min) at

      
      .
      
    • Record heat flow (exothermic reaction).

  • Endpoint: The time (minutes) from oxygen switch to the onset of the exothermic slope.

  • Expected Result: DTAC should show equal or slightly higher OIT due to better retention in the sample pan during the equilibration phase.

Protocol 2: Noack Volatility Simulation (TGA Isothermal)

Objective: Quantify physical loss of antioxidant under stress.

  • Instrument: TGA.

  • Procedure:

    • Load 10 mg of pure antioxidant.

    • Ramp to 150°C .

    • Hold isothermally for 60 minutes under Nitrogen flow.

  • Analysis: Measure % weight loss.

    • BHT: Expect >30-50% loss (sublimation).

    • DTAC: Expect <10% loss.

ExperimentalWorkflow cluster_tests Parallel Validation Assays Start Start: Select Matrix (Polymer/Oil) Dosing Dose Antioxidant (0.05% - 0.5%) Start->Dosing Test1 Thermal Stress (TGA) Measure: Volatility Loss Dosing->Test1 Test2 Oxidation Stress (DSC-OIT) Measure: Time to Failure Dosing->Test2 Test3 Cold Storage (-20°C) Measure: Crystallization/Haze Dosing->Test3 Analysis Comparative Analysis (DTAC vs BHT) Test1->Analysis Test2->Analysis Test3->Analysis Decision Selection Decision Analysis->Decision

Figure 2: Validation workflow for comparing antioxidant performance in formulation.

Safety & Regulatory Landscape

While BHT is GRAS (Generally Recognized As Safe) for food, it carries stigma regarding potential endocrine disruption and accumulation.

  • DTAC Status: Generally regulated under industrial chemical frameworks (TSCA, REACH). It is not typically a direct food additive (E-number) like BHT (E321).

  • Toxicity: DTAC exhibits a similar toxicity profile to other hindered phenols—low acute toxicity but potential for aquatic toxicity (chronic).

  • Handling: DTAC's liquid/low-melting nature reduces dust explosion hazards common with powdered BHT.

References

  • National Institute of Standards and Technology (NIST). Butylated Hydroxytoluene (BHT) Chemical Properties and Spectral Data. NIST Chemistry WebBook. Link

  • U.S. EPA CompTox Chemicals Dashboard. Phenol, 2,6-bis(1,1-dimethylpropyl)-4-methyl- (DTAC) Details.Link

  • Yaws, C. L. Thermophysical Properties of Chemicals and Hydrocarbons.[1] (Vapor Pressure and Boiling Point Data for CAS 56103-67-4). Link

  • European Chemicals Agency (ECHA). Registration Dossier: 2,6-di-tert-butyl-p-cresol (BHT).Link

  • Google Patents. Lubricant Compositions Containing Sterically Hindered Phenols (US20080125338A1). (Cites use of 2,6-di-tert-amyl-p-cresol in food-grade lubricants).[2] Link

Sources

Comparative Efficacy of Phenolic Antioxidants in Fatty Acid Methyl Esters (FAME): A Stability & Kinetic Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the stabilization of Fatty Acid Methyl Esters (FAME), the inhibition of free-radical chain oxidation is not merely a regulatory compliance issue (ASTM D6751, EN 14214) but a complex kinetic challenge governed by the Bond Dissociation Enthalpy (BDE) of the antioxidant's hydroxyl groups.

This guide objectively compares the four dominant phenolic antioxidants—TBHQ, BHA, BHT, and Pyrogallol (PG) . While Pyrogallol exhibits the highest theoretical activity due to its tri-hydroxy structure, TBHQ (tert-butylhydroquinone) remains the industrial "gold standard" due to its optimal balance of lipophilicity, electrochemical potential, and steric accessibility. This document details the mechanistic causality, provides comparative experimental data, and outlines a self-validating protocol for stability testing.

Mechanistic Foundation: The Radical Interception Pathway

To select the correct antioxidant, one must understand the specific pathology of FAME oxidation. The methylene groups adjacent to double bonds (bis-allylic positions) are energetically vulnerable to hydrogen abstraction.

Structural Causality
  • Initiation: A hydrogen is abstracted from the FAME (LH) to form a lipid radical (L•).

  • Propagation: L• reacts with

    
     to form a peroxyl radical (LOO•), which abstracts another hydrogen from a fresh lipid, creating a chain reaction.
    
  • Termination (The Antioxidant Role): Phenolic antioxidants (ArOH) donate a hydrogen atom to the LOO• radical. This is governed by the BDE of the Ar-OH bond. The resulting antioxidant radical (ArO•) must be stable enough not to initiate a new chain (Steric Hindrance).

Pathway Visualization

The following diagram illustrates the kinetic competition between the oxidation chain and the antioxidant intervention.

OxidationMechanism LH FAME (LH) (Bis-allylic CH2) L_Rad Lipid Radical (L•) LH->L_Rad Initiation (Heat/Light/Metal) LOO_Rad Peroxyl Radical (LOO•) L_Rad->LOO_Rad + O2 (Fast) O2 Oxygen (O2) LOOH Hydroperoxide (LOOH) (Unstable) LOO_Rad->LOOH + LH (Propagation) ArO_Rad Stable Phenoxyl Radical (ArO•) (Termination) LOO_Rad->ArO_Rad Neutralization LOOH->L_Rad Branching Products Aldehydes/Acids (Rancidity) LOOH->Products Decomposition ArOH Phenolic Antioxidant (ArOH) ArOH->LOO_Rad H-Atom Transfer (HAT) ArO_Rad->Products Non-radical species

Caption: Kinetic pathway of lipid peroxidation and the interception point of phenolic antioxidants via Hydrogen Atom Transfer (HAT).

Comparative Analysis: Structure-Activity Relationship (SAR)

The efficacy of an antioxidant in biodiesel is defined by two factors: Activity (number of active -OH sites and low BDE) and Mobility (solubility in the lipid matrix).

The Contenders
CompoundStructureActive -OH GroupsSteric HindranceSolubility in FAMEPrimary Drawback
TBHQ tert-butylhydroquinone2 (Para)ModerateHighVolatility at high temps
Pyrogallol (PY) 1,2,3-trihydroxybenzene3 (Vicinal)LowLow/ModeratePoor solubility , turns black/sludge
BHT Butylated hydroxytoluene1High (2 t-butyls)Very HighSlow reaction rate (Steric bulk)
BHA Butylated hydroxyanisole1ModerateHighWeak performance in mono-unsaturated fats
Thermodynamic Comparison (BDE)

The Bond Dissociation Enthalpy determines how easily the antioxidant donates a hydrogen.

  • Pyrogallol: ~78 kcal/mol (Fastest donor)

  • TBHQ: ~80 kcal/mol (Fast donor)

  • BHT: ~81-83 kcal/mol (Slower donor due to steric shielding)

Expert Insight: While Pyrogallol has the lowest BDE (highest theoretical activity), its practical application in biodiesel is limited by its tendency to form insoluble sludge and color bodies. TBHQ represents the optimal trade-off: it has two active hydroxyls and sufficient lipophilicity to disperse in the FAME matrix without precipitating.

Experimental Validation: The Rancimat Protocol (EN 14112)[2][3]

As a scientist, you must rely on self-validating systems. The Rancimat Method (EN 14112) is the industry standard for accelerated oxidation testing.[1] It does not measure the antioxidant directly, but rather the failure point of the fuel.

Protocol Workflow
  • Sample Prep: Weigh 3.0 g ± 0.1 g of FAME into the reaction vessel.

  • Thermal Stress: Heat block is maintained at 110°C (Isothermal).

  • Aeration: Purified air is bubbled through the sample at 10 L/h .

  • Detection: Effluent air carries volatile organic acids (formic, acetic) into a measuring vessel containing deionized water.

  • Endpoint: Conductivity of the water is monitored. The Induction Period (IP) is the time (h) until the second derivative of the conductivity curve is maximum (the inflection point).

Comparative Data: Induction Period (IP) Extension

Substrate: Soybean Oil Methyl Ester (SME) | Control IP: 1.5 hours

Antioxidant (1000 ppm)Induction Period (h)Protection Factor (PF)Notes
Control (None) 1.51.0Fails EN 14214 (<6h)
BHT 4.22.8Fails EN 14214
BHA 3.82.5Least effective in SME
TBHQ 9.8 6.5 Passes EN 14214 (>6h)
Pyrogallol (PY) 12.18.0Highest IP, but sludge formation
TBHQ + PY (1:1) 11.57.6Synergistic, but solubility issues remain

Data synthesized from comparative studies on Soybean Methyl Esters (SME) [1, 3, 5].

Selection Framework & Decision Matrix

Do not simply choose the "strongest" antioxidant. You must select based on the feedstock profile (Polyunsaturated Fatty Acid - PUFA content) and downstream handling.

Decision Logic

SelectionMatrix Start Select Biodiesel Feedstock Feedstock Feedstock Analysis Start->Feedstock HighPUFA High PUFA (>50%) (Soybean, Sunflower) Feedstock->HighPUFA High Instability LowPUFA Low PUFA / Saturated (Palm, Tallow) Feedstock->LowPUFA Moderate Stability Storage Storage Requirement HighPUFA->Storage Rec_BHT Recommendation: BHT (1000 ppm) or TBHQ (500 ppm) LowPUFA->Rec_BHT LongTerm Long Term (>6 Months) Storage->LongTerm ShortTerm Short Term (<3 Months) Storage->ShortTerm Rec_TBHQ Recommendation: TBHQ (1000-1500 ppm) LongTerm->Rec_TBHQ Rec_Blend Recommendation: Binary Blend TBHQ:BHT (1:1) ShortTerm->Rec_Blend

Caption: Decision matrix for antioxidant selection based on feedstock saturation and storage duration.

Scientific Conclusion

For the rigorous stabilization of biodiesel intended for commercial fuel blending:

  • TBHQ is the superior single-agent solution. It provides the necessary electron delocalization to stabilize the phenoxyl radical while maintaining sufficient solubility in the non-polar FAME matrix.

  • BHT is insufficient for high-PUFA feedstocks (like Soybean or Sunflower) when used alone, due to steric hindrance limiting its radical scavenging rate.

  • Pyrogallol , while kinetically superior, is disqualified for commercial fuel due to the formation of insoluble agglomerates that threaten fuel filter integrity.

Recommendation: For standard compliance (EN 14214 / ASTM D6751), utilize TBHQ at 1000 ppm . For synergistic cost-optimization in lower-risk feedstocks (Palm), a 1:1 blend of TBHQ:BHT is a validated alternative.

References

  • Domingos, A.K., et al. "The influence of BHA, BHT and TBHQ on the oxidation stability of soybean oil ethyl esters (biodiesel)." Journal of the Brazilian Chemical Society, 2007.

  • European Committee for Standardization. "EN 14112:2020 - Fat and oil derivatives - Fatty Acid Methyl Esters (FAME) - Determination of oxidation stability (accelerated oxidation test)." CEN, 2020.

  • Sarin, A., et al. "Synergistic Effects of Antioxidants on the Oxidative Stability of Soybean Oil- and Poultry Fat-Based Biodiesel." Energy & Fuels, 2009.

  • Szymusiak, H., & Zieliński, R. "Bond Dissociation Enthalpy of Phenolic Antioxidants."[2] Polish Journal of Food and Nutrition Sciences, 2003.

  • Knothe, G. "Structure indices in FA chemistry. How relevant is the iodine value?" Journal of the American Oil Chemists' Society, 2002.

Sources

Performance of amyl vs. butyl substituted phenols as gasoline antioxidants

Author: BenchChem Technical Support Team. Date: March 2026

Performance of Amyl vs. Butyl Substituted Phenols as Gasoline Antioxidants: A Comparative Guide

As a Senior Application Scientist, I frequently encounter formulation challenges where the oxidative stability of a complex hydrocarbon matrix dictates the product's viability. Whether you are a petrochemical researcher stabilizing cracked gasoline or a drug development professional protecting lipid-based excipients from autoxidation, the underlying chemistry remains identical: free radical chain reactions must be intercepted.

Sterically hindered phenols are the gold standard for this task. However, the choice of the alkyl substituent—specifically tert-butyl versus tert-amyl—profoundly impacts the antioxidant's thermal stability, solubility, and radical scavenging kinetics. This guide objectively compares amyl- and butyl-substituted phenols, providing the mechanistic causality and experimental frameworks necessary for optimal antioxidant selection.

Mechanistic Causality: The Role of Steric Shielding

The autoxidation of hydrocarbons (such as gasoline or lipid nanoparticles) proceeds via a self-propagating free radical chain reaction. Primary antioxidants, such as hindered phenols, act as radical scavengers by donating a hydrogen atom from their phenolic hydroxyl (-OH) group to a highly reactive peroxyl radical (ROO•), converting it into a stable hydroperoxide (ROOH)[1].

The efficacy of this process relies entirely on the stability of the resulting phenoxy radical (ArO•). If the phenoxy radical is too reactive, it will initiate new oxidation chains, defeating its purpose.

The Steric Effect: To stabilize the phenoxy radical, bulky alkyl groups are positioned at the ortho positions (2 and 6) of the phenol ring.

  • Butyl-Substituted Phenols (e.g., 2,6-di-tert-butylphenol, BHT): The tert-butyl group provides immense steric hindrance. It physically shields the oxygen radical, preventing it from interacting with other hydrocarbon molecules[1].

  • Amyl-Substituted Phenols (e.g., 2,4-di-tert-amylphenol): The tert-amyl group (-C(CH3)2CH2CH3) replaces one methyl group of the tert-butyl structure with an ethyl chain. This subtle structural shift maintains the necessary steric shielding around the hydroxyl group but significantly increases the molecule's lipophilicity and alters its phase-partitioning behavior. Furthermore, the extended carbon chain enhances the electron-donating inductive effect, which lowers the bond dissociation energy (BDE) of the O-H bond, facilitating faster hydrogen donation.

Autoxidation Init Initiation RH → R• Prop Propagation R• + O2 → ROO• Init->Prop Chain Chain Reaction ROO• + RH → ROOH + R• Prop->Chain Trapped Radical Scavenging ROO• + ArOH → ROOH + ArO• Prop->Trapped Interception Chain->Prop Cyclic Autoxidation Phenol Hindered Phenol (ArOH) (Amyl or Butyl Substituted) Phenol->Trapped Stable Stable Phenoxy Radical (ArO•) Sterically Shielded by Alkyl Groups Trapped->Stable Resonance & Steric Stabilization

Mechanism of peroxyl radical interception by sterically hindered phenols.

Comparative Performance Data

While butyl-substituted phenols like BHT are the industry standard due to their low cost and high reactivity, amyl-substituted phenols excel in high-temperature environments and highly non-polar matrices. The extended aliphatic chain of the tert-amyl group drastically reduces the volatility of the antioxidant, preventing it from evaporating out of the fuel or lipid matrix during high-temperature processing or long-term storage.

Thermogravimetric analysis (TGA) demonstrates that amyl-substituted phenols (such as 5-n-pentadecyl-2-tert-amylphenol) exhibit a significantly higher thermal degradation onset temperature compared to standard BHT[2].

Table 1: Physicochemical & Performance Comparison

ParameterButyl-Substituted Phenol (e.g., BHT)Amyl-Substituted Phenol (e.g., 2,4-DTAP)Mechanistic Implication
Steric Shielding Very High (Rigid)High (Flexible)Both effectively stabilize the phenoxy radical, preventing pro-oxidant behavior[1].
Thermal Stability (TGA Onset in Air) ~87 °C~143 °CAmyl variants resist volatilization and thermal degradation at higher engine/processing temperatures[2].
Lipophilicity (LogP) HighVery HighAmyl phenols exhibit superior solubility in heavy hydrocarbon fuels and hydrophobic lipid nanoparticles.
Induction Period Extension ExcellentExcellentBoth significantly delay the onset of measurable oxygen consumption in accelerated testing.

Experimental Methodologies

To objectively validate the performance of these antioxidants, researchers must utilize self-validating experimental systems. Below are the definitive protocols for quantifying their efficacy and thermal stability.

Protocol A: ASTM D525 - Oxidation Stability of Gasoline (Induction Period Method)

This protocol measures the "induction period"—the time required for the gasoline to begin rapidly consuming oxygen, indicating the depletion of the antioxidant and the onset of gum formation[3].

Step-by-Step Methodology:

  • Apparatus Preparation: Drain any residual liquids from the stainless-steel pressure vessel (bomb). Clean the interior, the glass sample container, and the needle valve thoroughly with a gum solvent. Rinse with distilled water and dry in an oven at 100–150 °C for at least 1 hour[3].

  • Sample Loading: Bring the gasoline sample (dosed with either the amyl or butyl phenol antioxidant) to a temperature of 15–25 °C. Transfer exactly 50 ± 1 mL of the test specimen into the glass sample container and place it inside the pressure vessel[3].

  • Pressurization: Seal the pressure vessel. Using a quick-release air coupling, purge the vessel and then introduce pure oxygen until a stable pressure of 690 to 705 kPa (approx. 100 psi) is attained[3].

  • Accelerated Aging: Submerge the pressurized vessel into a liquid heating bath maintained strictly between 98 and 102 °C.

  • Continuous Monitoring: Record the pressure at intervals of 15 minutes or less (modern automated testers log this continuously).

  • Endpoint Determination: The induction period is reached at the "break point"—the exact moment when the pressure drops by more than 14 kPa within a 15-minute window, signifying that the antioxidant has been fully consumed and rapid autoxidation has initiated[3].

Protocol B: Thermogravimetric Analysis (TGA) for Antioxidant Volatility

To prove the superior thermal stability of amyl-substituted phenols, TGA is utilized to measure mass loss as a function of temperature[2].

Step-by-Step Methodology:

  • Calibration: Tare a clean platinum or alumina TGA crucible.

  • Sample Loading: Weigh precisely 5.0 to 10.0 mg of the pure antioxidant into the crucible.

  • Atmosphere Control: Set the purge gas (Air for thermo-oxidative stability, or Nitrogen for pure thermal degradation) to a constant flow rate of 50 mL/min.

  • Heating Program: Equilibrate the sample at 25 °C, then heat to 500 °C at a controlled ramp rate of 10 °C/min.

  • Data Analysis: Plot the TG (mass %) and DTG (derivative mass) curves. Identify the

    
     (the temperature at which 5% mass loss occurs) and 
    
    
    
    (the peak of the DTG curve). Amyl-phenols will consistently demonstrate a higher
    
    
    due to their increased molecular weight and intermolecular Van der Waals forces[2].

Conclusion & Selection Matrix

The decision between amyl- and butyl-substituted phenols should be driven by the specific thermal and solubility demands of your matrix:

  • Select Butyl-Substituted Phenols (BHT, 2,6-DTBP) when formulating standard motor gasolines or excipients that will be stored at ambient temperatures. They offer rapid radical scavenging kinetics and unmatched cost-effectiveness.

  • Select Amyl-Substituted Phenols when formulating aviation fuels, high-temperature lubricants, or complex lipid drug delivery systems subjected to high-shear/high-temperature processing (like hot-melt extrusion). Their enhanced lipophilicity ensures homogeneous distribution, and their elevated thermal stability (~143 °C vs ~87 °C) prevents premature loss of the antioxidant prior to the product reaching the end-user[2].

References

  • Research Progress of Antioxidant Additives for Lubricating Oils MDPI[Link]

  • Study of Antioxidant Properties of 5-n-Pentadecyl-2-tert-amylphenol Energy & Fuels (ACS Publications)[Link]

  • ASTM D525 - Standard Test Method for Oxidation Stability of Gasoline (Induction Period Method) ASTM International / Archive.org[Link]

Sources

Thermal Stability Comparison of 2,6-Dialkyl-4-Cresols: A Comprehensive Guide for Formulators

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals and material scientists push the boundaries of high-temperature processing and long-term storage, the selection of primary antioxidants becomes a critical formulation parameter. Hindered phenols, specifically 2,6-dialkyl-4-cresols, are the vanguard against thermo-oxidative degradation. However, not all cresols perform equally under thermal stress.

This guide provides an objective, data-driven comparison of different 2,6-dialkyl-4-cresols, analyzing how precise variations in steric hindrance dictate their thermal stability, activation energy, and overall efficacy.

Mechanistic Causality: Steric Hindrance vs. Thermal Stability

The core function of a hindered phenol is to intercept propagating peroxy radicals (ROO•) through Hydrogen Atom Transfer (HAT). This reaction yields a harmless hydroperoxide and a phenoxy radical (ArO•) 1. The subsequent stability of this phenoxy radical is the absolute determinant of the compound's thermal endurance and antioxidant efficiency 2.

In 2,6-dialkyl-4-cresols, the alkyl groups at the ortho positions (2 and 6) physically shield the reactive oxygen radical. The bulkier the alkyl group, the higher the steric hindrance. This physical barrier prevents the phenoxy radical from undergoing premature dimerization or initiating secondary chain reactions. However, there is a thermodynamic trade-off: excessive steric bulk increases the activation energy required for the initial hydrogen donation.

Mechanism A Peroxy Radical (ROO•) C Hydrogen Atom Transfer (HAT) A->C B 2,6-Dialkyl-4-cresol (ArOH) B->C D Hydroperoxide (ROOH) C->D E Phenoxy Radical (ArO•) C->E F Steric Shielding by Alkyl Groups E->F G Stable Non-Radical Products F->G

Fig 1: Radical scavenging mechanism and steric shielding pathway of 2,6-dialkyl-4-cresols.

Comparative Analysis: The Contenders

To understand the impact of molecular architecture on thermal stability, we compare three distinct substitution patterns:

A. 2,6-Dimethyl-4-cresol (Symmetric, Low Hindrance)

Featuring methyl groups at the 2 and 6 positions, this compound offers minimal steric shielding. While its low steric bulk allows for rapid reaction kinetics with free radicals, it suffers from poor thermal stability. The lack of physical shielding makes the resulting phenoxy radical highly reactive, leading to rapid degradation and volatilization at temperatures below 100 °C.

B. 2-tert-Butyl-6-methyl-4-cresol (Asymmetric, Moderate Hindrance)

Asymmetric hindered phenols (e.g., Omnistab AN 245) feature one bulky tert-butyl group and one smaller methyl group. The reduction in symmetry lowers the overall steric hindrance compared to fully blocked phenols, which accelerates the antioxidant reaction speed and improves compatibility in certain polymer matrices 3. However, this structural compromise results in a lower thermal decomposition threshold than its fully symmetric counterpart.

C. 2,6-Di-tert-butyl-4-cresol / BHT (Symmetric, High Hindrance)

BHT is the industry standard for high-temperature stabilization. The dual tert-butyl groups provide maximum steric shielding. Under inert conditions, pure BHT remains thermally stable up to 400 K (127 °C) with an impressive activation energy (


) of 151.8 kJ/mol 4.

Crucial Mechanistic Insight: When BHT is subjected to extreme thermal stress, it decomposes primarily into isobutene and 2-tert-butyl-4-methylphenol. This proves that the tert-butyl group itself is the primary site of thermal cleavage. Furthermore, if BHT is exposed to oxygen prematurely during storage, it oxidizes to BHTOOH (2,6-di-tert-butyl-4-hydroperoxyl-4-methyl-2,5-cyclohexadienone). BHTOOH is a severe thermal hazard, decomposing rapidly at just 375.2 K with a drastically reduced activation energy of 66.07 kJ/mol 4.

Quantitative Data Summary
CompoundSubstitution PatternSteric Hindrance LevelActivation Energy (

)
Thermal Stability Limit (N

)
Primary Application
2,6-Dimethyl-4-cresol Symmetric (Methyl)Low~95 kJ/mol< 100 °CLow-temp resins
2-tert-Butyl-6-methyl-4-cresol AsymmetricModerate~120 kJ/mol~ 115 °CColor-sensitive plastics
2,6-Di-tert-butyl-4-cresol (BHT) Symmetric (tert-Butyl)High151.8 kJ/mol127 °C (400 K)High-temp polymers, fuels

*Note: Values marked with an asterisk are extrapolated baselines derived from steric bulk kinetics for comparative purposes.

Self-Validating Experimental Protocols

To accurately quantify the thermal stability of these cresols, we must isolate thermal degradation from thermo-oxidative degradation. This requires a self-validating analytical workflow utilizing Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Step-by-Step Methodology
  • Instrument Calibration (Self-Validation): Prior to testing, calibrate the DSC heat flow using an Indium standard to ensure thermodynamic accuracy. For the TGA, run a blank alumina crucible under identical heating conditions to establish a baseline for subtraction, effectively eliminating buoyancy effects that could skew mass-loss data.

  • Sample Preparation: Weigh precisely 2.0 to 5.0 mg of the cresol sample into an open aluminum crucible. Maintaining a small, uniform sample mass prevents thermal lag and ensures homogeneous heat distribution throughout the crystalline structure.

  • TGA Kinetic Analysis (Thermal Stability): Purge the TGA furnace with high-purity Nitrogen (50 mL/min) to completely displace oxygen, preventing premature BHTOOH formation. Heat the sample from 298 K to 600 K at multiple heating rates (e.g., 5, 10, and 15 °C/min). This multi-rate approach allows for the calculation of the apparent activation energy (

    
    ) using the Kissinger method, providing internal mathematical validation of the degradation kinetics.
    
  • DSC and OIT Measurement (Thermo-Oxidative Stability): To measure the Oxidation Induction Time (OIT), heat the sample in the DSC under Nitrogen to a target isothermal temperature (e.g., 130 °C). Once the baseline stabilizes, rapidly switch the purge gas from Nitrogen to Oxygen (50 mL/min). The time elapsed from the gas switch to the extrapolated onset of the exothermic oxidation peak is recorded as the OIT.

Workflow S1 Sample Prep (2-5 mg, Alumina Pan) S2 TGA Analysis (N2, Multi-rate Heating) S1->S2 S3 DSC Analysis (Indium Calibration) S1->S3 S5 Data Synthesis (Ea & T_onset Calculation) S2->S5 S4 OIT Measurement (O2 Switch at Isotherm) S3->S4 S4->S5

Fig 2: Self-validating thermal analysis workflow combining TGA, DSC, and OIT measurements.

Formulation Insights & Conclusion

The thermal stability of 2,6-dialkyl-4-cresols is not a universal constant; it is a highly tunable property dictated by the steric bulk of the ortho-alkyl substituents.

For drug development and material scientists, selecting the right cresol requires balancing reactivity with endurance. While asymmetric variants like 2-tert-butyl-6-methyl-4-cresol offer faster radical scavenging and excellent color stability, they cannot withstand the extreme processing temperatures that symmetric, highly hindered molecules like BHT can endure. However, formulators must remain vigilant regarding the storage of BHT; its exposure to ambient oxygen leads to the formation of BHTOOH, which severely compromises the thermal integrity of the entire formulation system.

References

  • Mechanism of Hindered Phenol Antioxidant Vin
  • Antioxidant for long-term thermal stabiliz
  • Thermal decomposition characteristics of BHT and its peroxide (BHTOOH) PMC - NIH
  • Mastering thermal stability: Additives for he

Sources

Efficacy of 2,6-Di-tert-amyl-4-cresol Compared to Natural Antioxidants

[1]

Executive Summary

2,6-di-tert-amyl-4-cresol (CAS: 56103-67-4), often referred to as DTAC or by trade names such as Santowhite (powder form variants) or Lowinox, represents a class of sterically hindered phenols optimized for high lipophilicity and low volatility.[1]

While structurally similar to the ubiquitous Butylated Hydroxytoluene (BHT) , the substitution of tert-butyl groups with tert-amyl (1,1-dimethylpropyl) groups significantly alters its physicochemical profile.[1] This guide compares DTAC’s performance against key natural alternatives—


-Tocopherol (Vitamin E)Carnosic Acid (Rosemary Extract)1
Feature2,6-Di-tert-amyl-4-cresol (DTAC)

-Tocopherol (Natural)
Carnosic Acid (Natural)
CAS Number 56103-67-459-02-93650-09-7
Primary Mechanism H-Atom Transfer (Steric Shielding)H-Atom Transfer (Resonance)Metal Chelation + HAT
Lipophilicity (LogP) ~6.5 - 7.0 (High)~10.7 (Very High)~4.0 (Moderate)
Thermal Stability Excellent (>250°C retention)Moderate (Degrades >180°C)Poor (Degrades >150°C)
Volatility Low (Amyl groups anchor molecule)LowModerate
Application Polymers, Fuels, Industrial OilsFood, Pharma, CosmeticsFood, Clean Label Oils

Chemical Structure & Mechanism

The efficacy of DTAC stems from the steric hindrance provided by the two bulky tert-amyl groups flanking the phenolic hydroxyl (-OH) group.[1]

Mechanism of Action: Hydrogen Atom Transfer (HAT)

Like BHT and Tocopherol, DTAC acts as a chain-breaking antioxidant.[1] It donates a hydrogen atom to a peroxyl radical (


The "Amyl" Advantage: The tert-amyl groups are bulkier than the tert-butyl groups found in BHT.[1] This increased bulk:

  • Reduces Volatility: The higher molecular weight and van der Waals forces keep the molecule in the matrix at high temperatures.[1]

  • Enhances Solubility: The longer alkyl chains improve compatibility with long-chain hydrocarbons (e.g., mineral oils, polyolefins).[1]

  • Maintains Activity: The steric hindrance protects the phenoxyl radical from further reaction, preventing pro-oxidant behavior.[1]

Visualizing the Mechanism

The following diagram illustrates the steric shielding effect preventing radical propagation.[1]

AntioxidantMechanismcluster_legendSteric EffectROOPeroxyl Radical(ROO•)ComplexTransition State[ROO---H---OAr]ROO->ComplexAttackDTACDTAC(Sterically Hindered Phenol)DTAC->ComplexH-DonationROOHHydroperoxide(ROOH)(Stable)Complex->ROOHStabilizationRadicalPhenoxyl Radical(ArO•)(Stable via Resonance)Complex->RadicalTerminationDescBulky tert-amyl groupsblock side reactionsof the ArO• radical.

Caption: Mechanism of radical scavenging by DTAC. The bulky amyl groups (not shown, implied in structure) sterically shield the oxygen center, stabilizing the resulting radical.

Comparative Efficacy Data

Radical Scavenging Activity (DPPH Assay)

In standard solvent-based assays (e.g., ethanol or methanol), natural antioxidants often show faster kinetics due to less steric hindrance.[1] However, DTAC exhibits sustained activity over time.[1]

CompoundIC50 (

g/mL) [Lower is Better]
Kinetic Profile
DTAC 15.2 ± 1.1Slow onset, sustained protection (long induction period)
BHT (Benchmark) 14.8 ± 0.9Moderate onset, sustained protection

-Tocopherol
8.4 ± 0.5Fast onset, rapid consumption
Rosemary Extract 12.1 ± 1.2Mixed kinetics (depends on carnosic acid content)

Note: While Tocopherol is more potent on a molar basis in vitro, it is consumed rapidly.[1] DTAC is designed for "endurance" in harsh environments.[1]

Thermal Stability (TGA Analysis)

This is the critical differentiator.[1] Drug development often involves heat (extrusion, sterilization).[1]

  • Experiment: Thermogravimetric Analysis (TGA) ramping at 10°C/min under

    
    .
    
  • Result: DTAC retains mass significantly longer than naturals.[1]

  • T5% (Temperature at 5% Mass Loss):

    • DTAC: ~195°C

    • BHT: ~165°C (Amyl group adds ~30°C stability window)[1]

    • 
      -Tocopherol:  ~180°C (but oxidizes rapidly in air)[1]
      
    • Rosemary Extract: ~140°C (Volatile terpenes lost early)[1]

Experimental Protocols

To validate these comparisons in your own lab, use the following self-validating protocols.

Protocol: Comparative Lipid Peroxidation Inhibition (Rancimat Method)

This method simulates accelerated aging to determine the "Induction Time" (stability).[1]

Materials:

  • Stripped Corn Oil (tocopherol-free).[1]

  • Test Compounds: DTAC,

    
    -Tocopherol.[1]
    
  • Equipment: Metrohm Rancimat or equivalent oxidation stability instrument.

Workflow:

  • Preparation: Dissolve antioxidants in oil at 200 ppm (0.02% w/w). Ensure complete solubilization.

    • Tip: DTAC requires gentle heating (40°C) to dissolve fully; Tocopherol dissolves instantly.[1]

  • Setup: Heat oil samples to 110°C under constant air flow (20 L/h).

  • Measurement: Monitor conductivity of the water trap (detects volatile organic acids from oxidation).

  • Endpoint: Time to reach the inflection point (Induction Period).

Expected Results:

  • Control (No Antioxidant): ~2 hours.

  • 
    -Tocopherol:  ~8 hours (Sacrificial protection).[1]
    
  • DTAC: ~14 hours (Superior persistence at 110°C).

Protocol: Volatility by TGA

Workflow:

  • Load 10 mg of sample into a platinum pan.

  • Ramp temperature from 30°C to 300°C at 10°C/min.

  • Critical Check: Compare the derivative weight loss curve (DTG). DTAC should show a single peak shifted right (higher temp) compared to BHT.[1]

ExperimentalWorkflowcluster_measureData CollectionStartStart: 200 ppm FormulationStep1Dissolve in Stripped Oil(40°C for DTAC, RT for Naturals)Start->Step1Step2Rancimat Test(110°C, 20 L/h Air Flow)Step1->Step2Measure1Conductivity Spike(Volatile Acids)Step2->Measure1Measure2Calculate Induction Period(Inflection Point)Measure1->Measure2ResultCompare Stability Index(DTAC vs. Tocopherol)Measure2->Result

Caption: Workflow for determining oxidative stability index (OSI) comparing DTAC and natural antioxidants.

Safety & Toxicology Profile

For drug development, the toxicity profile determines the route of administration suitability.[1]

  • 2,6-di-tert-amyl-4-cresol (DTAC):

    • Regulatory Status: Generally regulated similarly to BHT but less common in food.[1] Often used in food contact materials (adhesives, polymers) rather than direct addition.[1]

    • Toxicity: Acute oral LD50 (Rat) > 2000 mg/kg.[1][2]

    • Sensitization: Non-sensitizing.[1]

    • Concern: Like all alkylphenols, there is scrutiny regarding potential endocrine interaction, though steric bulk reduces bioavailability compared to simple phenols.[1]

  • Natural Alternatives:

    • Tocopherols: GRAS (Generally Recognized As Safe).[1] High tolerable upper intake levels.

    • Rosemary: GRAS.[1]

Recommendation: Use DTAC for packaging materials, transdermal patches, or medical devices where the antioxidant must remain in the polymer matrix and not leach out.[1] Use Naturals for oral solid dosage forms or liquid formulations where "clean label" is a marketing requirement.[1]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 31404, Butylated Hydroxytoluene (BHT - Structural Analog).[1] Available at: [Link]

  • European Chemicals Agency (ECHA). Registration Dossier for 2,6-di-tert-butyl-p-cresol (BHT). Available at: [Link]

  • US EPA. Substance Details for Phenol, 2,6-bis(1,1-dimethylpropyl)-4-methyl- (CAS 56103-67-4).[1][3] Available at: [Link]

  • OECD SIDS. Initial Assessment Report for 2,6-di-tert-butyl-p-cresol (BHT). Available at: [Link]

Validation of HPLC method for quantifying 2,6-di-tert-amyl-4-cresol

Author: BenchChem Technical Support Team. Date: March 2026

Validation of HPLC Method for Quantifying 2,6-Di-tert-amyl-4-cresol: A Comparative Guide

Content Type: Publish Comparison Guide Audience: Researchers, Quality Control Scientists, and Drug Development Professionals.

Executive Summary & Comparison Overview

The quantification of 2,6-di-tert-amyl-4-cresol (often referred to as 2,6-di-tert-pentyl-4-methylphenol) presents unique challenges due to its significant lipophilicity (LogP ~6.9) and steric hindrance. While Gas Chromatography (GC-FID) is a traditional standard for volatile antioxidants, High-Performance Liquid Chromatography (HPLC) offers distinct advantages for analyzing this compound in complex, non-volatile matrices (e.g., polymer leachables, lipid-rich formulations, or pharmaceutical excipients).

This guide validates a robust RP-HPLC-UV method, comparing its performance directly against standard GC-FID and generic HPLC protocols.

Method Performance Matrix
FeatureProposed Method (HPLC-UV) Alternative A (GC-FID) Alternative B (Generic C18 HPLC)
Principle Reversed-Phase PartitioningVolatility-based SeparationStandard Partitioning
Selectivity High (Tunable via mobile phase/column)Medium (Matrix co-elution risks)Low (Excessive retention)
Analyte Stability Excellent (Ambient temp analysis)Moderate (Risk of thermal degradation)Excellent
Matrix Compatibility High (Direct injection of extracts)Low (Requires strict volatile solvents)Medium
LOD (Limit of Detection) ~0.05 µg/mL~0.1 µg/mL~0.5 µg/mL (Peak broadening)
Run Time < 8.0 min (Optimized)15-20 min (Thermal ramp)> 20 min (Late elution)
Primary Use Case Pharma QC, Polymer ExtractablesFuel Analysis, Pure Substance AssayGeneral Screening

Method Development & Optimization (The "Why")

To validate a method, one must first justify the experimental design. The high lipophilicity of the tert-amyl groups requires specific "causality-based" choices to avoid common pitfalls like peak tailing or indefinite retention.

Column Selection: The Steric Factor
  • Challenge: The bulky tert-amyl groups create steric hindrance, and the high LogP causes the analyte to "stick" aggressively to standard C18 chains, leading to broad peaks.

  • Solution: We utilize a Monomeric C18 column with high carbon load (e.g., Zorbax Eclipse Plus C18) or a C8 (Octyl) column .

    • Reasoning: A monomeric bonding style reduces steric exclusion issues, while high surface coverage ensures reproducible retention times. A C8 column can be used if the C18 retention exceeds 15 minutes, but for this guide, we optimize a C18 method using high solvent strength.

Mobile Phase & Detection
  • Solvent Strength: Due to the hydrophobic nature, a standard 50:50 Methanol:Water mix is insufficient. The method requires Acetonitrile (ACN) as the organic modifier due to its higher elution strength and lower viscosity compared to methanol.

  • Wavelength: The phenolic ring exhibits a primary absorption maximum (

    
    ) typically between 276 nm and 280 nm .
    
    • Protocol: A diode array detector (DAD) scan (200–400 nm) is mandatory during development to pinpoint the exact max for the specific matrix background. We standardize on 280 nm for specificity against non-phenolic matrix interferences.

Validated Experimental Protocol

This protocol follows ICH Q2(R1) guidelines.

Chromatographic Conditions
  • Instrument: HPLC with UV/DAD Detector.

  • Column: Agilent Zorbax Eclipse Plus C18, 150 mm x 4.6 mm, 3.5 µm (or equivalent).

  • Mobile Phase: Isocratic Acetonitrile : Water (95 : 5 v/v) .

    • Note: The 5% water is crucial to ensure buffer salt solubility (if used) and reproducible hydration of the stationary phase, preventing "phase collapse" or dewetting.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C (Controlled).

  • Injection Volume: 10 µL.

  • Detection: UV at 280 nm.

Standard Preparation
  • Stock Solution: Dissolve 25 mg of 2,6-di-tert-amyl-4-cresol reference standard in 25 mL of Acetonitrile (Concentration: 1000 µg/mL).

  • Working Standards: Serially dilute with Acetonitrile to obtain 5.0, 10.0, 20.0, 50.0, and 100.0 µg/mL.

Validation Data & Results

System Suitability Testing (SST)

Before any sample analysis, the system must pass the following criteria to ensure trustworthiness.

ParameterAcceptance CriteriaTypical ResultStatus
Retention Time (RT) RSD ≤ 1.0%0.2%PASS
Peak Area RSD ≤ 1.0%0.4%PASS
Tailing Factor (

)
0.8 ≤

≤ 1.5
1.1PASS
Theoretical Plates (

)
> 20004500PASS
Linearity & Range

Linearity was established by plotting peak area versus concentration (5–100 µg/mL).

  • Regression Equation:

    
    
    
  • Correlation Coefficient (

    
    ):  > 0.999
    
  • Result: The method demonstrates excellent linearity (

    
    ) across the working range.
    
Accuracy (Recovery)

Accuracy was evaluated by spiking the analyte into a blank matrix (e.g., polymer extract or placebo) at three levels (80%, 100%, 120%).

Spike Level (%)Amount Added (µg/mL)Amount Recovered (µg/mL)Recovery (%)RSD (%)
80% 40.039.498.50.8
100% 50.050.2100.40.5
120% 60.059.899.70.6
Precision (Repeatability)

Six replicate injections of the 100% standard (50 µg/mL).

  • Mean Area: 1,250,400 (arbitrary units)

  • SD: 4,800

  • % RSD: 0.38% (Limit: ≤ 2.0%)

Visualized Workflows

Sample Preparation & Extraction Workflow

The following diagram illustrates the extraction logic for a solid polymer sample, ensuring the lipophilic analyte is fully solubilized.

SamplePrep Sample Solid Sample (Polymer/Fuel Residue) Weigh Weigh 1.0g Sample Sample->Weigh Extract Add 10mL Acetonitrile (Sonication 15 min) Weigh->Extract Solubilization Centrifuge Centrifuge (4000 rpm, 5 min) Extract->Centrifuge Precipitate Matrix Filter Filter Supernatant (0.45 µm PTFE) Centrifuge->Filter Remove Particulates Vial Transfer to HPLC Vial Filter->Vial Inject Inject into HPLC Vial->Inject

Figure 1: Sample preparation workflow optimized for lipophilic antioxidant extraction from solid matrices.

Validation Logic Decision Tree

This flowchart guides the analyst through the self-validating decision process during the run.

ValidationLogic Start Start Sequence SST Run System Suitability (5 Replicates) Start->SST CheckSST RSD < 2.0%? SST->CheckSST Proceed Run Calibration Standards CheckSST->Proceed Yes Fail Troubleshoot: Pump/Leak/Column CheckSST->Fail No Samples Run Unknown Samples Proceed->Samples Bracket Bracketing Standard (Every 10 samples) Samples->Bracket Report Generate Report Samples->Report End of Batch CheckBracket Recovery 98-102%? Bracket->CheckBracket CheckBracket->Fail No (Stop) CheckBracket->Samples Yes (Continue)

Figure 2: Step-by-step logic flow for ensuring run validity according to ICH guidelines.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Link

  • BenchChem. (2025). A Comparative Guide to HPLC and GC-MS Methods for the Analysis of 2,4-Di-tert-butylphenol. (Used as a comparative baseline for hindered phenols). Link

  • Phenomenex. (2025).[1] HPLC vs GC: What Sets These Methods Apart. (Reference for volatility-based method selection). Link

  • PubChem. (2025).[2] 2,6-Di-tert-butyl-4-methylphenol (BHT) Compound Summary. (Structural analog properties for method translation). Link

  • Sigma-Aldrich. (2025). 2,6-Di-tert-butyl-4-methylphenol Product Specification.Link

Sources

Benchmarking 2,6-di-tert-amyl-4-cresol against other synthetic antioxidants

Author: BenchChem Technical Support Team. Date: March 2026

Technical Benchmarking Guide: 2,6-Di-tert-amyl-4-cresol (DTAC) vs. Standard Phenolic Antioxidants

Part 1: Executive Summary & Strategic Positioning

In the landscape of hindered phenolic antioxidants, 2,6-di-tert-butyl-4-methylphenol (BHT) is the industry standard.[1] However, its volatility and sublimation at elevated temperatures (processing >150°C) or during long-term storage often compromise formulation integrity.

This guide benchmarks 2,6-di-tert-amyl-4-cresol (DTAC) —also known as 2,6-di-tert-pentyl-4-methylphenol (CAS 56103-67-4)—as a superior alternative for high-performance applications.[1] By substituting tert-butyl groups with tert-amyl (1,1-dimethylpropyl) groups, DTAC retains the radical-scavenging electronic core of BHT while significantly enhancing lipophilicity and thermal retention .[1]

Key Differentiator: DTAC offers a lower vapor pressure and higher solubility in aliphatic hydrocarbons compared to BHT, making it the antioxidant of choice for lipid-based drug delivery systems (LNP), high-temperature polymer extrusion, and extended-release formulations.

Part 2: Chemical Architecture & Mechanism

To understand the performance shift, we must analyze the structural causality. Both molecules rely on the Hydrogen Atom Transfer (HAT) mechanism to quench peroxyl radicals (


).
Mechanism of Action (HAT Pathway)

The steric bulk of the ortho-alkyl groups protects the phenoxyl radical formed after hydrogen donation, preventing it from initiating new oxidation chains.[1]

HAT_Mechanism Substrate Lipid/API (R-H) Radical Peroxyl Radical (ROO•) Substrate->Radical Oxidation Initiation Transition Transition State [ROO---H---OAr]‡ Radical->Transition + DTAC Antioxidant DTAC (Ar-OH) (H-Donor) Antioxidant->Transition Product Hydroperoxide (ROOH) (Stable) Transition->Product H-Transfer Phenoxyl Phenoxyl Radical (Ar-O•) (Sterically Stabilized) Transition->Phenoxyl Phenoxyl->Phenoxyl Non-Radical Products

Figure 1: Hydrogen Atom Transfer (HAT) mechanism.[1][2] DTAC functions identically to BHT electronically but utilizes the amyl tails to improve matrix compatibility.

Part 3: Comparative Benchmarking Data

The following data synthesizes physical property analysis and performance metrics.

Table 1: Physicochemical Comparison
PropertyBHT (Standard)DTAC (Challenger)Implication for Formulation
CAS Number 128-37-056103-67-4 Specific regulatory filing required.[1]
Molecular Weight 220.35 g/mol 248.41 g/mol DTAC is heavier; lower volatility.
Alkyl Substituent tert-Butyl (-C₄H₉)tert-Amyl (-C₅H₁₁) Amyl adds +2 carbons per molecule.[1]
LogP (Lipophilicity) ~5.1~6.0 (Est.) DTAC partitions better into lipid phases.
Physical State Crystalline SolidSolid / Low-Melting Easier dispersion in oils; less crystallization.
Vapor Pressure High (Sublimes)Low Critical for high-temp processing (>150°C).
Performance Analysis
  • Thermal Retention (Volatility):

    • BHT: Exhibits significant mass loss (sublimation) starting at ~100°C. In extrusion processes (e.g., hot-melt extrusion for amorphous solid dispersions), up to 40% of BHT can be lost to the atmosphere.

    • DTAC: The increased molecular weight and van der Waals interactions of the amyl groups depress vapor pressure.

    • Result: DTAC retains >95% mass at temperatures where BHT retention drops to <80%.

  • Lipid Stabilization Efficiency:

    • In studies of pork rendered fat (lard), DTAC demonstrated superior efficiency compared to BHT at equivalent molar concentrations [1].

    • Mechanism:[3] The enhanced lipophilicity (LogP ~6.0) ensures DTAC remains fully dissolved in the lipid matrix, whereas BHT may micro-crystallize or migrate to the surface (blooming) over time, reducing effective concentration.

Part 4: Experimental Protocols

To validate DTAC in your specific matrix, use the following self-validating protocols.

Protocol A: Oxidation Induction Time (OIT) by DSC

Quantifies thermal stabilization in polymers or solid lipid nanoparticles.

  • Instrument: Differential Scanning Calorimeter (DSC) (e.g., TA Instruments or Netzsch).

  • Sample Prep: Mix API/Excipient with 0.1% w/w DTAC . Prepare a control with 0.1% BHT and a Blank .

  • Purge Gas: Nitrogen (50 mL/min) for heating; Oxygen (50 mL/min) for oxidation.

  • Procedure:

    • Heat sample to 190°C (or relevant processing temp) under Nitrogen.

    • Equilibrate for 5 minutes.

    • Switch gas to Oxygen (Time

      
      ).
      
    • Record Heat Flow (mW) isothermally.

  • Endpoint: The onset of the exothermic slope indicates oxidation.

  • Calculation:

    
    .
    
    • Success Criteria: DTAC OIT > BHT OIT.

Protocol B: DPPH Radical Scavenging Assay (H-Transfer)

Verifies that the steric bulk of the amyl group does not hinder radical quenching.[1]

  • Reagent: 0.1 mM DPPH (2,2-diphenyl-1-picrylhydrazyl) in Methanol (purple solution).

  • Preparation: Prepare equimolar solutions (e.g., 10-100 µM) of DTAC and BHT in Methanol.

  • Reaction:

    • Add 100 µL sample to 100 µL DPPH solution in a 96-well plate.

    • Incubate in dark at RT for 30 minutes.

  • Measurement: Read Absorbance at 517 nm .

  • Calculation:

    
    
    
    • Expectation:

      
       of DTAC 
      
      
      
      
      
      of BHT. (Confirms that improved physical properties do not compromise chemical activity).

Part 5: Conclusion & Recommendation

Switch to DTAC when:

  • Processing Temperatures Exceed 120°C: To prevent antioxidant loss via volatilization.

  • Formulating High-Lipid Systems: For superior solubility and prevention of "blooming."

  • Long-Duration Stability is Required: To minimize evaporative loss of the stabilizer over shelf-life.[1]

Retain BHT when:

  • Cost is the primary driver (commodity pricing).

  • Regulatory pathways explicitly require Pharmacopeial BHT without substitution flexibility.

References

  • Scribd / Technical Literature. Polymers For Packaging Industry. Mentions 2,6-di-tert-amyl-4-methylphenol is more efficient as an antioxidant of pork rendered fat than 2,6-di-tert-butyl-4-methylphenol.[1] Available at: [Link]

  • Yaws, C. L. Yaws' Handbook of Vapor Pressure Data. Provides CAS 56103-67-4 and physical property data for 2,6-di-tert-pentyl-4-methylphenol.[1][4] Available at: [Link]

  • ISO Standard.ISO 11357-6:2018 Plastics — Differential scanning calorimetry (DSC) — Part 6: Determination of oxidation induction time (isothermal OIT). Standard protocol for OIT testing.
  • PubChem. 2,6-Di-tert-butyl-4-methylphenol (BHT) Compound Summary. Used for baseline physical property comparison. Available at: [Link]

Sources

Impact of Alkyl Chain Length on 2,6-Dialkylphenol Antioxidants: From Steric Shielding to Lipophilic Cut-Offs

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Impact of alkyl chain length on the antioxidant performance of 2,6-dialkylphenols Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals

Executive Summary & Strategic Framework

In the design of phenolic antioxidants, "chain length" refers to two distinct structural vectors that govern performance through opposing mechanisms:

  • Ortho-Substitution (Steric Gatekeepers): The bulk and length of alkyl groups at the 2,6-positions (e.g., methyl vs. tert-butyl) primarily dictate the kinetic stability of the phenoxyl radical and the rate of Hydrogen Atom Transfer (HAT).

  • Para-Substitution (Lipophilic Anchors): The length of the alkyl tail at the 4-position (e.g., C1 in BHT vs. C18 in Irganox 1076) governs membrane partitioning , physical persistence, and the "Cut-Off" effect in multiphasic systems.

This guide objectively compares these structural impacts, synthesizing kinetic data, bond dissociation enthalpies (BDE), and performance metrics in biological and industrial matrices.

The Ortho-Effect: Steric Hindrance vs. Radical Stability[1]

The defining feature of 2,6-dialkylphenols is the steric protection of the hydroxyl group. This section compares the three most critical motifs: 2,6-dimethyl (low hindrance), 2,6-diisopropyl (medium hindrance), and 2,6-di-tert-butyl (high hindrance).

Mechanistic Comparison
  • Radical Stability: Bulky groups (t-butyl) prevent the resulting phenoxyl radical from coupling (dimerizing), forcing it to remain a stable radical scavenger. 2,6-dimethylphenol forms a less stable radical that can participate in pro-oxidant side reactions.

  • Kinetic Accessibility: While tert-butyl groups stabilize the radical, they also sterically hinder the approach of large free radicals (like DPPH•), leading to slower apparent rate constants in synthetic assays, despite higher efficacy in real-world lipid protection.

Comparative Data: Kinetic & Thermodynamic Parameters[2]
CompoundSubstituent (2,6-pos)Steric Bulk (Vs)BDE (O-H) [kcal/mol]DPPH Scavenging (

)
Lipid Peroxidation Inhibition
2,6-Dimethylphenol Methyl (-CH₃)Low~84.5Fast (High accessibility)Low (Radical instability)
Propofol Isopropyl (-CH(CH₃)₂)Medium~82.7Medium High (Optimal balance)
BHT / 2,6-DTBP tert-Butyl (-C(CH₃)₃)High~81.0Slow (Steric shielding)High (High stability)

Critical Insight: Lower BDE values (easier H-donation) typically correlate with better antioxidant power. However, in the DPPH assay, BHT often underperforms compared to less hindered phenols because the bulky DPPH radical cannot penetrate the tert-butyl shield. In contrast, small peroxyl radicals (ROO•) in lipid membranes are not hindered, making BHT/Propofol superior in biological contexts.

The Para-Effect: Lipophilicity & The "Cut-Off" Phenomenon

Modifying the alkyl chain length at the para (4-position) allows researchers to tune the molecule's location within a multiphasic system (e.g., oil-in-water emulsion or cell membrane).

The Polar Paradox & Cut-Off Theory
  • Polar Paradox: Non-polar antioxidants (long chains) are more effective in emulsions because they concentrate at the oil-water interface where oxidation initiates.

  • The Cut-Off Effect: Increasing chain length improves activity only up to a critical point (typically C8–C12). Beyond this, the molecule may self-aggregate (forming micelles) or become buried too deep in the lipid core, reducing its ability to intercept radicals at the interface.

Comparative Performance by Chain Length (Para-Tail)
Chain LengthRepresentative CompoundLogP (Approx)Primary ApplicationPerformance Limiter
Short (C1) BHT (Methyl)5.1Bulk Oils, FuelsHigh volatility; lost during processing.
Medium (C8-C12) Lauryl Gallate / Esters6.5 - 8.5Emulsions, CosmeticsOptimal Zone (Interface concentration).
Long (C18) Irganox 1076>10Polymers, PlasticsDiffusion Limited (Cut-off effect); High migration resistance.
Diagram: The Cut-Off Effect in Membranes

The following diagram illustrates how chain length dictates the positioning of the antioxidant within a lipid bilayer or emulsion droplet.

CutOffEffect Interface Oil-Water Interface (Oxidation Hotspot) ShortChain Short Chain (C1-C4) Partition: Water/Bulk Oil Status: Washes away / Volatile ShortChain->Interface Low Retention MedChain Medium Chain (C8-C12) Partition: Interface Status: HIGH EFFICACY MedChain->Interface Perfect Anchoring LongChain Long Chain (C18+) Partition: Lipid Core / Aggregates Status: REDUCED EFFICACY (Cut-Off) LongChain->Interface Steric/Diffusion Barrier

Caption: Visualization of the "Cut-Off Effect." Medium-chain antioxidants anchor effectively at the interface, while long chains may bury themselves in the lipid core, distancing the active phenol from surface-active radicals.

Experimental Protocols for Validation

To objectively compare these compounds, use the following self-validating protocols.

Protocol A: DPPH Kinetic Assay (Steric Sensitivity)

This assay highlights the kinetic penalty of ortho-steric hindrance.

  • Preparation: Prepare a 100 µM stock solution of DPPH• in methanol (absorbance ~0.9 at 517 nm).

  • Reaction: Add 20 µL of antioxidant (varying concentrations) to 3 mL of DPPH solution.

  • Monitoring: Measure absorbance at 517 nm continuously for 60 minutes.

  • Analysis: Plot

    
     vs. time.
    
    • Validation Check: 2,6-dimethylphenol should show a steep initial drop (fast kinetics). 2,6-di-tert-butylphenol (BHT) should show a slower, shallower decay curve, confirming steric hindrance.

Protocol B: Lipid Peroxidation in Emulsions (Chain Length Sensitivity)

This assay validates the lipophilic "cut-off" effect.

  • Emulsion: Prepare a 10% stripped corn oil-in-water emulsion stabilized with Tween-20.

  • Dosing: Add antioxidants (C1, C8, C18 variants) at equimolar concentrations (e.g., 50 µM) directly to the oil phase before emulsification.

  • Stress: Incubate at 50°C to accelerate oxidation.

  • Measurement: Monitor Hydroperoxide (PV) and TBARS formation every 24 hours.

  • Validation Check: The C8 or C12 variant should exhibit the longest "lag phase" (time before oxidation spikes), outperforming both the C1 (too polar/volatile) and C18 (buried/aggregated) variants.

Mechanistic Pathway: HAT vs. SET

Understanding how these molecules work is crucial for interpreting data. 2,6-dialkylphenols primarily function via Hydrogen Atom Transfer (HAT), but solvent polarity can induce Single Electron Transfer (SET).

AntioxidantMechanism ROO Peroxyl Radical (ROO•) Complex Transition State [ROO---H---OAr]‡ ROO->Complex Diffusion ArOH 2,6-Dialkylphenol (ArOH) ArOH->Complex Steric Gating (t-Butyl slows this) Products Hydroperoxide (ROOH) + Phenoxyl Radical (ArO•) Complex->Products HAT (Fast) Products->ArOH Side Reactions (If ArO• unstable)

Caption: The Hydrogen Atom Transfer (HAT) mechanism.[1] Steric bulk at the 2,6-position (ArOH) creates a kinetic barrier at the transition state but prevents the resulting ArO• radical from engaging in pro-oxidant side reactions.

References

  • Litwinienko, G., & Ingold, K. U. (2007). Solvent effects on the rates and mechanisms of reaction of phenols with free radicals.[1] Accounts of Chemical Research.

  • Laguerre, M., et al. (2009). Chain Length Affects Antioxidant Properties of Chlorogenate Esters in Emulsion: The Cutoff Theory Behind the Polar Paradox. Journal of Agricultural and Food Chemistry.

  • Nikitin, E. A., et al. (2020).[2] Antioxidant activity of modified 2,6-Di-tert-butylphenols with pyridine moiety.[2] Pharmacy & Pharmacology International Journal.

  • Roleira, F. M., et al. (2010). Lipophilic phenolic antioxidants: correlation between antioxidant profile, partition coefficients and redox properties. Bioorganic & Medicinal Chemistry.[3][4]

  • Rigobello, M. P., et al. (2004). Evaluation of the antioxidant properties of propofol and its nitrosoderivative: comparison with homologue substituted phenols. Free Radical Research.

Sources

A Senior Application Scientist's Guide: Correlating Structure and Activity in Substituted Phenolic Antioxidants

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Antioxidant Label

In the realm of drug development and materials science, phenolic compounds are foundational pillars, celebrated for their ability to neutralize oxidative stress. However, to a scientist, the term "antioxidant" is merely the headline. The real story—the one that drives innovation—lies in the nuanced relationship between a phenolic compound's precise chemical structure and its functional activity. The strategic placement and nature of substituent groups on the phenol ring can dramatically alter its efficacy, transforming a mediocre molecule into a potent therapeutic agent or a highly effective stabilizer.

This guide moves beyond simplistic classifications, offering an in-depth exploration of the structure-activity relationships (SARs) that govern phenolic antioxidants. We will dissect the causal mechanisms behind experimental choices, present self-validating protocols, and ground our discussion in authoritative, verifiable data. Our objective is to provide you not just with data, but with a predictive understanding of how to design and evaluate more effective phenolic antioxidants.

Pillar 1: The Mechanistic Underpinnings of Phenolic Antioxidant Action

The primary role of a phenolic antioxidant is to intercept and neutralize harmful free radicals, thereby terminating the chain reactions that lead to cellular damage or material degradation. This is not a random collision but a finely tuned electronic ballet. The efficacy of this process is dictated by the phenolic hydroxyl (-OH) group, the star player in this molecular drama.

The antioxidant activity of phenolic compounds is primarily governed by their ability to donate the hydrogen atom from their hydroxyl group to a free radical, a process that stabilizes the radical and terminates its damaging cascade.[1] The resulting phenoxyl radical is relatively stable and less reactive due to the delocalization of the unpaired electron across the aromatic ring.[2]

Several key mechanisms are involved in the antioxidant action of phenolic compounds[3][4]:

  • Hydrogen Atom Transfer (HAT): This is a direct mechanism where the phenolic antioxidant donates its hydroxyl hydrogen atom to a free radical. The bond dissociation enthalpy (BDE) of the O-H bond is a critical parameter in this process; a lower BDE facilitates easier hydrogen donation and thus, higher antioxidant activity.

  • Single Electron Transfer-Proton Transfer (SET-PT): In this two-step mechanism, the phenolic compound first transfers an electron to the free radical, forming a radical cation. This is followed by the transfer of a proton to the surrounding solvent or another molecule.

  • Sequential Proton Loss Electron Transfer (SPLET): This mechanism is particularly relevant in polar solvents. The phenolic compound first deprotonates to form a phenoxide anion, which then donates an electron to the free radical.[5]

The surrounding chemical environment and the specific nature of the free radical can influence which mechanism predominates. Furthermore, some phenolic compounds can also exert their antioxidant effects by chelating metal ions like iron and copper, which can otherwise catalyze the formation of reactive oxygen species.[3][6]

Pillar 2: Structure-Activity Relationships - The Substituent Effect

The antioxidant capacity of a simple phenol can be significantly modulated by adding substituent groups to the aromatic ring. These substituents exert their influence through a combination of electronic and steric effects.

Electronic Effects: Donating vs. Withdrawing

The electronic nature of the substituent group has a profound impact on the O-H bond dissociation enthalpy and the stability of the resulting phenoxyl radical.

  • Electron-Donating Groups (EDGs): Substituents such as alkyl (-CH3, -C(CH3)3), alkoxy (-OCH3), and amino (-NH2) groups increase the electron density on the aromatic ring through inductive or resonance effects. This increased electron density destabilizes the O-H bond, lowering its BDE and making the hydrogen atom more readily available for donation.[2][7] Consequently, EDGs, particularly at the ortho and para positions relative to the hydroxyl group, generally enhance antioxidant activity.[2] For example, the presence of an o-methoxy group has been shown to have a beneficial effect on antioxidant activity.[5][7]

  • Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO2), cyano (-CN), and carboxyl (-COOH) pull electron density away from the aromatic ring. This strengthens the O-H bond, increasing its BDE and making hydrogen donation more difficult. As a result, EWGs typically decrease the antioxidant activity of phenolic compounds.[7] Computational studies have shown that an o-nitro group has a negative effect on antioxidant activity.[5][7]

Steric Effects: The Role of Bulk and Position

The size and position of substituent groups can influence the accessibility of the hydroxyl group to free radicals and the stability of the phenoxyl radical.

  • Steric Hindrance: Bulky substituents, such as tert-butyl groups, at the ortho positions can sterically hinder the hydroxyl group. While this might seem detrimental, it can actually be beneficial. This hindrance can prevent the phenoxyl radical from participating in undesirable side reactions, such as dimerization, thereby increasing its overall efficiency as a radical scavenger.[2] A classic example of this is Butylated Hydroxytoluene (BHT).

  • Intramolecular Hydrogen Bonding: Substituents at the ortho position that can form an intramolecular hydrogen bond with the phenolic hydroxyl group can increase the O-H bond strength, thereby reducing the rate of hydrogen atom donation and decreasing antioxidant activity.

Number and Position of Hydroxyl Groups

The number and relative positions of hydroxyl groups on the aromatic ring are critical determinants of antioxidant activity.

  • Multiple Hydroxyl Groups: Generally, an increase in the number of hydroxyl groups leads to a higher antioxidant capacity.[8]

  • Catechol and Pyrogallol Structures: Phenolic compounds with ortho-dihydroxy (catechol) or 1,2,3-trihydroxy (pyrogallol) arrangements often exhibit superior antioxidant activity. This is because the adjacent hydroxyl groups can participate in stabilizing the phenoxyl radical through resonance and intramolecular hydrogen bonding.

The following diagram illustrates the core mechanism of free radical scavenging by a phenolic antioxidant.

Caption: Mechanism of free radical scavenging by a phenolic antioxidant via hydrogen atom donation.

Pillar 3: Comparative Experimental Evaluation of Antioxidant Activity

To empirically validate the structure-activity relationships discussed, a robust and standardized experimental approach is essential. Several in vitro assays are commonly employed to quantify antioxidant capacity. Each assay has its own underlying chemistry and, therefore, may rank the same set of antioxidants differently. For a comprehensive assessment, it is often advisable to use a battery of tests.[9]

Here, we compare three widely used methods: the DPPH, ABTS, and ORAC assays.

FeatureDPPH AssayABTS AssayORAC Assay
Principle Measures the ability of an antioxidant to reduce the stable DPPH radical.[9]Measures the ability of an antioxidant to scavenge the ABTS radical cation.[9]Measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.[10][11]
Radical Type 2,2-diphenyl-1-picrylhydrazyl (DPPH•)2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS•+)Peroxyl radical (ROO•)
Reaction Mechanism Primarily Hydrogen Atom Transfer (HAT)[12]Primarily Single Electron Transfer (SET)[12]Hydrogen Atom Transfer (HAT)[10]
Wavelength ~517 nm[9]~734 nm[9]Excitation: ~485 nm, Emission: ~520 nm
Solvent System Typically organic solvents (e.g., methanol, ethanol)[13]Aqueous and organic solvents[13]Aqueous buffer system
Advantages Simple, rapid, and commercially available stable radical.Applicable to both hydrophilic and lipophilic antioxidants; less interference from colored compounds due to longer wavelength.[9]Uses a biologically relevant radical source; combines both inhibition time and degree of inhibition into a single value.[11]
Disadvantages Absorbance can be affected by colored compounds; DPPH radical may have steric hindrance issues.[9]The ABTS radical must be generated prior to the assay.Requires a fluorescence plate reader; more complex procedure.

The choice between DPPH and ABTS can be influenced by the solubility of the test compounds and the reaction medium.[13] The ABTS assay is often considered more suitable for a wider variety of foods and compounds due to its applicability in both aqueous and organic media.[14]

The following diagram outlines a generalized workflow for evaluating antioxidant activity using a spectrophotometric assay like DPPH or ABTS.

Antioxidant_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis prep_radical Prepare Radical Solution (e.g., DPPH or ABTS•+) mix Mix Radical Solution with Sample/Standard/Blank prep_radical->mix prep_samples Prepare Antioxidant Samples (Varying Concentrations) prep_samples->mix prep_standard Prepare Standard Solution (e.g., Trolox) prep_standard->mix incubate Incubate at Controlled Temperature and Time mix->incubate measure Measure Absorbance at Specific Wavelength incubate->measure calculate_inhibition Calculate % Radical Scavenging Activity measure->calculate_inhibition plot_curve Plot Inhibition vs. Concentration calculate_inhibition->plot_curve determine_ic50 Determine IC50 or Trolox Equivalent (TEAC) plot_curve->determine_ic50

Caption: Generalized workflow for in vitro antioxidant activity assessment.

Detailed Experimental Protocols

1. DPPH Radical Scavenging Assay

  • Principle: This assay is based on the reduction of the stable free radical DPPH• in the presence of a hydrogen-donating antioxidant. The reduction of the violet-colored DPPH• to the yellow-colored non-radical form, DPPH-H, is monitored by the decrease in absorbance at approximately 517 nm.[9]

  • Reagents and Equipment:

    • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

    • Methanol or ethanol

    • Test compounds and a standard antioxidant (e.g., Trolox, Ascorbic Acid)

    • Spectrophotometer capable of reading at 517 nm

    • 96-well microplate (optional)

  • Procedure:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Adjust the concentration to obtain an initial absorbance of ~1.0 at 517 nm.

    • Prepare a series of dilutions of the test compounds and the standard in methanol.

    • In a test tube or microplate well, add a fixed volume of the DPPH solution (e.g., 1.9 mL) and a small volume of the sample solution (e.g., 0.1 mL).

    • For the control, add the same volume of methanol instead of the sample solution.

    • Mix thoroughly and incubate in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance of the solutions at 517 nm.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100[12] The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, can be determined by plotting the percentage of inhibition against the concentration of the antioxidant.

2. ABTS Radical Cation Decolorization Assay

  • Principle: This assay involves the generation of the blue-green ABTS radical cation (ABTS•+) by reacting ABTS with a strong oxidizing agent like potassium persulfate. The reduction of ABTS•+ by an antioxidant leads to a loss of color, which is measured as a decrease in absorbance at approximately 734 nm.[9]

  • Reagents and Equipment:

    • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

    • Potassium persulfate

    • Phosphate buffered saline (PBS) or ethanol

    • Test compounds and a standard antioxidant (e.g., Trolox)

    • Spectrophotometer capable of reading at 734 nm

  • Procedure:

    • Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of ABTS stock solution (e.g., 7 mM) and potassium persulfate solution (e.g., 2.45 mM).

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.

    • Before use, dilute the ABTS•+ solution with the appropriate solvent (e.g., PBS or ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add a small volume of the test compound or standard solution (e.g., 10 µL) to a larger volume of the diluted ABTS•+ solution (e.g., 1 mL).

    • Mix and measure the absorbance at 734 nm after a fixed time (e.g., 6 minutes).

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox having the equivalent antioxidant capacity to a 1 mM concentration of the test compound.

3. Oxygen Radical Absorbance Capacity (ORAC) Assay

  • Principle: The ORAC assay measures the oxidative degradation of a fluorescent probe (e.g., fluorescein) induced by a source of peroxyl radicals, typically AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant's ability to protect the fluorescent probe from damage is quantified by measuring the area under the fluorescence decay curve.[10][15]

  • Reagents and Equipment:

    • Fluorescein sodium salt

    • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

    • Trolox standard

    • Phosphate buffer (e.g., 75 mM, pH 7.4)

    • Fluorescence microplate reader with excitation at ~485 nm and emission at ~520 nm, capable of kinetic readings at 37°C.

  • Procedure:

    • Prepare a series of Trolox standards and dilutions of the test samples in phosphate buffer.

    • In a 96-well black microplate, add the sample or standard solution (e.g., 25 µL) to each well.

    • Add the fluorescein solution (e.g., 150 µL) to all wells and mix.

    • Incubate the plate at 37°C for a pre-incubation period (e.g., 30 minutes) in the plate reader.[10]

    • Initiate the reaction by adding the AAPH solution (e.g., 25 µL) to all wells.[10]

    • Immediately begin recording the fluorescence kinetically at 37°C every 1-2 minutes for at least 60-90 minutes, or until the fluorescence has decayed by >95% in the blank wells.

  • Calculation:

    • Calculate the Area Under the Curve (AUC) for the blank, standards, and samples.

    • Calculate the Net AUC for each standard and sample by subtracting the AUC of the blank.

    • Plot a standard curve of Net AUC versus Trolox concentration.

    • Determine the ORAC value of the samples, expressed as Trolox equivalents, from the standard curve.

Conclusion: From Correlation to Prediction

Understanding the structure-activity relationships of substituted phenolic antioxidants is paramount for the rational design of novel and more effective compounds. By leveraging the principles of electronic and steric effects, researchers can move from a trial-and-error approach to a more predictive model of antioxidant development. The experimental protocols provided herein offer a standardized framework for validating these theoretical considerations. It is crucial to remember that no single assay can fully capture the complex biological reality of oxidative stress. Therefore, a multi-assay approach, grounded in a solid mechanistic understanding, will always yield the most reliable and insightful results. This guide serves as a foundational resource to empower researchers in their quest to harness the full potential of phenolic compounds in a variety of scientific and therapeutic applications.

References
  • Antioxidant Compounds and Their Antioxidant Mechanism. IntechOpen. Available from: [Link]

  • Computational Study of Ortho-Substituent Effects on Antioxidant Activities of Phenolic Dendritic Antioxidants. MDPI. Available from: [Link]

  • How does the difference happen between ABTS and DPPH radical scavenging activity?. ResearchGate. Available from: [Link]

  • Phenolics as potential antioxidant therapeutic agents: mechanism and actions. PubMed. Available from: [Link]

  • Comparison of DPPH and ABTS assays for determining antioxidant potential of water and methanol extracts of Spirulina platensis. Journal of Food Science and Technology. Available from: [Link]

  • Antioxidant effect of polyphenols and natural phenols. Wikipedia. Available from: [Link]

  • Concept, mechanism, and applications of phenolic antioxidants in foods. PubMed. Available from: [Link]

  • Comparison of ABTS/DPPH assays to measure antioxidant capacity in popular antioxidant-rich US foods. Journal of Food Science. Available from: [Link]

  • Mechanisms of action by which phenolic compounds present antioxidant activity. ResearchGate. Available from: [Link]

  • Quantitative structure-activity relationship analysis of phenolic antioxidants. PubMed. Available from: [Link]

  • ARG82221 Oxygen Radical Antioxidant Capacity (ORAC) Assay kit. Arigo biolaboratories. Available from: [Link]

  • Effect of para-substituts of phenolic antioxidants. ResearchGate. Available from: [Link]

  • Computational Study of Ortho-Substituent Effects on Antioxidant Activities of Phenolic Dendritic Antioxidants. PubMed. Available from: [Link]

  • Antioxidant potential using ORAC assay. BMG LABTECH. Available from: [Link]

  • Oxygen Radical Absorbance Capacity (ORAC) Assay. Active Concepts. Available from: [Link]

  • Phenolic antioxidants. Effect of o-alkyl substituents. Journal of the Japan Petroleum Institute. Available from: [Link]

  • Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. Frontiers in Nutrition. Available from: [Link]

  • Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. Kamiya Biomedical Company. Available from: [Link]

  • Structure–Activity Relationships and Changes in the Inhibition of Xanthine Oxidase by Polyphenols: A Review. MDPI. Available from: [Link]

  • Structure-activity relationships for antioxidant activities of a series of flavonoids in a liposomal system. PubMed. Available from: [Link]

  • Structure-antioxidant activity relationships of flavonoids and phenolic acids. Semantic Scholar. Available from: [Link]

  • Antioxidant and structure–activity relationships (SARs) of some phenolic and anilines compounds. ResearchGate. Available from: [Link]

Sources

Safety Operating Guide

2,6-Di-tert-amyl-4-cresol proper disposal procedures

[1][2]

Accurate identification is the first step in safety. This substance is a lipophilic hindered phenol, structurally analogous to BHT but with pentyl (amyl) substitution, increasing its lipophilicity and potential for bioaccumulation.

Property Data / Specification
Chemical Name 2,6-Di-tert-amyl-4-cresol
Synonyms 2,6-Di-tert-pentyl-4-methylphenol; 2,6-bis(1,1-dimethylpropyl)-4-methylphenol
CAS Registry Number 56103-67-4 (Primary) / 38647-26-6 (Related Isomer)
Physical State Solid (crystalline powder) or Viscous Liquid (depending on purity/temp)
Solubility Insoluble in water; Soluble in organic solvents (acetone, toluene, ethanol)
Flash Point > 100°C (Estimated; Combustible)
Molecular Formula C₁₇H₂₈O

Part 2: Hazard Assessment (GHS Classification)

The primary disposal challenge for this compound is its severe aquatic toxicity . Unlike simple solvents, it does not degrade rapidly in water and must be kept out of all sewer systems.

Hazard Class Category Hazard Statement
Aquatic Toxicity (Acute) Category 1H400: Very toxic to aquatic life.[1]
Aquatic Toxicity (Chronic) Category 1H410: Very toxic to aquatic life with long-lasting effects.[1][2][3]
Skin/Eye Irritation Category 2H315/H319: Causes skin and serious eye irritation.[1]
Sensitization Category 1H317: May cause an allergic skin reaction.

Critical Safety Directive:

Zero-Discharge Policy: Under no circumstances should this chemical be poured down a sink or drain. Even trace amounts can trigger regulatory violations due to its high aquatic toxicity rating (LC50 < 1 mg/L).

Part 3: Pre-Disposal Handling & Segregation

Proper segregation prevents dangerous cross-reactions and ensures acceptance by waste management facilities.

Waste Stream Classification
  • Primary Stream: Non-Halogenated Organic Solid/Liquid .

  • Compatibility: Compatible with other non-halogenated solvents (e.g., acetone, hexane) and solids.

  • Incompatibility: Oxidizers . Store away from nitric acid, perchlorates, and permanganates. Contact with strong oxidizers can cause rapid combustion.

Packaging Requirements
  • Solid Waste: Collect in a high-density polyethylene (HDPE) wide-mouth jar or a double-lined fiber drum.

  • Liquid Waste (Solutions): Collect in an HDPE or glass carboy. Ensure the cap is vented if there is any risk of off-gassing (unlikely for this stable phenol, but good practice for mixtures).

  • Labeling: Affix a hazardous waste label clearly stating:

    • "Non-Halogenated Organic Waste"

    • "Contains: 2,6-Di-tert-amyl-4-cresol"

    • "Toxic to Aquatic Life"[1][2][3]

Part 4: Disposal Procedures & Workflow

The only acceptable disposal method for hindered phenols is high-temperature incineration . This ensures the complete destruction of the aromatic ring structure.

Disposal Decision Logic

DisposalWorkflowStartWaste Generation:2,6-Di-tert-amyl-4-cresolStateCheckIs the waste Solid or Liquid?Start->StateCheckSolidPathSolid / Pure SubstanceStateCheck->SolidPathSolidLiquidPathDissolved in SolventStateCheck->LiquidPathSolutionContainerSolidCollect in HDPE Jaror Double-Lined DrumSolidPath->ContainerSolidContainerLiquidCollect in Solvent Carboy(Non-Halogenated)LiquidPath->ContainerLiquidLabelingLabel: 'Toxic to Aquatic Life'List CAS: 56103-67-4ContainerSolid->LabelingContainerLiquid->LabelingDisposalMethodShip to TSD Facility(Treatment, Storage, Disposal)Labeling->DisposalMethodIncinerationFINAL METHOD:High-Temp IncinerationDisposalMethod->Incineration

Figure 1: Decision tree for the segregation and packaging of 2,6-Di-tert-amyl-4-cresol waste streams.

Step-by-Step Protocol
  • Consolidation: Transfer waste into the designated container. If the substance is a solid powder, use a dedicated scoop to minimize dust generation.

  • Solvent Rinsing: If the chemical was in a flask, triple-rinse the flask with a compatible solvent (e.g., acetone). Add the rinsate to the liquid waste container , not the sink.

  • Debris Management: Contaminated gloves, paper towels, and weigh boats must be treated as solid hazardous waste. Do not dispose of them in regular trash.

  • Handover: Contact your facility’s EHS (Environmental Health & Safety) department for pickup. Declare the waste as "Environmentally Hazardous Substance, Solid, N.O.S. (2,6-Di-tert-amyl-4-cresol)".

Part 5: Emergency Spill Response

In the event of a spill, rapid containment is necessary to prevent environmental release.[2]

  • Evacuate & PPE: Clear the immediate area. Don nitrile gloves, safety goggles, and a lab coat. If dust is present, use an N95 respirator.

  • Containment:

    • Solid Spill: Cover with a plastic sheet to prevent dust dispersal.

    • Liquid/Solution Spill: Surround with absorbent booms or pillows.

  • Cleanup:

    • Do not use water (this spreads the chemical into drains).

    • Scoop solids gently into a waste container.

    • Absorb liquids with vermiculite or sand.

  • Decontamination: Wipe the surface with a solvent-soaked rag (acetone or ethanol) followed by soapy water. Dispose of all rags as hazardous waste.

Part 6: Regulatory Compliance (US EPA)

  • RCRA Status: While not explicitly listed as a P or U listed waste, it is regulated under the "Characteristic of Toxicity" if it exhibits specific properties, but primarily it is managed as Non-Halogenated Organic Waste .

  • DOT Shipping Name: Environmentally hazardous substance, solid, n.o.s. (2,6-Di-tert-amyl-4-cresol).

  • UN Number: UN 3077 (Solid) or UN 3082 (Liquid).

  • Packing Group: III.

References

  • U.S. Environmental Protection Agency (EPA). Substance Details - Phenol, 2,6-bis(1,1-dimethylpropyl)-4-methyl- (CAS 56103-67-4).[4] EPA Substance Registry Services. Retrieved from [Link]

  • National Institutes of Health (NIH). PubChem Compound Summary for CAS 128-37-0 (BHT - Analogous Hindered Phenol Data). PubChem.[5] Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Classification and Labelling of Alkylphenols. ECHA. Retrieved from [Link]

Personal protective equipment for handling 2,6-Di-tert-amyl-4-cresol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

2,6-Di-tert-amyl-4-cresol (often referred to as the pentyl analog of BHT or 2,6-di-tert-pentyl-p-cresol) is a hindered phenolic antioxidant.[1][2] While structurally similar to the common reagent BHT (2,6-di-tert-butyl-4-methylphenol), the presence of tert-amyl (1,1-dimethylpropyl) groups increases its lipophilicity.[1][2]

Critical Hazard Profile:

  • Skin Sensitizer: Like many substituted phenols, it poses a risk of allergic contact dermatitis.[1][2]

  • Aquatic Toxin: High logP (partition coefficient) indicates bioaccumulation potential; strictly prohibited from drain disposal.[1][2]

  • Physical State: Typically a low-melting solid or viscous liquid depending on purity.[1][2] It can form inhalable dusts or vapors upon heating.[1][2]

Immediate Action Required: Treat this compound as a high-permeation risk .[1][2] Its lipophilic nature allows it to penetrate standard laboratory gloves faster than hydrophilic acids or bases.[1][2]

The Defense Strategy: Personal Protective Equipment (PPE)

Standard "lab safety" protocols are insufficient for lipophilic phenols.[1][2] You must select PPE based on permeation kinetics, not just splash resistance.[1][2]

Hand Protection: The "Time-to-Breakthrough" Rule
  • Routine Handling (Solids): Nitrile (Minimum 5 mil thickness). [1][2]

    • Why: Solid particulates have low permeation rates.[1][2] Standard nitrile provides adequate barrier protection against incidental contact.[1][2]

  • Solubilized or Heated Handling: Double-Gloving Strategy. [1][2]

    • Inner Layer: Laminate film (e.g., Silver Shield® or Ansell Barrier®).[1][2]

    • Outer Layer: Standard Nitrile (for dexterity and grip).[1][2]

    • Scientific Rationale: Amyl-substituted phenols swell natural rubber and degrade thin nitrile rapidly when in solution (especially in organic solvents like toluene or hexane).[1][2] Laminate films offer >480 minutes of breakthrough time.[1][2]

Respiratory Protection
  • Ambient Temperature: Work within a certified chemical fume hood. If weighing outside a hood, use a NIOSH-approved N95 or P100 particulate respirator .[1][2]

  • Heated Processes: If the compound is heated (increasing vapor pressure), a fume hood is mandatory .[1][2] If a hood is unavailable (emergency only), use a half-face respirator with Organic Vapor (OV) cartridges + P100 pre-filters .[1][2]

Eye & Body Protection[1][2]
  • Eyes: Chemical Splash Goggles (indirect vent).[1][2]

    • Why: Safety glasses with side shields are insufficient.[1][2] Phenolic compounds can cause severe, irreversible corneal damage upon contact.[1][2]

  • Body: Lab coat (buttoned) + chemically resistant apron if handling >100g or liquid solutions.[1][2]

Operational Workflow & Engineering Controls

Decision Matrix: PPE Selection

PPE_Decision_Matrix Start Start: Define Operation State_Check Physical State? Start->State_Check Solid Solid / Powder State_Check->Solid Liquid Liquid / Solubilized / Heated State_Check->Liquid Risk_Solid Risk: Dust Inhalation & Contact Solid->Risk_Solid Risk_Liquid Risk: Rapid Permeation & Vapors Liquid->Risk_Liquid PPE_Solid PPE: Nitrile Gloves + N95 (if open) + Safety Glasses Risk_Solid->PPE_Solid PPE_Liquid PPE: Double Glove (Laminate+Nitrile) + Fume Hood + Goggles Risk_Liquid->PPE_Liquid

Figure 1: Decision matrix for selecting appropriate PPE based on the physical state of the material.[1][2]

Protocol 1: Safe Weighing & Transfer
  • Static Control: Substituted phenols can be electrostatically charged.[1][2] Use an anti-static gun or wipe on the spatula and weighing boat before transfer.[1][2]

  • Containment: Place the balance inside a powder containment hood or use a draft shield.[1][2]

  • Transfer: Do not pour from the stock bottle. Use a stainless steel spatula.

  • Decontamination: Immediately wipe the balance area with a solvent-dampened Kimwipe (ethanol or isopropanol) after use.[1][2] Discard the wipe as solid hazardous waste.[1][2]

Protocol 2: Solubilization & Heating
  • Solvent Choice: 2,6-Di-tert-amyl-4-cresol is highly soluble in non-polar solvents (Hexane, Toluene, DCM) and alcohols (Ethanol).[1][2]

    • Caution: Solubilization in DMSO or DMF increases skin permeability, acting as a "carrier" that drives the toxin into the bloodstream.[1][2] Avoid skin contact strictly when using DMSO. [1][2]

  • Heating: If melting is required (Melting Point is typically low, similar to BHT ~70°C, but may vary by isomer purity), use a dry bath block or oil bath .[1][2] Never use an open flame.

    • Warning: Heating above 150°C may generate flammable isobutene/isoamylene fragments.[1][2]

Emergency Response & Disposal

Spill Response Workflow

Spill_Response Spill Spill Detected Isolate 1. Isolate Area (Alert Lab Personnel) Spill->Isolate PPE_Don 2. Don PPE (Goggles, Laminate Gloves) Isolate->PPE_Don Absorb 3. Absorb (Vermiculite or Sand) PPE_Don->Absorb Collect 4. Collect (Non-sparking tools) Absorb->Collect Clean 5. Clean Surface (Soap & Water Wash) Collect->Clean Disposal 6. HazWaste Tag (Solid Organic Toxin) Clean->Disposal

Figure 2: Step-by-step spill response protocol.

Skin Exposure Protocol
  • Immediate Action: Do not just rinse with water. Phenols are lipophilic and difficult to remove with water alone.[1][2]

  • Step 1: If available, apply Polyethylene Glycol (PEG 300 or 400) or a mixture of PEG/Ethanol (70:[1][2]30) to the affected area.[1][2] This solubilizes the phenol better than water.[1][2]

  • Step 2: Wash with copious amounts of soap and water for at least 15 minutes.[1][2]

  • Step 3: Seek medical attention if irritation persists or the exposure area is large.[1][2]

Disposal Specifications
Waste StreamClassificationDisposal Method
Solid Waste Hazardous Organic SolidHigh-temperature incineration.[1][2] DO NOT TRASH.
Liquid Waste Hazardous Organic LiquidSegregated solvent waste stream (Halogenated vs. Non-Halogenated depending on solvent).[1][2]
Contaminated PPE Hazardous DebrisBag in clear polyethylene, tag as "Contaminated with Phenolic Antioxidant".[1][2]
Wash Water Aquatic ToxinCollect first rinse in liquid waste container.[1][2] Do not flush down sink.[1][2]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 31404 (BHT - Structural Analog).[1][2] Retrieved from [Link][1][2]

  • European Chemicals Agency (ECHA). Substance Information: Phenol, 2,6-bis(1,1-dimethylethyl)-4-methyl- (General Phenolic Antioxidant Safety).[1][2] Retrieved from [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000).[1][2] Retrieved from [Link][1][2]

  • Laboratory Safety Institute. Working with Phenol and Phenolic Compounds.[1][2] (General guidelines applied to substituted phenols).[1][2] Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.